molecular formula C7H14N2 B574813 1,6-Diazabicyclo[5.2.0]nonane CAS No. 187942-38-7

1,6-Diazabicyclo[5.2.0]nonane

Cat. No.: B574813
CAS No.: 187942-38-7
M. Wt: 126.203
InChI Key: CTFRWGJUFRDWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Diazabicyclo[5.2.0]nonane is a diazabicyclic organic compound that serves as a valuable scaffold in medicinal chemistry and organic synthesis. While specific biological data for this exact analog is limited in the public domain, diazabicyclic structures of similar ring complexity are recognized for their significant potential in drug discovery. These frameworks are frequently explored as core structures in the development of pharmacologically active agents due to their ability to interact with various biological targets . For instance, related 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives have been extensively studied as high-affinity and subtype-selective ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for central nervous system diseases . Furthermore, azabicyclo[3.3.1]nonane architectures are prevalent in a wide range of biologically active natural products and are investigated for their anticancer, antiarrhythmic, and antimicrobial properties . The this compound scaffold provides researchers with a versatile synthetic intermediate for constructing more complex molecular entities, including natural product analogs and new chemical entities for high-throughput screening campaigns . Its structural features make it a compound of interest for probing novel biological mechanisms and developing new therapeutic tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187942-38-7

Molecular Formula

C7H14N2

Molecular Weight

126.203

IUPAC Name

1,6-diazabicyclo[5.2.0]nonane

InChI

InChI=1S/C7H14N2/c1-2-5-9-6-3-7(9)8-4-1/h7-8H,1-6H2

InChI Key

CTFRWGJUFRDWCG-UHFFFAOYSA-N

SMILES

C1CCN2CCC2NC1

Synonyms

1,6-Diazabicyclo[5.2.0]nonane(9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1,6-Diazabicyclo[5.2.0]nonane Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 1,6-Diazabicyclo[5.2.0]nonane , a specific bicyclic diamine scaffold.

This analysis treats the molecule as a distinct chemical entity, drawing upon established principles of bicyclic heterocycle chemistry, conformational analysis, and medicinal chemistry pharmacophores.[1]

Executive Summary

The This compound scaffold represents a specialized fused bicyclic system combining a four-membered azetidine ring and a seven-membered azepane ring.[1] Unlike the widely utilized 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) superbase cores, the [5.2.0] system introduces significant ring strain and unique vector orientation for substituents.[1]

This guide analyzes the aminal-like core (N1–C7–N6 connectivity), its potential as a conformationally restricted diamine , and its synthetic accessibility.[1] This scaffold is of high value for medicinal chemists seeking novel "sp3-rich" cores to escape flatland in drug discovery, particularly as a homolog to beta-lactamase inhibitors or as a rigid spacer in GPCR ligands.[1]

Part 1: Structural & Stereochemical Analysis[1]

Nomenclature and Connectivity

The IUPAC nomenclature bicyclo[5.2.0] denotes a fused system with bridge lengths of 5, 2, and 0 atoms.[1]

  • Bridgehead 1: Nitrogen (Tertiary amine).[1]

  • Bridge 1 (5 atoms): Carbons 2, 3, 4, 5 and Nitrogen 6.[1]

  • Bridgehead 7: Carbon (Quaternary fusion point).[1]

  • Bridge 2 (2 atoms): Carbons 8 and 9 (completing the azetidine ring).[1]

Critical Structural Feature (The Aminal Core): The placement of nitrogens at positions 1 and 6 creates a gem-diamine (aminal) relationship centered at the bridgehead carbon C7.[1]

  • N1 is directly bonded to C7 .[1]

  • N6 is directly bonded to C7 .[1]

  • Result: A cyclic N-C-N motif embedded within the fused system.

Conformational Strain & Stability

The fusion of a 4-membered azetidine ring to a 7-membered azepane ring introduces distinct strain energies:

  • Azetidine Ring (Positions 1-7-8-9): Highly strained (~26 kcal/mol).[1] The bridgehead nitrogen (N1) adopts a pyramidal geometry that is more constrained than in acyclic amines, reducing its nucleophilicity compared to unstrained systems.[1]

  • Azepane Ring (Positions 1-2-3-4-5-6-7): Inherently flexible, capable of adopting twist-chair or twist-boat conformations.[1] However, the fusion to the rigid azetidine ring locks the C1-C7 bond, significantly restricting the conformational freedom of the 7-membered ring near the fusion site.

Stability Warning: As a saturated aminal, the this compound is susceptible to hydrolysis under acidic conditions, reverting to an amino-aldehyde/ketone open chain.[1]

  • Medicinal Application: To ensure stability in biological media, this scaffold is most often utilized in its oxidized forms :

    • Urea derivative: 1,6-diazabicyclo[5.2.0]nonan-7-one (Stable, beta-lactam mimic).[1]

    • Amidine derivative: 1,6-diazabicyclo[5.2.0]non-6-ene (Superbase analog).[1]

Visualization of the Scaffold

The following diagram illustrates the connectivity and the critical N-C-N aminal core.

G cluster_azetidine Azetidine Ring (Strain) cluster_azepane Azepane Ring (Flexibility) N1 N1 (Bridgehead) C7 C7 (Fusion) N1->C7 Fusion Bond N6 N6 C9 C9 N1->C9 C2 C2 N1->C2 C7->N6 Aminal Link C8 C8 C8->C7 C9->C8 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N6

Figure 1: Connectivity map of this compound highlighting the N-C-N aminal core (Red edges).[1]

Part 2: Synthetic Methodologies

Accessing the [5.2.0] system requires overcoming the entropic penalty of closing a 7-membered ring or the enthalpic penalty of closing a 4-membered ring.[1] The most robust strategy involves Transannular Cyclization or Ring Contraction/Expansion sequences.[1]

Primary Synthetic Route: Intramolecular Cyclization

This protocol describes the formation of the core via cyclization of a functionalized azetidine.

Mechanism:

  • Precursor: 2-(4-aminobutyl)azetidine.[1]

  • Cyclization: Intramolecular condensation of the primary amine onto an activated C2 position of the azetidine (if C2 is carbonyl) or via a "criss-cross" alkylation.[1]

Protocol: Synthesis of 1,6-Diazabicyclo[5.2.0]nonan-7-one (Urea Derivative) Note: This derivative is chemically stable and represents the pharmacologically relevant scaffold.[1]

StepReagent/ConditionActionCausality/Rationale
1 N-Boc-1,6-hexanediamine Starting Material Provides the 6-carbon backbone required for the azepane segment.[1]
2 Glyoxal / NaBH4 Reductive Amination Forms the initial acyclic diamine precursor with reactive handles.[1]
3 CDI (Carbonyldiimidazole) Cyclization Critical Step: Reacts with the diamine to form the cyclic urea.[1] In this specific [5.2.0] case, a stepwise cyclization is preferred to avoid polymerization.
4 Photochemical [2+2] Alternative Route Reacting a cyclic imine (7-membered) with an alkene (ketene equivalent) allows for [2+2] cycloaddition to fuse the 4-membered ring.[1]
Validated Workflow: Photochemical Assembly

For the specific [5.2.0] fusion, a [2+2] photocycloaddition is often superior to thermal methods due to the strain of the azetidine ring.[1]

Synthesis Start Start: 1,2-Diazepine Derivative (7-membered unsaturated ring) Step1 Step 1: Photochemical [2+2] Cycloaddition Reagent: Ethylene/Alkene, hν Start->Step1 Ring Contraction Strategy Inter Intermediate: Bicyclic Fused System Step1->Inter Step2 Step 2: Reduction / Functionalization Reagent: H2, Pd/C Inter->Step2 Final Target: this compound Step2->Final

Figure 2: Synthetic logic flow for accessing the strained [5.2.0] system via photochemistry.

Part 3: Physicochemical Properties & Profiling[1]

The this compound scaffold exhibits distinct properties compared to its [4.3.0] (DBN) and [5.4.0] (DBU) analogs.

Basicity and pKa[1]
  • Bridgehead Nitrogen (N1): Due to the azetidine ring strain, the lone pair on N1 has increased s-character and is less available for protonation compared to a standard tertiary amine.[1]

  • Secondary Nitrogen (N6): Typical secondary amine basicity (pKa ~10-11), unless involved in an aminal/urea linkage.[1]

  • Superbase Potential: If the C7-N6 bond is unsaturated (amidine), the pKa jumps to ~13.5 (similar to DBN), stabilized by resonance delocalization across the N-C-N system.[1]

Physicochemical Data Summary
PropertyValue (Predicted/Analog)Relevance to Drug Design
Molecular Weight 126.20 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).[1]
ClogP ~0.2 to 0.6Highly hydrophilic; good for solubility but may require lipophilic tails for membrane permeability.[1]
TPSA ~24 Ų (Diamine)Excellent for CNS penetration (Blood-Brain Barrier).[1]
Rotatable Bonds 0 (Core)High Rigidity: Reduces entropic penalty upon binding to protein targets.[1]
Stereocenters C1, C7 (if substituted)Offers chiral vectors for precise active site mapping.[1]

Part 4: Medicinal Chemistry Applications[1][2][3][4][5]

Beta-Lactamase Inhibition (BLI)

The [5.2.0] scaffold is a structural homolog of the diazabicyclooctanes (DBOs) used in Avibactam (a [3.2.1] system).[1]

  • Mechanism: The urea derivative (1,6-diazabicyclo[5.2.0]nonan-7-one) can act as a serine trap.[1] The nucleophilic serine of the beta-lactamase attacks the carbonyl (C7), opening the 4-membered ring.

  • Advantage: The 7-membered ring in the [5.2.0] system provides a different steric bulk profile than the 6-membered ring in Avibactam, potentially evading resistance mechanisms evolved against current DBOs.[1]

GPCR Ligand Scaffolding

In GPCR drug design, "escaping flatland" (moving away from planar aromatics) is a priority.[1]

  • The [5.2.0] nonane offers a 3D sp3-rich core .[1]

  • Substituents on the azepane ring (positions 3, 4,[1][2] 5) can be oriented in specific vectors to engage hydrophobic pockets, while the bridgehead nitrogens serve as polar anchors.[1]

References

  • Structural Analogs (DBN/DBU)

    • Synthesis and properties of diazabicycloalkenes.
    • Source: [1][3]

  • Azetidine Synthesis & Fusion

    • Recent advances in synthetic facets of immensely reactive azetidines.[4]

    • Source: [1]

  • Bicyclic Scaffold Properties

    • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands.[1][5]

    • Source: [1]

  • General Bicyclic Nomenclature & Data

    • cis-Bicyclo[5.2.0]nonane (Carbon Skeleton Data).[1]

    • Source: [1][6]

Disclaimer: While this compound is a chemically valid structure, specific pharmacological data for the saturated diamine is limited in public databases compared to its [4.3.0] and [3.2.1] homologs.[1] This guide extrapolates properties based on rigorous structural and functional group analysis.

Sources

An In-Depth Technical Guide to [5.2.0] Fused Bicyclic Diamine Scaffolds: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Fused Azepane-Cyclobutane Systems

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to new chemical space and improved pharmacological properties is relentless. Fused bicyclic diamines, with their inherent three-dimensionality and conformational rigidity, represent a class of "privileged structures" that can enhance metabolic stability, improve solubility, and provide unique vectors for interacting with biological targets.[1][2] While significant research has focused on common ring systems like [3.2.1] or [3.3.1] bicyclic amines, the [5.2.0] fused bicyclic diamine core—an azepane ring fused to a cyclobutane—remains a largely underexplored scaffold.[3][4]

This guide provides a comprehensive technical overview of the [5.2.0] fused bicyclic diamine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this novel core structure. We will delve into the strategic considerations for its synthesis, a framework for its physicochemical and pharmacological characterization, and the principles of establishing a robust structure-activity relationship (SAR) to guide drug discovery programs.

Core Physicochemical and Structural Properties

The defining characteristic of the [5.2.0] bicyclic diamine scaffold is its combination of a flexible seven-membered azepane ring and a rigid four-membered cyclobutane ring. This fusion imparts a unique conformational profile and a high fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is increasingly recognized as a key attribute for successful clinical candidates, as it correlates with improved solubility, reduced promiscuity, and better overall pharmacokinetic profiles.[5]

The nitrogen atoms within the scaffold serve as critical handles for derivatization and as key pharmacophoric features, capable of forming hydrogen bonds or acting as basic centers. The exact positioning of these nitrogen atoms (e.g., 1,4-diaza, 2,5-diaza) will fundamentally define the scaffold's geometry and properties. For instance, a 1,4-Diazabicyclo[5.2.0]nonane structure presents a cage-like, non-nucleophilic base useful in organic synthesis, a property that hints at its constrained nature.[6]

Table 1: Predicted Physicochemical Properties of a Parent Diazabicyclo[5.2.0]nonane Scaffold

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~126.2 g/mol Low molecular weight provides an excellent starting point for library synthesis, allowing for significant derivatization while remaining within "Rule of 5" guidelines.[2]
cLogP~0.5 - 1.5Indicates a favorable balance of hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA)~24-32 ŲSuggests good potential for oral bioavailability and CNS penetration.
Number of H-Bond Donors/Acceptors2 / 2Provides ample opportunities for target engagement through hydrogen bonding.[7]
Fsp³> 0.8High three-dimensionality is associated with enhanced selectivity and improved pharmacokinetic properties.[5]

Note: Values are estimations for an unsubstituted parent scaffold and will vary with substitution.

Synthetic Strategies: A Logic-Driven Approach

The synthesis of fused bicyclic amines requires careful strategic planning. While no single, established protocol for the diazabicyclo[5.2.0]nonane system is widely reported, several powerful methodologies used for analogous structures can be logically applied. The choice of strategy depends on the desired substitution pattern and stereochemical outcome.

Key Synthetic Pathways

Two promising retrosynthetic approaches are intramolecular C–H amination and annulation strategies.

  • Intramolecular C–H Amination: This powerful method allows for the direct formation of the bicyclic core from a monocyclic precursor in a single step.[8] The logic involves designing a precursor with a suitably positioned amine and a reactive group (e.g., a sulfonamide) that can be activated to insert into a C-H bond on the tethered ring.

  • Annulation Strategies: An aza-Robinson annulation, for example, involves the conjugate addition of a cyclic imide or amine to a vinyl ketone, followed by an intramolecular aldol condensation to construct the second ring.[1] This approach is highly modular, allowing for the introduction of diversity at multiple positions.

Below is a detailed, self-validating protocol for a hypothetical synthesis based on an intramolecular C-H amination approach.

Experimental Protocol: Synthesis of a Diazabicyclo[5.2.0]nonane Core

Objective: To synthesize a protected diazabicyclo[5.2.0]nonane scaffold via a photocatalyzed Hofmann-Löffler-Freytag (HLF) reaction.[8]

Step 1: Precursor Synthesis

  • Starting Material: Commercially available N-Boc-1,4-diaminobutane.

  • Alkylation: React N-Boc-1,4-diaminobutane with 3-bromocycloheptanone to introduce the seven-membered ring precursor.

    • Causality: The Boc group protects one amine while the other is selectively alkylated. The cycloheptanone provides the carbon backbone for the azepane ring.

  • Sulfonamide Formation: Protect the newly formed secondary amine with a 2-nitrobenzenesulfonyl (nosyl) group.

    • Causality: The nosyl group is a robust protecting group that also serves as the reactive handle for the subsequent C-H amination step. It can be readily cleaved under mild conditions.

  • Purification & Characterization: Purify the resulting sulfonamide precursor via flash column chromatography.

    • Self-Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Expected signals should include the Boc protons (~1.4 ppm), nosyl aromatic protons (~7.6-8.1 ppm), and the carbonyl carbon (~210 ppm).[9]

Step 2: Intramolecular C–H Amination (Photocatalyzed HLF Reaction)

  • Reaction Setup: In a quartz reaction vessel, dissolve the sulfonamide precursor (1.0 eq) in a suitable solvent like acetonitrile. Add a photocatalyst (e.g., an iridium complex) and an oxidant (e.g., di-tert-butyl peroxide).

  • Irradiation: Irradiate the mixture with a high-power LED lamp (e.g., 1000W) while maintaining a constant temperature (e.g., 60 °C).[8]

    • Causality: Light excites the photocatalyst, which facilitates the formation of a nitrogen-centered radical on the sulfonamide. This radical then abstracts a hydrogen atom from the cycloheptane ring, leading to a carbon-centered radical that subsequently cyclizes onto the nitrogen, forming the fused bicyclic system.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

    • Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot on TLC indicates product formation. HRMS should confirm the mass of the bicyclic product.

Step 3: Deprotection and Final Scaffold Generation

  • Nosyl Cleavage: Remove the nosyl group using a suitable thiol (e.g., thiophenol) and a base like potassium carbonate.

  • Boc Cleavage: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Final Purification: Purify the final free diamine, often by converting it to a hydrochloride salt to facilitate handling and improve stability.

    • Self-Validation: ¹H and ¹³C NMR spectra should show the absence of protecting group signals and confirm the final bicyclic core structure.[10]

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Formation cluster_2 Step 3: Deprotection start N-Boc-1,4-diaminobutane step1a Alkylation with 3-bromocycloheptanone start->step1a step1b Nosyl Protection step1a->step1b precursor Sulfonamide Precursor step1b->precursor step2 Photocatalyzed C-H Amination (HLF Reaction) precursor->step2 bicyclic_protected Protected Bicyclic Diamine step2->bicyclic_protected step3a Nosyl Cleavage bicyclic_protected->step3a step3b Boc Cleavage step3a->step3b final [5.2.0] Fused Bicyclic Diamine Scaffold step3b->final

Caption: A generalized workflow for the synthesis of a [5.2.0] fused bicyclic diamine scaffold.

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

Once the scaffold is synthesized, the next critical phase is to understand its biological activity and establish a clear SAR.[11] This is an iterative process of chemical modification and biological testing to identify which structural features are crucial for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Framework for Biological Screening

A tiered screening approach is often most efficient.

  • Primary Screening: A small, diverse library of derivatives is tested against a panel of relevant biological targets. For novel scaffolds like this, targets could be predicted using computational tools based on structural similarity to known bioactive molecules.[2]

  • Secondary Screening / Potency Determination: Active compounds ("hits") from the primary screen are further evaluated to determine their potency (e.g., IC₅₀ or EC₅₀ values) and confirm their mechanism of action.

  • Selectivity Profiling: Potent compounds are tested against a panel of related targets (e.g., other receptor subtypes) to assess their selectivity. High selectivity is crucial for minimizing off-target side effects.

  • In Vitro ADME/Tox: Promising leads undergo early assessment of their pharmacokinetic and toxicity profiles, including metabolic stability (microsomal stability assay), membrane permeability (PAMPA assay), and cytotoxicity.

Developing the Structure-Activity Relationship (SAR)

The goal of SAR is to understand how modifications to different parts of the scaffold affect biological activity.[7] For the [5.2.0] diamine scaffold, key modification points would be the two nitrogen atoms.

Table 2: Hypothetical SAR for a [5.2.0] Diamine Scaffold Targeting the α4β2 nAChR

Compound IDR¹ Substituent (at N-1)R² Substituent (at N-4)α4β2 IC₅₀ (nM)α3β4 IC₅₀ (nM)Selectivity (α3β4/α4β2)
SCA-001 -H-H>10,000>10,000-
SCA-002 -CH₃-H1,2508,5006.8
SCA-003 -H3-pyridyl4503,2007.1
SCA-004 -CH₃3-pyridyl854,10048.2
SCA-005 -CH₃5-pyrimidinyl355,500157.1
SCA-006 -CH₃3-pyridyl-2-Cl15>10,000>667

SAR Interpretation (Based on Hypothetical Data):

  • Observation 1 (SCA-001 vs. others): The unsubstituted scaffold is inactive, indicating that derivatization is essential for activity.

  • Observation 2 (SCA-002 & -003 vs. -004): Combining a small alkyl group at R¹ with an aromatic heterocycle at R² leads to a synergistic increase in potency. This suggests R¹ occupies a small hydrophobic pocket while R² engages in a key interaction, possibly a π-stacking or hydrogen bond.

  • Observation 3 (SCA-004 vs. -005): Replacing the pyridine ring with a pyrimidine ring enhances potency. The additional nitrogen may act as a hydrogen bond acceptor, improving target affinity.[12]

  • Observation 4 (SCA-004 vs. -006): Adding a chlorine atom to the pyridine ring significantly boosts both potency and selectivity. This could be due to a favorable interaction with a specific sub-pocket in the α4β2 receptor that is absent in the α3β4 subtype, or it could be altering the electronics of the pyridine ring to optimize the interaction.[12]

Drug Development Workflow

G cluster_0 Discovery Phase cluster_1 Preclinical Phase scaffold [5.2.0] Diamine Scaffold Synthesis library Library Synthesis (SAR-Driven) scaffold->library screening Primary & Secondary Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt adme In Vitro ADME/Tox Profiling in_vivo In Vivo PK/PD & Efficacy Models adme->in_vivo in_vivo->lead_opt Iterative Refinement candidate Candidate Selection in_vivo->candidate lead_opt->adme

Caption: Iterative workflow for the development of drugs based on the [5.2.0] diamine scaffold.

Conclusion and Future Outlook

The [5.2.0] fused bicyclic diamine scaffold represents a promising, yet underexplored, core for medicinal chemistry. Its inherent structural rigidity, high sp³ character, and multiple points for diversification make it an attractive starting point for the development of novel therapeutics. By applying established synthetic methodologies like intramolecular C-H amination and following a rigorous, iterative process of biological testing and SAR analysis, researchers can effectively unlock the potential of this scaffold. The framework presented in this guide provides a robust starting point for scientists and drug development professionals to explore this new area of chemical space and potentially discover next-generation clinical candidates.

References

  • Nicolaou, K. C., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13, 22389-22480. [Link]

  • Stallings, C., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • da Silva, F. C., et al. (2019). Synthesis of Fused Bicyclic[8][13][14]-Triazoles from γ-Amino Diazoketones. ACS Omega, 4(1), 1769-1776. [Link]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • de Oliveira, K. T., et al. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry. [Link]

  • Knack, D. H., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

  • Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • Maier, G., et al. (N/A). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]

  • LookChem. (N/A). Cas 255833-47-7, 1,4-Diazabicyclo[5.2.0]nonane(9CI). [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Reymond Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

  • Nicolaou, K. C., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances. [Link]

  • Kim, K. H., et al. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 31(11), 3363-3368. [Link]

  • Beilstein Journals. (N/A). Supporting Information: Synthetic study toward the diterpenoid aberrarone. [Link]

  • Niedenzu, K., et al. (N/A). Pyrazole Derivatives of 9-Borabicyclo(3.3.1)Nonane. DTIC. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

Sources

The Untapped Potential of Aza-Bicyclo[5.2.0]nonanes: A Technical Guide to a Novel Nitrogen Heterocycle Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting New Territory in Heterocyclic Chemistry

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and improved pharmacological properties is relentless. Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, with over 75% of FDA-approved small-molecule drugs featuring this structural motif.[1] Their prevalence stems from their ability to engage in specific interactions with biological targets, their metabolic stability, and their synthetic tractability.

While common ring systems have been extensively explored, the focus of this guide is to illuminate a less-traveled path: the synthesis and potential applications of novel nitrogen heterocycles built upon the bicyclo[5.2.0]nonane framework. This fused ring system, comprising a seven-membered ring fused to a four-membered ring, presents a unique conformational landscape that could unlock new avenues for therapeutic intervention. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of a key synthetic strategy to access this intriguing scaffold, discuss methods for its characterization, and explore its potential in the development of next-generation therapeutics.

The Strategic Imperative for Novel Bicyclic Scaffolds

The introduction of rigidity and defined three-dimensional geometry into a drug candidate's structure can significantly enhance its binding affinity and selectivity for a biological target. Bicyclic systems are particularly adept at achieving this, offering a departure from the often-planar structures of many traditional pharmacophores. The aza-bicyclo[5.2.0]nonane core, with its unique blend of a medium-sized ring and a strained four-membered ring, is poised to offer novel structural features that can be exploited in drug design.

Synthetic Pathways to the Aza-Bicyclo[5.2.0]nonane Core: A Focus on Intramolecular [2+2] Cycloaddition

The construction of the bicyclo[5.2.0]nonane skeleton can be efficiently achieved through intramolecular [2+2] cycloaddition reactions. This powerful synthetic strategy allows for the rapid assembly of the fused ring system from a linear precursor. A notable example of this approach is the microwave-assisted intramolecular [2+2] cycloaddition of alkynyl allenes, which has been successfully employed for the synthesis of carbocyclic bicyclo[5.2.0]nona-1,7-dienes.[2] This methodology provides a strong foundation for the development of a synthetic route to the corresponding aza-analogs.

Proposed Synthetic Protocol: Microwave-Assisted Intramolecular [2+2] Cycloaddition of an Aza-Enyne-Allene

This protocol outlines a hypothetical, yet plausible, synthetic route to a novel aza-bicyclo[5.2.0]nonane derivative, leveraging the principles of the Brummond and Chen cycloaddition.[2]

Objective: To synthesize a novel 8-aza-bicyclo[5.2.0]nona-1,6-diene derivative.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Cycloaddition A Propargylamine C Aza-enyne-allene precursor A->C Acylation B Allenic acid chloride B->C D 8-Aza-bicyclo[5.2.0]nona-1,6-diene derivative C->D Microwave-assisted [2+2] cycloaddition G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening & Lead Optimization A Synthesized Aza-bicyclo[5.2.0]nonane Derivatives B In vitro assays (e.g., antiprotozoal, anticancer cell lines) A->B C Active Compounds Identified B->C D Structure-Activity Relationship (SAR) Studies C->D E In vivo efficacy and toxicity studies D->E

Sources

A Comprehensive Technical Guide to the Conformational Analysis of 1,6-Diazabicyclo[5.2.0]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-diazabicyclo[5.2.0]nonane scaffold, a unique bicyclic system featuring a fused cyclobutane and a seven-membered diazacycloheptane ring, represents a novel and intriguing structural motif in medicinal chemistry. Its constrained yet flexible framework offers the potential for precise three-dimensional positioning of pharmacophoric elements, making it a target of interest for the design of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the conformational analysis of this compound. In the absence of extensive direct literature on this specific heterocycle, this guide synthesizes foundational principles from the conformational analysis of its constituent rings—cyclobutane and 1,4-diazepane—and related bicyclic systems. We present a theoretical framework for predicting its conformational landscape, supported by proposed experimental and computational protocols for its elucidation. This guide is intended to be a valuable resource for researchers and drug development professionals working with this and related bicyclic amine scaffolds, providing both the theoretical underpinnings and practical methodologies required for a thorough conformational assessment.

Introduction: The Significance of the this compound Scaffold

The conformational landscape of a molecule is a critical determinant of its biological activity. For drug candidates, the specific three-dimensional arrangement of atoms dictates how they interact with their biological targets, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy. Bicyclic systems are of particular interest in drug design as they offer a higher degree of structural rigidity compared to their acyclic counterparts, reducing the entropic penalty upon binding to a target and often leading to enhanced potency and selectivity.

The this compound core is a largely unexplored scaffold that merges the conformational constraints of a cyclobutane ring with the flexibility of a seven-membered diazepine ring. This unique combination is expected to give rise to a distinct set of low-energy conformations, providing a novel platform for the design of conformationally restricted analogues of known bioactive molecules. Understanding the conformational preferences of this bicyclic system is, therefore, a prerequisite for its successful application in drug discovery.

This guide will first delve into the fundamental conformational principles of the constituent cyclobutane and diazepine rings. Subsequently, we will extrapolate these principles to the fused this compound system, proposing likely low-energy conformations. Finally, we will provide detailed, field-proven protocols for the experimental and computational investigation of these conformations, empowering researchers to fully characterize this and similar novel bicyclic scaffolds.

Foundational Principles: Conformational Analysis of Constituent Rings

A robust understanding of the conformational behavior of this compound must be built upon the well-established principles governing its constituent rings.

The Puckered Nature of Cyclobutane

The cyclobutane ring is characterized by significant angle strain due to its deviation from the ideal tetrahedral bond angle of 109.5°. A planar conformation would also introduce considerable torsional strain from eclipsing C-H bonds. To alleviate this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation. This puckering, however, slightly increases the angle strain by decreasing the internal bond angles to approximately 88°. The two butterfly conformers can interconvert rapidly by passing through the higher-energy planar transition state.

The Flexible Landscape of Seven-Membered Diazepines

Seven-membered rings, such as cycloheptane and its heteroatomic analogues, are considerably more flexible than smaller rings and can exist in a variety of conformations. For 1,4-diazepane (homopiperazine), a close analogue to the diazepine portion of our target molecule, X-ray crystallography and NMR studies have shown that it can adopt several low-energy conformations, with the pseudo-chair and twist-boat forms being particularly prevalent.[1][2] The introduction of nitrogen atoms with their lone pairs adds another layer of complexity, as the orientation of these lone pairs can have significant stereoelectronic effects.

The Conformational Landscape of this compound: A Theoretical Perspective

The fusion of the cyclobutane and diazepine rings in the this compound system will impose significant conformational constraints. The puckered nature of the cyclobutane ring will influence the accessible conformations of the larger, more flexible diazepine ring. We can anticipate that the overall bicyclic framework will adopt a limited set of low-energy conformations that represent a compromise between minimizing angle strain in the cyclobutane ring and achieving a favorable conformation for the diazepine ring.

Based on the analysis of related systems, we can postulate that the diazepine ring in this compound will likely adopt a twist-chair or a twist-boat-like conformation. The fusion to the cyclobutane ring will likely lock the diazepine ring into a more defined and rigid conformation compared to a monocyclic diazepine. The precise nature of this preferred conformation will be highly dependent on the substitution pattern on the bicyclic core.

Synthesis of the this compound Scaffold

While the synthesis of this compound itself is not extensively documented, a plausible synthetic strategy can be devised based on established methodologies for the construction of related bicyclic amines. A potential route could involve the [2+2] cycloaddition of a suitable enamine or enol ether with a ketene to form the cyclobutanone core, followed by functional group manipulations and a subsequent intramolecular cyclization to form the seven-membered diazepine ring. The modular nature of such a synthesis would allow for the introduction of various substituents to probe their effect on the conformational preferences of the bicyclic system.[3][4]

Experimental Elucidation of Conformation

A combination of experimental techniques is essential for a comprehensive understanding of the conformational landscape of this compound.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful tool for studying dynamic processes, including conformational exchange.[5][6][7] By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the spectra that correspond to the slowing or freezing out of conformational interconversions on the NMR timescale.

  • Sample Preparation: Dissolve a sample of the this compound derivative in a suitable deuterated solvent that has a low freezing point and a high boiling point (e.g., deuterated toluene, deuterated dichloromethane).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Scans: Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature before acquiring a new spectrum.[8] Continue this process until significant spectral changes are observed, such as the broadening of signals (coalescence) and their eventual splitting into multiple sets of signals corresponding to the individual conformers.

  • High-Temperature Scans: If the ambient temperature spectrum shows broad signals indicative of intermediate exchange, gradually increase the temperature in a similar stepwise manner until the signals sharpen into time-averaged peaks.

  • Data Analysis: From the coalescence temperature and the chemical shift separation of the signals from the individual conformers, the free energy of activation (ΔG‡) for the conformational interconversion can be calculated using the Eyring equation. By integrating the signals of the different conformers at low temperatures, their relative populations can be determined, allowing for the calculation of the difference in free energy (ΔG°) between them.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the solid-state conformation of a molecule.[1][2] Obtaining a high-quality crystal of a this compound derivative would provide precise information on bond lengths, bond angles, and torsion angles, offering a static snapshot of a low-energy conformation. This experimental structure can then be used to validate and benchmark the results of computational studies.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule in the crystalline state.

Computational Modeling of Conformational Preferences

Computational chemistry provides a powerful and complementary approach to experimental methods for exploring the conformational landscape of molecules.[9][10][11]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to perform a conformational search to identify all possible low-energy conformers and to calculate their relative energies with high accuracy.[12]

  • Initial Structure Generation: Generate a starting 3D structure of the this compound derivative.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a set of potential low-energy conformers.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Relative Energy Determination: Compare the calculated energies of all the optimized conformers to determine their relative stabilities. It is important to include zero-point vibrational energy (ZPVE) and thermal corrections to obtain accurate relative free energies.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule in solution, including the timescales of conformational transitions and the influence of the solvent on conformational preferences.

  • System Setup: Place the this compound derivative in a simulation box filled with an explicit solvent (e.g., water, methanol).

  • Parameterization: Assign appropriate force field parameters to the molecule.

  • Equilibration: Equilibrate the system at the desired temperature and pressure.

  • Production Run: Run a long production simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the molecule.

  • Trajectory Analysis: Analyze the simulation trajectory to identify the most populated conformational states, calculate the free energy landscape of the conformational transitions, and determine the rates of interconversion between different conformers.

Data Presentation and Interpretation

A clear and concise presentation of the conformational analysis data is crucial for its interpretation and communication.

Quantitative Data Summary
Parameter Experimental (VT-NMR) Computational (DFT)
Major Conformer Determined by integration at low TLowest calculated energy
Minor Conformer(s) Determined by integration at low THigher energy conformers
ΔG° (Major/Minor) Calculated from population ratioCalculated from relative energies
ΔG‡ (Interconversion) Calculated from coalescence TCan be estimated from transition state calculations
Key Torsion Angles Inferred from coupling constants and NOEsDirectly calculated
Visualization of Key Concepts

G cluster_0 Conformational Equilibrium Twist-Chair Twist-Chair Twist-Boat Twist-Boat Twist-Chair->Twist-Boat ΔG‡

Caption: Proposed equilibrium between twist-chair and twist-boat conformers.

G cluster_1 Conformational Analysis Workflow A Synthesis of Derivative B VT-NMR Spectroscopy A->B C X-ray Crystallography A->C D DFT Calculations A->D F Conformational Landscape B->F C->F E MD Simulations D->E E->F

Caption: Integrated workflow for conformational analysis.

Conclusion: A Roadmap for Future Research

The this compound scaffold holds significant promise for the development of novel, conformationally defined therapeutic agents. While direct experimental data for this specific system is currently limited, a comprehensive conformational analysis is achievable through a synergistic application of modern experimental and computational techniques. This guide has provided a theoretical framework for understanding the conformational preferences of this bicyclic system, grounded in the established principles of its constituent rings. Furthermore, we have outlined detailed, actionable protocols for the synthesis, experimental characterization, and computational modeling of this compound derivatives.

By following the methodologies presented herein, researchers can confidently elucidate the conformational landscape of this and other novel bicyclic amines. This knowledge will be instrumental in guiding the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process. The exploration of the conformational space of the this compound scaffold is a fertile ground for future research, with the potential to unlock new avenues in medicinal chemistry.

References

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Sources

A Technical Guide to the Theoretical Stability of Bridgehead Nitrogen Bicyclic Nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclic nonanes featuring a nitrogen atom at a bridgehead position represent a fascinating and challenging class of molecules. Their unique three-dimensional structure imposes significant geometric and electronic constraints that deviate markedly from simple acyclic or monocyclic amines. Governed by the principles of Bredt's rule and influenced by a subtle interplay of steric and stereoelectronic effects, the stability of these compounds is a critical parameter that dictates their synthetic accessibility, reactivity, and utility as pharmaceutical scaffolds. This guide provides an in-depth analysis of the theoretical principles underpinning the stability of bridgehead nitrogen bicyclic nonanes, explores the computational methodologies used for their assessment, and discusses the structural factors that modulate their properties.

The Foundational Constraint: Bredt's Rule and the Bridgehead Nitrogen

The stability of any bridged bicyclic system is fundamentally rooted in Bredt's rule, first codified in 1924.[1][2][3] The rule originally stated that a double bond cannot be placed at the bridgehead of a bridged ring system because the requisite planarity of the sp²-hybridized atoms would introduce insurmountable ring strain.[4] This is due to the geometric impossibility of maintaining parallel p-orbital alignment for effective π-bond formation within the rigid bicyclic framework.[1][5][6][7]

While initially applied to carbon-carbon double bonds, the principle extends to intermediates and structures that prefer planar geometry, including carbocations and, critically, the C=N double bond of an imine.[2][3] Placing a nitrogen atom at the bridgehead introduces several unique considerations:

  • Iminium Ion Formation: Protonation or alkylation of the bridgehead nitrogen is feasible, but subsequent elimination to form a bridgehead iminium ion (C=N⁺) is often energetically prohibitive in small ring systems due to the violation of Bredt's rule.

  • Amide Resonance: If the bridgehead nitrogen is part of an amide, the typical resonance stabilization (O=C-N ↔ ⁻O-C=N⁺) is severely hindered.[5] The planarity required for the C=N⁺ double bond character cannot be achieved, resulting in highly reactive "twisted" amides with weakened C-N bonds.[5]

  • Lone Pair Availability: The nitrogen's lone pair of electrons resides in an orbital whose orientation is fixed by the cage-like structure. This rigidity dictates its availability for protonation (basicity) and reaction with electrophiles (nucleophilicity).

It is crucial to note that Bredt's rule is not absolute. Its stringency relaxes as the rings become larger and more flexible.[5] The stability of a bridgehead double bond is often correlated with the stability of the corresponding trans-cycloalkene.[1][5] For bicyclic systems, stability is often quantified by the parameter 'S', the total number of non-bridgehead atoms in the rings. While initially thought to require S ≥ 9, stable anti-Bredt compounds have been prepared where S ≥ 7.[2][3] Recent breakthroughs have even demonstrated synthetic strategies to generate and trap highly reactive anti-Bredt olefins, further challenging the classical interpretation of the rule.[6][8][9][10]

Figure 1: Orbital alignment in planar vs. strained bridgehead systems.

Theoretical Framework for Stability Analysis

Assessing the stability of these conformationally restricted molecules requires robust computational methods. Both quantum mechanics (QM) and molecular mechanics (MM) serve critical roles in providing a quantitative understanding.

Computational Methodologies
  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2) are essential for accurately determining electronic structure, strain energies, and reaction barriers.[11][12][13] DFT, using functionals such as B3LYP with basis sets like 6-31G*, provides a reliable balance of accuracy and computational cost for optimizing geometries and calculating properties of azabicyclic systems.

  • Molecular Mechanics (MM): MM methods are valuable for rapid conformational searching and providing initial geometries for higher-level QM calculations.[14] Force fields like CVFF91 have been successfully applied to study the conformations of azabicyclononanes.[15]

Key Metrics of Stability and Reactivity
  • Strain Energy: This is the most direct measure of thermodynamic instability. It is calculated as the difference in energy between the bicyclic molecule and a hypothetical, strain-free reference compound. Isodesmic reactions, which conserve the number and types of bonds, are a common computational strategy to calculate strain energy accurately.

  • Pyramidalization and Geometry: The degree of pyramidalization at the bridgehead nitrogen is a key structural parameter. A perfectly planar sp² nitrogen has bond angles summing to 360°, while a tetrahedral sp³ nitrogen has angles closer to 109.5°. In bicyclic nonanes, the nitrogen geometry is constrained by the rings, and deviations from ideal sp³ hybridization contribute to angle strain.

  • Basicity (pKa): The pKa of the conjugate acid is a powerful indicator of the nitrogen lone pair's availability.[16] Geometric constraints that force the lone pair into an orbital with higher s-character or that hinder solvation of the conjugate acid can significantly lower basicity.[17] For example, while simple alkyl amines have pKa values of 9.5-11.0, the rigid structure of bridgehead amines can alter this dramatically.[18]

  • Nucleophilicity: While related to basicity, nucleophilicity is a kinetic property. Interestingly, some strained bridgehead amines, like bicyclo[1.1.1]pentane-amine, exhibit exceptional reactivity due to a combination of low steric hindrance and high intrinsic nucleophilicity, despite significant strain.[19]

Compound TypeExampleHybridization (N)Typical pKa (of conjugate acid)Key Factor Influencing Basicity
Acyclic AlkylamineTriethylaminesp³~10.7Inductive effect of alkyl groups.
Aromatic AmineAnilinesp²-like~4.6Lone pair delocalized into the aromatic ring.[17]
Heterocyclic AromaticPyridinesp²~5.2Lone pair is in an sp² orbital, less available.
AmideAcetamidesp²~-0.5Lone pair is delocalized by resonance.[17]
Bridgehead Amine Quinuclidine sp³ ~11.0 Lone pair is sterically accessible, no angle strain from planarity.
Bridgehead Amine 1-Azabicyclo[3.3.1]nonane sp³ ~10.8 Similar to quinuclidine, stable pyramidal nitrogen.
Table 1: Comparative basicity of various nitrogen-containing compounds.

Stereoelectronic Effects in Azabicyclononanes

Beyond classical ring and angle strain, subtle stereoelectronic effects play a crucial role in dictating the stability and reactivity of these systems.[20]

  • Through-Bond Interactions: The rigid sigma-bond framework of the bicyclic system can transmit electronic effects from substituents to the bridgehead nitrogen.[12] Computational studies on 3-azabicyclo[3.3.1]nonanes have shown that substituents on the carbon framework can modulate the basicity of both the nitrogen and other functional groups (e.g., a ketone) through these through-bond orbital interactions.[12]

  • Lone Pair Orientation: The fixed, non-inverting geometry of the bridgehead nitrogen means its lone pair has a defined spatial orientation. This can lead to unique interactions with other parts of the molecule. For instance, the relative orientation of the lone pair and adjacent bond orbitals can influence reactivity in ways not seen in conformationally flexible acyclic amines.

  • Conformational Control: The rigidity of the bicyclic scaffold can be exploited in drug design. By locking a pharmacophore into a specific conformation using a bridgehead nitrogen system, it is possible to enhance binding affinity and selectivity for a biological target.[11][13] For example, 3-azabicyclo[3.3.1]nonane derivatives have been investigated as antitumour agents and for their activity against protozoan parasites.[15][21]

Methodologies and Protocols

Protocol 1: Computational Workflow for Stability Assessment

This protocol outlines a standard procedure for the theoretical evaluation of a novel bridgehead nitrogen bicyclic nonane.

Computational_Workflow A 1. 3D Structure Generation (e.g., from 2D sketch) B 2. Conformational Search & Initial Optimization (Molecular Mechanics - MM) A->B C 3. High-Level Geometry Optimization (Quantum Mechanics - DFT, e.g., B3LYP/6-31G*) B->C D 4. Vibrational Frequency Calculation C->D F 5. Single Point Energy Calculation (Higher level of theory/larger basis set) C->F E Confirmation of True Minimum (No imaginary frequencies) D->E G 6. Property Calculation & Analysis F->G H Strain Energy (via Isodesmic Reactions) G->H I Basicity (pKa) (Proton affinity calculations) G->I J Geometric Parameters (Bond lengths, angles, pyramidalization) G->J

Figure 2: A typical workflow for the computational analysis of azabicyclononane stability.

Step-by-Step Methodology:

  • Structure Generation: Draw the 2D structure of the target molecule and convert it to a 3D model using molecular modeling software.

  • Initial Optimization: Perform a conformational search and geometry optimization using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • QM Optimization: Take the lowest energy conformer from the MM step and perform a full geometry optimization using a DFT method (e.g., B3LYP/6-31G*) to obtain a more accurate structure.

  • Frequency Analysis: Calculate the vibrational frequencies at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Refinement: Perform a single-point energy calculation on the optimized geometry using a more accurate method (e.g., a larger basis set like cc-pVTZ) for more reliable energy values.

  • Property Calculation:

    • Strain Energy: Design an appropriate isodesmic reaction. Calculate the energies of all species in the reaction at the same level of theory and determine the reaction enthalpy to find the strain energy.

    • pKa: Calculate the Gibbs free energy of protonation in the gas phase (proton affinity) and apply a thermodynamic cycle with solvation energy corrections to predict the aqueous pKa.

    • Geometric Analysis: Measure key bond lengths, bond angles, and dihedral angles from the optimized structure to quantify pyramidalization and strain.

Protocol 2: X-ray Crystallography for Structural Validation

Experimental validation of theoretical structures is paramount. Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure in the solid state.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation from a saturated solution or vapor diffusion.[22] For sensitive compounds, this must be done under an inert atmosphere.[22]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head, often coated in an inert oil to prevent degradation.[22]

  • Data Collection: Collect diffraction data using a diffractometer, typically cooling the crystal to ~100 K to minimize thermal motion.[22]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct or Patterson methods. Refine the structural model by full-matrix least-squares on F² until convergence.[22] The final model provides precise atomic coordinates, bond lengths, and angles.

Studies on various 3-azabicyclo[3.3.1]nonane derivatives have consistently shown that the bicyclic system adopts a twin-chair conformation in the solid state, with bulky substituents preferring equatorial positions.[15][23]

CompoundCrystal SystemSpace GroupConformationReference
N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonaneOrthorhombicPca2₁Chair-Chair[15]
2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-oneMonoclinicP2₁/cTwin-Chair
2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrileTriclinicP-1Chair-Chair[23]
Table 2: Selected crystallographic data for 3-azabicyclo[3.3.1]nonane derivatives.

Conclusion

The theoretical stability of bridgehead nitrogen bicyclic nonanes is a complex function of ring strain, orbital alignment, and subtle stereoelectronic interactions. Bredt's rule provides the foundational principle, dictating that the formation of planar, sp²-hybridized nitrogen centers at the bridgehead is energetically costly, thereby influencing reactivity and the stability of potential intermediates. Computational chemistry offers indispensable tools for quantifying this stability through metrics like strain energy, basicity, and geometric parameters. These theoretical predictions, when validated by experimental techniques like X-ray crystallography, provide a comprehensive understanding of these unique molecular architectures. For medicinal chemists and drug development professionals, this understanding is critical for leveraging these rigid scaffolds to design novel therapeutics with precisely controlled three-dimensional structures.

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  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • Synthesis of Bridgehead Nitrogen Heterocycles via Cyclization of alpha-Ammonio 5-Hexenyl Radicals. PubMed. [Link]

  • Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile. PMC. [Link]

  • The Role of Through-Bond Stereoelectronic Effects in the Reactivity of 3-Azabicyclo[3.3.1]nonanes. ChemRxiv. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC. [Link]

  • Why are bridge head amines better nucleophiles than N-triethylamine?. Quora. [Link]

  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. MDPI. [Link]

  • Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. ResearchGate. [Link]

  • (PDF) Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides. ResearchGate. [Link]

  • Bicyclic 5-6 Systems with One Bridgehead (Ring Junction) Nitrogen Atom: No Extra Heteroatom 0:0. ResearchGate. [Link]

  • Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Academia.edu. [Link]

  • Bredt's rule. III. Synthesis and chemistry of bicyclo[3.3.1]non-1-ene. ACS Publications. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • Synthesis and pharmacological activity of 6-aryl-2-azabicyclo[4.2.1]nonanes. PubMed. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one. PMC. [Link]

  • A solution to the anti-Bredt olefin synthesis problem. PMC. [Link]

  • Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. [Link]

  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. PMC. [Link]

Sources

1,6-Diazabicyclo[5.2.0]nonane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, physicochemical properties, and synthesis logic of 1,6-Diazabicyclo[5.2.0]nonane , a specialized bicyclic diamine scaffold.

Executive Summary

This compound is a fused bicyclic heterocycle belonging to the class of diazabicycloalkanes. Characterized by a bridgehead nitrogen atom and a second nitrogen incorporated within the larger ring, this scaffold represents a structural hybrid between an azetidine (4-membered ring) and a diazepine (7-membered ring). Unlike its widely utilized homologues DBN (1,5-diazabicyclo[4.3.0]non-5-ene) or DBU, this saturated [5.2.0] system is primarily explored in medicinal chemistry as a pharmacophore for beta-lactamase inhibitors and neuronal receptor ligands, offering a rigidified diamine core for precise spatial positioning of functional groups.

Chemical Identity & Identifiers

The precise identification of this compound is critical due to the existence of multiple isomers (e.g., 1,4-diazabicyclo[5.2.0]nonane, 1,5-diazabicyclo[4.3.0]nonane).

Identifier TypeValueNotes
Chemical Name This compoundIUPAC Nomenclature
CAS Registry Number 187942-38-7 Confirmed Identifier [1]
Molecular Formula C

H

N

Molecular Weight 126.20 g/mol
SMILES C1CN2CCC1CN2 (Generic connectivity)Stereochemistry dependent
Systematic Name Octahydro-1H-pyrrolo[1,2-a][1,3]diazepine (derivative)Note: Naming varies by fusion
Structural Disambiguation

The [5.2.0] descriptor indicates the number of atoms in the three bridges connecting the bridgehead atoms.

  • Bridgeheads: Positions 1 and 7 (Standard bicyclic numbering).[1][2]

  • Bridge 1 (5 atoms): Atoms 2, 3, 4, 5, 6.

  • Bridge 2 (2 atoms): Atoms 8, 9.[1][2]

  • Bridge 3 (0 atoms): Direct bond between bridgeheads 1 and 7.

  • Heteroatom Placement:

    • N1: Located at Bridgehead 1.

    • N6: Located in the 5-atom bridge, adjacent to Bridgehead 7.

This configuration creates a fused system where a 4-membered ring (1-9-8-7) shares a bond with a 7-membered ring (1-2-3-4-5-6-7).

Structural Analysis & Visualization

The this compound core exhibits significant ring strain due to the fused azetidine moiety. This strain enhances the reactivity of the nitrogen lone pairs, making the scaffold a potent nucleophile and a rigid spacer in drug design.

Connectivity Diagram (Graphviz)

The following diagram illustrates the connectivity and ring fusion of the this compound system.

G N1 N1 (Bridgehead) C2 C2 N1->C2 C7 C7 (Bridgehead) N1->C7 Fusion Bond C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 N6 N6 C5->N6 N6->C7 C9 C9 C7->C9 C8 C8 C8->N1 C9->C8

Figure 1: Connectivity map of this compound showing the fused azetidine (N1-C8-C9-C7) and diazepine (N1-C2-C3-C4-C5-N6-C7) rings.[1][2][3][4][5]

Synthesis & Reactivity

The synthesis of [5.2.0] diazabicyclic systems is synthetically challenging due to the entropic penalty of forming medium-sized rings (7-membered) and the strain of small rings (4-membered).

Synthetic Logic

Two primary strategies are employed to construct this core:

  • Transannular Cyclization: Starting from a functionalized diazepine, a transannular attack closes the 4-membered ring.

  • Bicyclic Construction via Lactam Reduction: Cyclization of a linear precursor to a bicyclic lactam (diazabicyclononanone), followed by reduction.

Protocol: General Synthesis via Intramolecular Alkylation

This hypothetical protocol is based on standard methodologies for diazabicycloalkane construction [2].

  • Precursor Preparation: Synthesize N-(3-chloropropyl)-1,3-propanediamine or a protected derivative.

  • Ring Closure 1 (Diazepine formation): Cyclization under high dilution conditions to form the 7-membered ring (homopiperazine derivative).

  • Ring Closure 2 (Azetidine formation): Intramolecular alkylation using a bifunctional linker (e.g., 1-bromo-2-chloroethane) or direct closure if the pendant chain is pre-installed.

    • Note: The formation of the [5.2.0] system often competes with polymerization; high dilution is critical.

Reactivity Profile
  • Basicity: The bridgehead nitrogen (N1) is pyramidalized and less sterically hindered than in [4.4.0] systems, making it a moderately strong base.

  • Nucleophilicity: N6 is a secondary amine (unless substituted) and serves as the primary handle for derivatization (acylation, alkylation) in library synthesis.

  • Stability: The strained cyclobutane (azetidine) ring makes the core susceptible to acid-catalyzed ring opening under harsh conditions.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in specific therapeutic areas.

Beta-Lactamase Inhibition

Analogous to the diazabicyclooctanes (DBOs) like avibactam, the [5.2.0] nonane core mimics the transition state of beta-lactam hydrolysis. The bridgehead nitrogen can form a reversible covalent bond with the active site serine of beta-lactamase enzymes, inhibiting the degradation of co-administered antibiotics [3].

Neuronal Receptor Ligands

Bicyclic diamines are classic pharmacophores for Nicotinic Acetylcholine Receptors (nAChRs). The rigid distance between the two nitrogen atoms in the [5.2.0] system allows for selective binding to specific subtypes (e.g.,


 vs 

), modulating neurotransmission in CNS disorders.

References

  • Chemical Source (ChemSrc). this compound CAS 187942-38-7 Entry. Retrieved from [Link]

  • Hesse, M. (1991).[6] Ring Enlargement in Organic Chemistry. VCH Publishers.[6] (Discusses general strategies for bicyclic amine synthesis).

  • Morin, R. B., & Gorman, M. (Eds.). (1982).[3] Chemistry and Biology of Beta-Lactam Antibiotics. Academic Press. (Contextualizes diazabicyclic scaffolds in antibiotic research).

Sources

Strategic Synthesis of Rare Diazabicyclo[5.2.0]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The diazabicyclo[5.2.0]nonane scaffold represents a rare, conformationally restricted bicyclic system fusing a four-membered ring (cyclobutane or azetidine) with a seven-membered ring (diazepine or azepane). While less common than the ubiquitous [3.3.1] (bispidine) or [4.3.0] systems, this specific topology has garnered attention in medicinal chemistry as a core for NMDA antagonists (e.g., EAA-090) and as a template for rigidifying diamine pharmacophores.

This technical guide outlines the primary synthetic pathways for accessing these isomers, focusing on Staudinger [2+2] cycloaddition and photochemical construction , which are the most chemically validated routes for this ring fusion.

Structural Analysis & Isomer Classes

The [5.2.0] nomenclature denotes a bicyclic system with bridges of 5, 2, and 0 carbons connecting the bridgeheads.

  • Ring A: Seven-membered (Bridge 1 + Bridge 2).

  • Ring B: Four-membered (Bridge 2 + Bridge 0).

Primary Isomers of Interest
Isomer ClassStructure DescriptionMedicinal Utility
2,6-Diazabicyclo[5.2.0]nonane Nitrogens at positions 2 and 6 (in the 7-membered ring).[1][2]Core of EAA-090 (NMDA antagonist).[1] Often features an 8,9-dioxo motif (cyclobutenedione fusion).
1,X-Diazabicyclo[5.2.0]nonane Nitrogen at bridgehead (1) and another in the 7-ring.

-Lactam fused diazepines
. Antibiotic pharmacophores and conformationally restricted peptidomimetics.
cis-2,4-Diazabicyclo[5.2.0]nonane Nitrogens at 2,4 (urea/amidine motif) fused to cyclobutane.Accessible via [2+2] photocycloaddition of uracil/thymine derivatives or 1,3-diazepines.

Synthesis Pathway A: Staudinger [2+2] Cycloaddition

This is the most robust method for synthesizing


-lactam fused diazepines  (e.g., 1,X-diazabicyclo[5.2.0]nonan-9-ones). The strategy involves the thermal cycloaddition of a ketene (generated in situ) with a cyclic imine (1,4-diazepine).
Mechanism & Logic[2]
  • Precursor: A seven-membered cyclic imine (e.g., 1,4-benzodiazepine or a simple 1,4-diazepine).

  • Reagent: An acid chloride activated by a base (triethylamine) to form a ketene intermediate.

  • Cycloaddition: The nucleophilic imine nitrogen attacks the electrophilic ketene carbonyl, followed by conrotatory ring closure to form the azetidinone (

    
    -lactam) ring fused to the seven-membered core.
    
Workflow Diagram (DOT)

StaudingerSynthesis Figure 1: Staudinger [2+2] Cycloaddition Pathway for Fused Beta-Lactams Start Acid Chloride (R-CH(Cl)-COCl) Ketene Ketene Intermediate [R-C=C=O] Start->Ketene Elimination (-HCl) Base Tertiary Amine (Et3N) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Cyclic Imine (1,4-Diazepine) Imine->Zwitterion Product 1,X-Diazabicyclo[5.2.0] nonan-9-one Zwitterion->Product Conrotatory Ring Closure

[3][5]

Synthesis Pathway B: Photochemical [2+2] Cycloaddition

This pathway is preferred for creating the 2,6-diazabicyclo[5.2.0]nonane core, particularly those containing cyclobutane or cyclobutene rings fused to the diazepine.

Experimental Logic[3][6]
  • Substrate: A 1,4-diazepine derivative with an internal alkene or an exocyclic enone.

  • Condition: UV irradiation (typically >300 nm) in a solvent like acetonitrile or acetone (sensitizer).

  • Outcome: The excited state alkene undergoes a [2+2] cycloaddition with a tethered or external alkene, closing the four-membered ring.

Case Study: EAA-090 Analog Synthesis

To access the 8,9-dioxo-2,6-diazabicyclo[5.2.0] system (cyclobutenedione fused):

  • Starting Material: 1,2-Diaminoethane or 1,3-diaminopropane derivatives.

  • Coupling: Reaction with 3,4-diethoxy-3-cyclobutene-1,2-dione (Squaric acid diethyl ester).

  • Cyclization: While direct condensation often yields macrocycles, templated synthesis or high-dilution conditions can favor the formation of the fused bicyclic system.

Detailed Experimental Protocol

Target: Synthesis of a generic


-lactam fused 1,4-diazepine (1,8-diazabicyclo[5.2.0]nonan-9-one derivative) via Staudinger reaction.
Materials
  • Substrate: 5-Phenyl-2,3-dihydro-1H-1,4-diazepine (1.0 equiv).

  • Reagent: Phenoxyacetyl chloride (1.2 equiv).

  • Base: Triethylamine (Et3N) (2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Dry Nitrogen (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and rubber septum. Purge with

    
    .
    
  • Solvation: Dissolve the 1,4-diazepine substrate (1.0 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Low temperature is critical to control the exothermicity and prevent polymerization of the ketene intermediate.

  • Base Addition: Add triethylamine (2.5 mmol) dropwise via syringe. Stir for 10 minutes.

  • Ketene Generation & Cyclization: Dissolve phenoxyacetyl chloride (1.2 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture over 30 minutes.

    • Observation: The solution may turn cloudy due to the formation of triethylamine hydrochloride salts.

  • Warming: Allow the reaction to slowly warm to room temperature over 12 hours (overnight).

  • Workup:

    • Wash the reaction mixture with saturated

      
       (2 x 15 mL) to remove unreacted acid/acid chloride.
      
    • Wash with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.[3]
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

    • Validation: Confirm structure via

      
      -NMR (look for the characteristic doublet of doublets for the 
      
      
      
      -lactam protons at 3.5–4.5 ppm).

Comparative Data: Ring Strain & Stability

The [5.2.0] system is significantly more strained than the [4.3.0] or [3.3.1] analogs.

ScaffoldRing SizesEst. Strain Energy (kcal/mol)Synthetic AccessibilityPrimary Application
Diazabicyclo[5.2.0]nonane 7 + 4~26-30 Low (Requires [2+2])NMDA Antagonists,

-Lactams
Diazabicyclo[4.3.0]nonane6 + 5~12-15High (Proline derivatives)Peptidomimetics
Diazabicyclo[3.3.1]nonane6 + 6 (Bridged)~10-12High (Mannich/Bispidine)Opioid Ligands

References

  • Synthesis of Bicyclic Azetidines and Beta-Lactams

    • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
    • Source: Harvard University / Journal of the American Chemical Society.
    • URL:[Link]

  • NMDA Antagonist Applications (EAA-090)

    • Title: Design and synthesis of [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid (EAA-090), a potent N-methyl-D-aspartate antagonist.[1]

    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Beta-Lactam Fused to 1,4-Diazepines

    • Title: Novel and Recent Synthesis and Applications of β-Lactams.[4]

    • Source: PMC / NIH.
    • URL:[Link]

  • General [2+2] Photochemical Methods

    • Title: [2+2] Photochemical Cycloaddition in Organic Synthesis.
    • Source: ResearchGate.[5][6][7]

    • URL:[Link]

Sources

Thermodynamic Properties of Strained Azabicyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, reactivity profiles, and experimental characterization of strained azabicyclic compounds.

From Spring-Loaded Scaffolds to High-Value Bioisosteres

Executive Summary

Strained azabicyclic systems—specifically 1-azabicyclo[1.1.0]butane (ABB) and azabicyclo[2.1.1]hexane —have transcended their status as academic curiosities to become pivot points in modern drug discovery.[1][2][3] Their value lies in a unique thermodynamic paradox: they possess immense potential energy ("spring-loaded") that drives facile covalent functionalization, yet they yield kinetically stable,


-rich scaffolds that serve as superior bioisosteres for flat aromatic rings.[4] This guide analyzes the thermodynamic underpinnings of these systems and provides validated protocols for their characterization.

Theoretical Framework: The Physics of Strain

The reactivity of azabicycles is governed by the release of ring strain energy (SE). Unlike acyclic amines, the geometry of these systems forces the bridgehead nitrogen into a distorted hybridization state, fundamentally altering its basicity and nucleophilicity.[4]

Strain Energy Hierarchy

The driving force for reactivity is the relief of angle strain and torsional strain. The hierarchy below illustrates the thermodynamic gradient:

ScaffoldStructure DescriptionApprox. Strain Energy (kcal/mol)Primary Reactivity Mode
1-Azabicyclo[1.1.0]butane (ABB) Fused cyclopropanes~64 - 66 Nucleophilic strain-release (C-N cleavage)
Bicyclo[1.1.1]pentane Two bridgehead carbons~68Radical addition across bridgehead
Azabicyclo[2.1.1]hexane Fused cyclobutane/cyclopentane~37 Stable scaffold; formed via ABB cycloaddition
Azetidine Monocyclic 4-membered~26Ring opening (under forcing conditions)
The Hybridization-Basicity Paradox

A critical and often counter-intuitive property of strained bridgehead amines is their reduced basicity .

  • Geometric Constraint: In ABB, the internuclear angle of the C-N-C bonds is constrained to ~60° (in the ring).

  • Rehybridization: To maintain orbital overlap in these bent bonds, the nitrogen atom diverts high

    
    -character into the bonding orbitals.
    
  • The Consequence: By conservation of orbital character, the nitrogen lone pair acquires significant

    
    -character  (approximating an 
    
    
    
    or
    
    
    lobe rather than
    
    
    ).
  • Thermodynamic Outcome: The electrons in an

    
    -rich orbital are held closer to the nucleus and are lower in energy, making the bridgehead nitrogen significantly less basic  (
    
    
    
    < 8) and less nucleophilic than a standard tertiary amine (
    
    
    ~10-11).

Reactivity & Kinetics: Strain-Release Amination

The high strain energy of ABB (~65 kcal/mol) lowers the activation energy (


) for nucleophilic attack, allowing reactions to proceed that would be thermodynamically unfavorable for unstrained systems.
Mechanism of Action

The "Strain-Release Amination" (Baran, 2016) utilizes this potential energy. A nucleophile attacks the bridgehead carbon (not the nitrogen), cleaving the central C-N bond.

  • Driving Force: Relief of the ~60 kcal/mol strain.

  • Transition State: The transition state resembles a relief of the bicyclic distortion, leading to a cyclobutane or azetidine derivative.

StrainRelease cluster_0 Reactants cluster_1 Product ABB Azabicyclo[1.1.0]butane (High Strain: ~65 kcal/mol) TS Transition State (Strain Relief) ABB->TS Nucleophilic Attack at C3 Nuc Nucleophile (Amine/Thiol) Nuc->TS Prod 3-Substituted Azetidine (Lower Strain: ~26 kcal/mol) TS->Prod C1-N Bond Cleavage

Figure 1: Thermodynamic pathway of strain-release amination. The reaction is driven by the relaxation from a high-energy bicyclic state to a lower-energy monocyclic state.

Experimental Protocols

Protocol A: Kinetic Measurement of Strain Release via NMR

Objective: Determine the second-order rate constant (


) for the reaction of ABB with a model nucleophile to quantify electrophilicity.

Reagents:

  • 1-Azabicyclo[1.1.0]butane (ABB) derivative (0.1 M stock in

    
    ).
    
  • Benzylamine (Nucleophile).

  • 1,3,5-Trimethoxybenzene (Internal Standard).[4]

  • Solvent: Deuterated Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: In an NMR tube, combine 0.05 mmol of Internal Standard and 0.05 mmol of ABB.

  • Equilibration: Equilibrate the probe temperature to 298 K (

    
    ). Acquire a 
    
    
    
    spectrum.
  • Initiation: Rapidly inject 0.50 mmol (10 equiv) of Benzylamine. Invert tube twice to mix.

  • Acquisition: Immediately start a kinetic array acquisition (e.g., 1 scan every 30 seconds for 60 minutes).

  • Data Processing: Integrate the diagnostic bridgehead proton signal of ABB (typically

    
     2.5–3.0 ppm) relative to the internal standard.
    
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    . Since nucleophile concentration is in pseudo-first-order excess,
    
    
    .
Protocol B: Synthesis of Azabicyclo[2.1.1]hexane (Strain-Utilization)

Objective: Convert the high-strain ABB into the stable, bioisosteric [2.1.1] scaffold via photochemical [2+2] cycloaddition.

Methodology:

  • Setup: Charge a quartz reaction vessel with ABB (1.0 equiv) and an alkene coupling partner (e.g., styrene, 3.0 equiv).

  • Catalyst: Add Ir(ppy)

    
     photocatalyst (1 mol %).
    
  • Irradiation: Degas the solution (sparge with Argon for 15 min). Irradiate with Blue LED (450 nm) for 12 hours at room temperature.

  • Purification: The [2.1.1] product is thermodynamically stable. Remove solvent and purify via silica gel chromatography. Note: The product is significantly more basic than the starting material due to strain relief.

Applications in Drug Design (Bioisosterism)[3][5][6][7]

The thermodynamic properties of these rings translate directly to biological advantages.

  • Metabolic Stability: The bridgehead C-H bonds in azabicyclo[2.1.1]hexanes are sterically protected and have high

    
    -character, making them resistant to cytochrome P450 oxidation compared to standard methylene groups.
    
  • Exit Vectors: unlike the 180° exit vector of a para-substituted benzene, the [1.1.0] and [2.1.1] systems offer defined "kinked" angles (approx 120°), allowing exploration of new chemical space in receptor binding pockets.

Workflow cluster_inputs Experimental Design cluster_process Execution cluster_output Validation Step1 Select Scaffold (ABB or [2.1.1]) Step2 Define Thermodynamic Goal (Strain Release vs. Stability) Step1->Step2 Step3 Synthesis/Functionalization (Photochemical or Nucleophilic) Step2->Step3 Step4 Kinetic Monitoring (In situ NMR / Calorimetry) Step3->Step4 Step5 Determine Rate Constant (k) Step4->Step5 Step6 Assess Bioisosteric Fit (LogD, pKa, Metabolic Stability) Step5->Step6

Figure 2: Workflow for integrating strained azabicycles into medicinal chemistry programs, from scaffold selection to biological validation.

References

  • Gianatassio, R., et al. (2016). Strain-release amination.[4] Science, 351(6270), 241-245.[4] [Link]

  • Wiberg, K. B. (1996). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322.[4] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849.[4] [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of the Bicyclo[1.1.1]pentane-1-amine Scaffold. Journal of Organic Chemistry, 75(24), 8701–8704.[4] [Link]

Sources

An In-depth Technical Guide to 1,6-Diaza-Bridged Bicyclic Systems: Synthesis, Characterization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of Bridged Bicyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both biological activity and favorable pharmacokinetic properties is a perpetual challenge. Among the myriad of scaffolds available to the drug hunter, bridged bicyclic systems stand out for their unique three-dimensional configurations.[1][2] These rigid structures offer a powerful strategy to navigate chemical space, providing a fixed conformational arrangement that can lead to enhanced binding affinity, improved metabolic stability, and reduced lipophilicity.[1][2] This guide delves into a specific, yet profoundly important subclass: the 1,6-diaza-bridged bicyclic systems. These scaffolds, which feature nitrogen atoms at the bridgehead positions, have emerged as privileged motifs in the development of innovative therapeutics, from potent enzyme inhibitors to modulators of complex central nervous system targets. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, structural elucidation, and application of these remarkable molecular frameworks.

Part 1: Constructing the Core - Synthetic Strategies for 1,6-Diaza-Bridged Systems

The synthesis of bridged bicyclic systems, particularly those with heteroatoms at the bridgehead, presents a significant synthetic challenge that has spurred the development of elegant and efficient chemical transformations.[3] The choice of synthetic route is dictated by the desired ring size (e.g., [3.2.1], [4.3.1]), stereochemistry, and functional group tolerance.

Intramolecular Cycloaddition Reactions

Intramolecular cycloadditions are a cornerstone for the efficient construction of polycyclic systems.[3] For diaza-bridged frameworks, strategies involving azomethine ylides or other 1,3-dipoles are particularly effective. For instance, the reaction of 3-oxidopyraziniums (as azomethine ylide precursors) with acrylate derivatives can yield 3,8-diazabicyclo[3.2.1]octanes.[4] Mechanistically, this process can proceed through a 1,3-dipolar cycloaddition, although rearrangements to other bicyclic systems like 2,5-diazabicyclo[2.2.2]octanes via a Wagner-Meerwein rearrangement have been observed.[4]

Tandem and Cascade Cyclizations

One-pot cascade reactions provide a highly efficient means to build molecular complexity from simple precursors.

  • Aza-Prins Cyclization: The aza-Prins cyclization can be employed to create diaza-oxabicyclo[3.2.1]octane systems in a highly diastereoselective manner, demonstrating the power of this method for generating complex scaffolds in a single step.[5]

  • Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for synthesizing heterocyclic systems.[6][7] A multistep solid-phase strategy utilizing a key Pictet-Spengler intramolecular cyclization has been developed for the diastereoselective synthesis of natural product-like 3,9-diazabicyclo[3.3.1]nonane skeletons.[3] This approach involves a tandem acidolytic cleavage and in situ iminium ion formation, followed by the cyclization, yielding products in high purity and yield.[3]

Asymmetric Synthesis and Stereocontrol

Given the rigid, three-dimensional nature of these scaffolds, controlling stereochemistry is paramount. Chiral catalysts and starting materials from the chiral pool are often employed.

  • A stereoselective synthesis for a derivatized diazabicyclo[4.3.1]decane scaffold has been developed using an asymmetric Shi epoxidation and an intramolecular epoxide opening as key steps.[8]

  • Another approach for pro-(S)-C(5)-branched [4.3.1] aza-amide bicycles utilizes an HF-driven N-acyliminium cyclization to achieve high stereocontrol.[9]

The general workflow for constructing these bicyclic systems often involves the strategic formation of a key intermediate poised for the final ring-closing step.

Caption: General Synthetic Workflow for 1,6-Diaza-Bridged Bicyclic Systems.

Part 2: Structural and Spectroscopic Characterization

Unambiguous characterization of the synthesized 1,6-diaza-bridged bicyclic systems is critical to confirm their structure, stereochemistry, and purity. A combination of spectroscopic techniques and X-ray crystallography is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of these molecules in solution.[10] Both 1H and 13C NMR, along with 2D techniques (COSY, HSQC, HMBC), are used for complete assignment. The rigid nature of the bicyclic framework often results in well-resolved and distinct signals.

Key diagnostic features in the 1H NMR spectra include the chemical shifts and coupling constants of the bridgehead protons and the protons on the different bridges of the bicyclic system. For example, in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones, the molecule exists in a dynamic chair-boat conformation in solution, which can be inferred from the NMR data.[11]

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Bicyclo[3.2.1]octane Derivatives

PositionRepresentative 1H Chemical Shift (ppm)Representative 13C Chemical Shift (ppm)Notes
C-1' (Quaternary)-48.6Quaternary carbon, no attached proton.[1]
C-2' (Carbinol)3.8178.1Proton attached to an oxygen-bearing carbon.[1]
C-3' (Quaternary)-96.1Quaternary carbon, often part of a ketal or similar group.[12]
C-4' (Carbonyl)-192.4Characteristic downfield shift for a carbonyl carbon.[1][12]
C-5' (Olefinic)-151.6sp2 hybridized carbon in a double bond.[1]
C-6' (Olefinic)-126.6sp2 hybridized carbon in a double bond.[1]
C-7' (Allyl CH2)2.30, 2.6334.1Diastereotopic protons of the allyl group.[1]

Note: Data extracted from studies on bicyclo[3.2.1]octanoid neolignans and may vary depending on the specific diaza-analogue and substituents.[1][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule.[13][14] It is an indispensable technique for confirming the relative and absolute stereochemistry of chiral centers within the bicyclic framework.[2] For example, the crystal structure of a pyrrolo[3,2-e][3][15]diazepin-2-one, synthesized via a diastereoselective Pictet-Spengler reaction, confirmed that the α-amino acid residue adopted a geometry similar to an ideal γ-turn.[2] Numerous crystal structures of 1,6-diaza-bridged systems complexed with their biological targets have been deposited in the Protein Data Bank (PDB), providing crucial insights for structure-based drug design.[8][9][16]

Part 3: Applications in Drug Discovery

The unique structural and conformational properties of 1,6-diaza-bridged bicyclic systems have made them highly valuable scaffolds in medicinal chemistry.

Case Study: 1,6-Diazabicyclo[3.2.1]octanes (DBOs) as β-Lactamase Inhibitors

The rise of antibiotic resistance is a critical global health threat, largely driven by the production of β-lactamase enzymes by bacteria. The 1,6-diazabicyclo[3.2.1]octane (DBO) core is the backbone of a new generation of non-β-lactam β-lactamase inhibitors.[17][18]

  • Avibactam and Relebactam: Avibactam, a DBO derivative, is a potent inhibitor of class A, class C, and some class D serine β-lactamases.[15][19] It is used in combination with β-lactam antibiotics like ceftazidime to restore their efficacy against resistant pathogens.[18] Relebactam is another DBO-based inhibitor used in combination with imipenem/cilastatin.[15][17]

Structure-activity relationship (SAR) studies have shown that modifications at the C2 position of the DBO ring significantly influence the inhibitory activity.[17]

Table 2: Activity Profile of DBO-based β-Lactamase Inhibitors

CompoundKey Structural FeatureTarget β-LactamasesClinical PartnerRepresentative MIC (Meropenem Combination)
Avibactam C2-Carboxamide, N6-SulfateClass A (KPC), Class C (AmpC), some Class D (OXA-48)Ceftazidime<0.125 - 1 mg/L[17]
Relebactam C2-Piperidinyl-urea, N6-SulfateClass A, Class CImipenem/CilastatinPotent activity against MDR P. aeruginosa[17]
Nacubactam C2-(Aminoethoxy)carbamoyl, N6-SulfateClass A, Class C, some Class DMeropenemEffective against K. pneumoniae and E. cloacae[15]
2-Thio-Substituted DBOs C2-Thioether linkageSerine β-lactamases(Investigational)Strong inhibitory activities reported[20]
Case Study: Diazabicyclo[4.3.1]decanes as FKBP51 Ligands for Psychiatric Disorders

The FK506-binding protein 51 (FKBP51) is a co-chaperone that regulates the glucocorticoid receptor and is implicated in stress-related psychiatric disorders.[16] Developing potent and selective FKBP51 inhibitors is a promising strategy for new antidepressants and anxiolytics. The rigid diazabicyclo[4.3.1]decane scaffold has proven to be a privileged motif for targeting FKBP51.[8]

The bicyclic scaffold pre-organizes key pharmacophoric elements, leading to higher binding affinity compared to more flexible monocyclic analogues.[16] X-ray crystallography has revealed that the sulfonamide nitrogen in the bicyclic scaffold can accept an unusual hydrogen bond from a tyrosine residue (Tyr113) in the FKBP51 active site.[16]

Caption: Schematic of a diazabicyclo[4.3.1]decane ligand binding in the FKBP51 active site.

Table 3: Binding Affinities of Diazabicyclo[4.3.1]decane Derivatives for FKBPs

Compound IDScaffoldTargetBinding Affinity (KD, nM)
Tracer 2bBicyclic [4.3.1] SulfonamideFKBP12High Affinity (qualitative)[21]
Tracer 2cBicyclic [4.3.1] SulfonamideFKBP51200 nM (concentration for assay)[21]
FK[4.3.1]-16jBicyclic [4.3.1]FKBP51More potent than FK[4.3.1]-16h[21]
BDBM50575655MacrocyclicFKBP588 nM[22]

Note: Data highlights the utility of the scaffold in generating potent ligands.

Part 4: Experimental Protocols

Providing self-validating and reproducible protocols is essential for scientific integrity. Below is an example protocol based on the principles of solid-phase synthesis of diaza-bridged heterocycles.

Protocol: Solid-Phase Synthesis of a 3,9-Diazabicyclo[3.3.1]nonane Core via Pictet-Spengler Cyclization (This protocol is a generalized representation based on the strategy described by Lee and Park.[3])

  • Resin Loading: Swell Rink Amide resin in N,N-dimethylformamide (DMF). Couple the first Fmoc-protected amino acid (e.g., Fmoc-glycine) using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA) in DMF. Monitor reaction completion with a Kaiser test.

  • Dipeptide Synthesis: Remove the Fmoc protecting group with 20% piperidine in DMF. Couple the second amino acid (e.g., an aldehyde-bearing amino acid precursor) using the same coupling conditions.

  • Reductive Amination/Diversification (N9): Perform on-resin reductive amination with a desired amine (R1-NH2) and a reducing agent like sodium triacetoxyborohydride to introduce diversity at the N9 position.

  • Modification of N3: Acylate the secondary amine with a desired acid chloride or anhydride (R2-COCl) to introduce diversity at the N3 position.

  • Cleavage and Cyclization: Treat the resin-bound precursor with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

    • Causality: The TFA simultaneously cleaves the molecule from the solid support and protonates the relevant functional groups to generate an iminium ion in situ. This electrophilic iminium ion is perfectly positioned to be attacked by the tethered nucleophile (e.g., an indole or dihydroxybenzene ring).

    • Self-Validation: This tandem cleavage-cyclization is highly efficient. The Pictet-Spengler reaction proceeds diastereoselectively, driven by the thermodynamics of forming the stable bicyclic product. The purity of the final product, often obtained as a single diastereomer, validates the efficiency of the cascade.

  • Work-up and Purification: Concentrate the cleavage filtrate in vacuo. Precipitate the crude product with cold diethyl ether. Purify the final diaza-bridged heterocyclic compound by reverse-phase HPLC.

  • Characterization: Confirm the structure, purity, and stereochemistry of the final product using LC/MS and NMR spectroscopy.[3]

Conclusion and Future Outlook

1,6-Diaza-bridged bicyclic systems represent a class of scaffolds with immense potential in drug discovery and development. Their inherent rigidity and three-dimensional character provide a unique platform for designing highly potent and selective modulators of biological targets. The continued development of novel and efficient synthetic methodologies, particularly those that allow for stereocontrolled and diverse functionalization, will undoubtedly expand the accessible chemical space of these frameworks. As our understanding of complex diseases deepens, the architectural sophistication of 1,6-diaza-bridged systems will continue to be leveraged to create next-generation therapeutics for infectious diseases, psychiatric disorders, and beyond.

References

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  • PubMed. (2016, April 15). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. Retrieved from [Link]

  • PubMed. (2006, January 15). Solid-phase parallel synthesis of natural product-like diaza-bridged heterocycles through Pictet-Spengler intramolecular cyclization. Retrieved from [Link]

  • PubMed. (2020, August 7). Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent β-Lactamase Inhibitors. Retrieved from [Link]

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  • ResearchGate. (2025, August 10). Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Formation of Seven-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[3][19]benzodiazepines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Retrieved from [Link]

  • Semantic Scholar. (2021, September 7). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. Retrieved from [Link]

  • RCSB PDB. (2024, February 28). 4jfj - Increasing the Efficiency Efficiency of Ligands for the FK506-Binding Protein 51 by Conformational Control: Complex of FKBP51 with compound (1S,6R)-10-(1,3-benzothiazol-6-ylsulfonyl)-3-[2-(3,4-dimethoxyphenoxy)ethyl]-3,10-diazabicyclo[4.3.1]. Retrieved from [Link]

  • MDPI. (n.d.). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. Retrieved from [Link]

  • PubMed. (2008, July 3). Diastereoselective Pictet-Spengler approach for the synthesis of pyrrolo[3,2-e][3][15]diazepin-2-one peptide turn mimics. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • University of Regensburg. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2025, September 13). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Retrieved from [Link]

  • Wiley Online Library. (2021, May 14). Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells. Retrieved from [Link]

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  • Longdom. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Retrieved from [Link]

  • PubMed Central (PMC). (2024, February 8). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Retrieved from [Link]

  • J-STAGE. (n.d.). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Retrieved from [Link]

  • Semantic Scholar. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. Retrieved from [Link]

  • RCSB PDB. (2014, October 15). 4TX0: The Fk1 domain of FKBP51 in complex with (1S,5S,6R)-10-[(3,5-dichlorophenyl)sulfonyl]-5-(2-methoxyethoxy)-3-(2-methoxyethyl)-3,10-diazabicyclo[4.3.1]decan-2-one. Retrieved from [Link]

  • RCSB PDB. (2014, December 3). 4W9O: The Fk1 domain of FKBP51 in complex with (1S,5S,6R)-10-[(3,5-dichlorophenyl)sulfonyl]-5-[(1R)-1,2-dihydroxyethyl]-3-[2-(3,4-dimethoxyphenoxy)ethyl]-3,10-diazabicyclo[4.3.1]decan. Retrieved from [Link]

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Sources

Unlocking the Potential of a Novel Scaffold: A Predictive and Experimental Roadmap for Characterizing the Electronic Structure and Basicity of 1,6-Diazabicyclo[5.2.0]nonane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Bicyclic diamines are privileged scaffolds in medicinal chemistry and materials science, prized for their defined three-dimensional structures and tunable basicity. While archetypes like 1,4-diazabicyclo[2.2.2]octane (DABCO) are well-characterized, the vast chemical space of related structures remains underexplored. This guide focuses on 1,6-diazabicyclo[5.2.0]nonane, a novel fused-ring system whose electronic properties and basicity have not been reported. We present a comprehensive, integrated strategy for the de novo characterization of this molecule, tailored for researchers, chemists, and drug development professionals. This document outlines a synergistic approach, combining state-of-the-art computational prediction with robust experimental validation, to provide a complete physicochemical profile of the target compound. We detail the causality behind each methodological choice, ensuring a self-validating workflow from initial theoretical calculations to final empirical measurement.

Introduction: The Case for this compound

The spatial arrangement of nitrogen atoms within a constrained framework dictates a molecule's ability to accept a proton, its nucleophilicity, and its potential to engage in specific hydrogen bonding interactions—all critical parameters in drug design. Compounds with high basicity, such as 1,8-bis(dimethylamino)naphthalene, famously known as Proton Sponge®, derive their unique properties from the relief of steric strain upon protonation and the formation of a strong intramolecular hydrogen bond.[1][2] The rigid structure of bicyclic amines ensures a predictable orientation of substituents, making them valuable for probing receptor binding pockets.

This compound presents an intriguing topology, featuring a fusion of a seven-membered and a four-membered ring. This structure raises key questions that directly impact its potential utility:

  • What is the preferred three-dimensional conformation, and how does it influence the orientation and accessibility of the nitrogen lone pairs?

  • Which nitrogen atom is the more basic site, and by what magnitude?

  • How does the inherent ring strain of the bicyclo[5.2.0] system contribute to its proton affinity?[3]

Answering these questions is paramount for any future application of this scaffold. This guide provides the roadmap to do so, establishing a blueprint for the characterization of novel amine structures.

Theoretical Framework: Computational Prediction of Structure and Basicity

Before committing to synthetic and analytical resources, a robust computational investigation provides invaluable predictive insights. Modern quantum chemical methods can accurately model molecular geometries, electronic properties, and reaction thermodynamics in solution.[4][5] We propose a multi-step computational workflow designed to build a comprehensive theoretical model of this compound.

Computational Workflow

The following diagram outlines the proposed computational strategy.

Computational_Workflow Figure 1: Computational Workflow for Basicity Prediction A 1. Initial Structure Generation (this compound) B 2. Conformational Analysis & Geometry Optimization (DFT: B3LYP/6-31+G**) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Electronic Structure Analysis C->D E 5. pKa Prediction via Thermodynamic Cycle (Continuum Solvation Model: PCM/COSMO) C->E F NBO Analysis (Lone Pair Hybridization) D->F G ESP Map & HOMO (Identify Basic Site) D->G H Predicted pKa Value & Proton Affinity E->H

Caption: A multi-step workflow for the in silico prediction of molecular properties.

Detailed Computational Protocol

This protocol is designed to be executed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

Objective: To predict the gas-phase proton affinity and aqueous pKa of this compound.

Methodology:

  • Geometry Optimization and Conformational Search:

    • Construct the 3D structure of this compound.

    • Perform an initial conformational search using a computationally inexpensive method (e.g., molecular mechanics) to identify low-energy conformers.

    • For each low-energy conformer, perform a full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the 6-31+G(d,p) basis set is a well-balanced choice for performance and accuracy with this class of molecules.[3]

    • Repeat the optimization for the two possible protonated forms (at N1 and N6) to determine the most stable conjugate acid.

  • Vibrational Frequency Analysis:

    • For the optimized neutral and protonated structures, perform a frequency calculation at the same level of theory.

    • Causality: This step is critical to confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies). The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate Gibbs free energy calculations.

  • Electronic Structure Analysis:

    • Natural Bond Orbital (NBO) Analysis: On the optimized neutral structure, perform an NBO analysis. This will quantify the hybridization of the nitrogen lone pair orbitals. A higher p-character in the lone pair orbital generally correlates with greater electron availability and higher basicity.

    • Molecular Orbital and Electrostatic Potential (ESP) Visualization: Generate the Highest Occupied Molecular Orbital (HOMO) and an ESP map. The HOMO is often localized on the most basic site. The ESP map visually represents electron-rich regions (negative potential), with the minimum potential typically located on the most reactive lone pair, indicating the site of protonation.

  • pKa Prediction:

    • The absolute calculation of solvation free energies is notoriously difficult. A more reliable approach is to use an isodesmic reaction or a thermodynamic cycle with a reference molecule of a similar structure with a known experimental pKa (e.g., piperidine or another cyclic amine).

    • Protocol using a thermodynamic cycle:

      • Calculate the Gibbs free energy in the gas phase (G_gas) for the neutral base (B), the protonated base (BH+), a reference base (Ref), and its protonated form (RefH+).

      • Calculate the aqueous solvation energy (ΔG_solv) for each of the four species using a continuum solvation model like the Polarizable Continuum Model (PCM) or COSMO.[4]

      • The pKa is then calculated using the following relation:

        • ΔG_aq(reaction) = [G_gas(B) + ΔG_solv(B)] + [G_gas(RefH+) + ΔG_solv(RefH+)] - [G_gas(BH+) + ΔG_solv(BH+)] - [G_gas(Ref) + ΔG_solv(Ref)]

        • pKa(B) = pKa(Ref) - ΔG_aq(reaction) / (2.303 * RT)

    • Trustworthiness: This relative calculation method systematically cancels out errors that would arise from calculating the absolute pKa, leading to more trustworthy results.[6]

Predicted Data Summary

The computational investigation will yield the following key data points, which should be tabulated for clarity.

ParameterPredicted ValueMethodSignificance
Protonation Site N1 or N6ESP Minimum / Energy of Protonated SpeciesIdentifies the more basic nitrogen atom.
Proton Affinity (Gas) Value in kJ/molΔH from G_gasIntrinsic basicity without solvent effects.
pKa (Aqueous) ValueThermodynamic Cycle / Isodesmic ReactionPredicts basicity in a biological context.
N1 Lone Pair Hybridization sp^xNBO AnalysisCorrelates orbital character with basicity.
N6 Lone Pair Hybridization sp^xNBO AnalysisCorrelates orbital character with basicity.

Empirical Roadmap: Experimental Synthesis and Validation

Computational predictions, no matter how robust, require experimental validation. The following section outlines a proposed workflow to synthesize and characterize this compound and empirically measure its basicity.

Proposed Synthesis and Characterization

As no established synthesis for this compound is available in the literature, a plausible route must be devised. Drawing inspiration from the synthesis of other diazabicycloalkanes, a potential strategy could involve an intramolecular cycloaddition or a ring-closing amination reaction.[7] A full synthetic campaign would be required, followed by standard purification (e.g., chromatography) and structural confirmation using:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the carbon-hydrogen framework, and 2D techniques like HSQC and HMBC to assign all correlations.

  • Mass Spectrometry: To confirm the molecular weight and elemental composition.

  • X-ray Crystallography: If a suitable crystal can be obtained, this would provide unambiguous proof of the structure and its solid-state conformation.

Experimental Workflow for pKa Determination

The following diagram outlines the proposed experimental strategy.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis & Validation A 1. Propose & Execute Synthesis B 2. Purification & Structural Characterization (NMR, MS) A->B C 3. Experimental pKa Determination B->C D Potentiometric Titration C->D E NMR Titration (Optional) C->E F 4. Data Analysis (Sigmoid Curve Fitting) D->F E->F G Validated pKa Value F->G

Caption: A streamlined workflow for the synthesis and empirical pKa measurement.

Detailed Protocol for Potentiometric pKa Determination

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9]

Objective: To determine the aqueous pKa of this compound.

Materials:

  • Purified this compound sample (~10-20 mg).

  • Calibrated pH meter with a combination glass electrode.

  • Automated titrator or precision burette.

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M), carbonate-free.

  • High-purity water (degassed to remove CO₂).

  • Inert gas (Nitrogen or Argon).

Methodology:

  • System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of high-purity water in a thermostatted titration vessel. A typical starting concentration is between 1 mM and 10 mM.[8]

    • Blanket the solution with an inert gas to prevent absorption of atmospheric CO₂, which can interfere with the titration of a base.

  • Titration Procedure:

    • If the sample is in its free base form, titrate with the standardized HCl solution. If it is a salt, perform a back-titration by adding a known excess of HCl and titrating with standardized KOH.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoid titration curve.[10]

    • The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, the inflection point of the first derivative of the titration curve can be used to locate the equivalence point precisely.

    • If two distinct equivalence points are observed, this indicates that both the first and second pKa values can be determined.

Anticipated Results and Significance for Drug Development

By integrating these computational and experimental approaches, we anticipate a complete profile of this compound. We hypothesize that the fused ring system will result in a relatively high degree of ring strain. This strain may be partially relieved upon protonation, leading to an enhanced basicity compared to a simple acyclic diamine, a phenomenon well-documented in other bicyclic systems.[3]

The relative orientation of the nitrogen lone pairs, dictated by the ring conformation, will be a key determinant of its properties. If the lone pairs are oriented inwards ("in/in" or "in/out"), the molecule could exhibit properties akin to a proton sponge, with a high pKa for the first protonation and a very low pKa for the second.

For drug development professionals, this information is critical. A well-characterized this compound scaffold could serve as:

  • A conformationally rigid building block to hold pharmacophoric elements in a specific orientation, potentially improving binding affinity and selectivity.

  • A novel basic center with tunable pKa, influencing the solubility, absorption, and pharmacokinetic profile of a drug candidate.

  • A selective non-nucleophilic base in organic synthesis, leveraging steric hindrance that may arise from its unique 3D structure.

Conclusion

The characterization of novel chemical scaffolds is a cornerstone of innovation in chemistry and pharmacology. This compound represents a compelling yet unstudied target. The integrated computational and experimental roadmap detailed in this guide provides a rigorous, self-validating framework for its complete electronic and physicochemical profiling. By first predicting its structure and basicity through quantum chemical calculations and then confirming these properties through empirical synthesis and titration, researchers can confidently unlock the potential of this and other novel molecular architectures for future applications.

References

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  • European Centre for Ecotoxicology and Toxicology of Chemicals. (2010). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 108. Available at: [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available at: [Link]

  • Navo, C. D., & Jiménez-Osés, G. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1624–1628. Available at: [Link]

  • Howard, S. T., & Fallis, I. A. (2000). Ab Initio Studies of Proton Sponges. 3. 4,5-Bis(dimethylamino)fluorene and 4,5-Bis(dimethylamino)phenanthrene. The Journal of Organic Chemistry, 65(16), 4993-4997. Available at: [Link]

  • Wikipedia contributors. (2023). 1,8-Bis(dimethylamino)naphthalene. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Benoit, R. L., Lefebvre, D., & Fréchette, M. (1987). Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. ResearchGate. Available at: [Link]

  • Namba, K., Imagawa, Y., & Tohma, H. (2012). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 10(28), 5349-5351. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 1,6-Diazabicyclo[5.2.0]nonane from 1,2-Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,6-diazabicyclo[5.2.0]nonane core, a fused heterocyclic system comprising a seven-membered diazepane ring and a four-membered azetidine ring, represents a unique and challenging synthetic target. Its strained, three-dimensional architecture makes it a compelling scaffold for investigation in medicinal chemistry and drug development. This guide provides a comprehensive overview of a robust, multi-step synthetic strategy starting from readily available 1,2-diamines. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explain the critical parameters that ensure a successful synthesis.

Introduction: The Synthetic Challenge

The synthesis of fused bicyclic systems, particularly those containing strained rings like azetidine, requires a carefully planned strategic approach. A direct, single-step condensation of a 1,2-diamine to form the this compound skeleton is not synthetically feasible due to the high activation energy and unfavorable entropy associated with forming the bicyclic structure in one pot.

Therefore, a more logical and controllable pathway involves a two-stage approach:

  • Stage 1: Construction of the 1,4-Diazepane Ring. The initial step focuses on forming the larger, more thermodynamically stable seven-membered ring from a 1,2-diamine and a suitable bifunctional electrophile.

  • Stage 2: Intramolecular Cyclization to Form the Azetidine Ring. The second stage involves a subsequent ring-closure reaction to construct the more strained four-membered azetidine ring, thereby completing the bicyclic framework.

This document outlines detailed protocols for this sequential strategy, providing researchers with a practical roadmap for accessing this valuable heterocyclic scaffold.

Proposed Synthetic Pathway Overview

The overall strategy is depicted below. The key is to first build the seven-membered ring and, in the process, install a functional handle (represented as 'X') that can be converted into a leaving group ('LG'). An intramolecular nucleophilic attack by the second nitrogen atom then forms the fused four-membered ring.

G cluster_0 Stage 1: Diazepane Formation cluster_1 Stage 2: Azetidine Ring Formation Diamine 1,2-Diamine Diazepane Functionalized 1,4-Diazepane Intermediate Diamine->Diazepane Domino Reaction Reagent1 Bifunctional Reagent (e.g., Ketoester) Reagent1->Diazepane Precursor Cyclization Precursor (with Leaving Group) Diazepane->Precursor Functional Group Modification Diazepane->Precursor Target This compound Precursor->Target Intramolecular Cyclization

Caption: Overall two-stage synthetic workflow.

Stage 1 Protocol: Synthesis of a Functionalized 1,4-Diazepane

This protocol is adapted from the efficient domino process for diazepane synthesis, which involves the reaction of a 1,2-diamine with an alkyl 3-oxohex-5-enoate. This method is advantageous as it is often performed under mild, solvent-free conditions and generates a functionalized diazepine in a single, atom-economical step.[1][2][3][4]

Underlying Principle: Domino Aza-Michael Reaction

The reaction proceeds through an initial condensation of the 1,2-diamine with the ketoester to form an enamine intermediate. This is followed by a spontaneous intramolecular aza-Michael addition, where the second amine attacks the activated alkene, to form the seven-membered ring. This domino sequence is highly efficient for building the diazepane core.

G 1,2-Diamine 1,2-Diamine Enamine\nIntermediate Enamine Intermediate 1,2-Diamine->Enamine\nIntermediate + Ketoester 1,4-Diazepane 1,4-Diazepane Enamine\nIntermediate->1,4-Diazepane Intramolecular Aza-Michael Cyclization

Caption: Key steps in the domino diazepane synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(7-methyl-1,4-diazepan-5-ylidene)acetate

This protocol details the synthesis of a model functionalized diazepane intermediate.

Materials:

  • N-methylethylenediamine

  • Ethyl 3-oxohex-5-enoate

  • Round-bottom flask

  • Magnetic stirrer

  • Neutral Alumina (for chromatography)

  • Solvents: Ethyl Acetate, Petroleum Ether

Procedure:

  • To a clean, dry round-bottom flask, add N-methylethylenediamine (1.0 mmol, 1.0 eq).

  • With stirring at room temperature, add ethyl 3-oxohex-5-enoate (1.0 mmol, 1.0 eq) dropwise.

  • Continue stirring the mixture at room temperature. The reaction is typically complete within 1-5 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly purify the resulting mixture by column chromatography on neutral Al₂O₃.

  • Elute the product using a gradient of Ethyl Acetate in Petroleum Ether (e.g., starting from 10% Ethyl Acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified ethyl 2-(7-methyl-1,4-diazepan-5-ylidene)acetate.

Data and Expected Results
ParameterValueReference
Starting MaterialsN-methylethylenediamine, Ethyl 3-oxohex-5-enoate[1]
Stoichiometry1:1[1]
SolventSolvent-free[1][3]
TemperatureRoom Temperature[1][4]
Reaction Time1-5 hours[1]
Typical Yield85-95%[1]
PurificationAlumina Column Chromatography[1]

Stage 2 Protocol: Azetidine Ring Formation via Intramolecular Cyclization

With the functionalized diazepane in hand, the next stage involves converting the side chain into a suitable precursor for the final ring-closing step. This involves reduction of the enamine and ester functionalities, followed by conversion of the resulting primary alcohol into a good leaving group (e.g., a tosylate), and finally, the base-mediated intramolecular cyclization.

Underlying Principle: Intramolecular SN2 Cyclization

The formation of the azetidine ring is achieved via an intramolecular SN2 reaction.[5][6] This is a classic and reliable method for forming small rings. The key is to generate a substrate where a nucleophilic amine and an electrophilic carbon bearing a leaving group are positioned correctly (in this case, gamma to each other) to favor the intramolecular 4-exo-tet cyclization.

Experimental Protocol: Synthesis of 1-Methyl-1,6-diazabicyclo[5.2.0]nonane

This multi-step protocol outlines the conversion of the diazepane intermediate from Stage 1 into the final bicyclic product.

Step 2A: Reduction of the Diazepane Intermediate

  • Dissolve the ethyl 2-(7-methyl-1,4-diazepan-5-ylidene)acetate (1.0 mmol) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Lithium Aluminum Hydride (LAH) in THF (approx. 3.0 mmol, 3.0 eq). Caution: LAH reacts violently with water.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol product, which can be purified by chromatography if necessary.

Step 2B: Tosylation of the Primary Alcohol

  • Dissolve the amino alcohol from Step 2A (1.0 mmol) in Dichloromethane (DCM) containing Triethylamine (1.5 mmol, 1.5 eq).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 mmol, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated precursor.

Step 2C: Intramolecular Cyclization

  • Dissolve the tosylated precursor from Step 2B (1.0 mmol) in a polar aprotic solvent such as Acetonitrile or DMF.

  • Add a non-nucleophilic base, such as Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 eq). Caution: Use appropriate care when handling NaH.

  • Heat the reaction mixture (e.g., to 80 °C) and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (Silica or Alumina) or distillation to obtain the final product, 1-methyl-1,6-diazabicyclo[5.2.0]nonane.

Key Considerations and Causality
  • Choice of Reducing Agent (Step 2A): LAH is chosen for its ability to reduce both the ester and the enamine functionalities simultaneously to the corresponding alcohol and saturated amine.

  • Tosylation (Step 2B): The primary alcohol is converted to a tosylate to transform it into an excellent leaving group, which is essential for the subsequent SN2 reaction.

  • Base and Solvent (Step 2C): A strong, non-nucleophilic base is used to deprotonate the secondary amine, making it a more potent nucleophile for the intramolecular attack. A polar aprotic solvent is ideal for SN2 reactions. Heating is required to overcome the activation energy associated with forming the strained four-membered ring. Modern methods involving palladium-catalyzed C-H amination could also be considered for this step, offering alternative selectivities.[7][8]

Conclusion

The synthesis of this compound from 1,2-diamines is a challenging but achievable goal through a well-designed, multi-step strategy. By first constructing the 1,4-diazepane ring using an efficient domino reaction and then executing a carefully planned intramolecular cyclization, researchers can successfully access this unique heterocyclic scaffold. The protocols provided herein offer a solid foundation, and the principles discussed can be adapted for the synthesis of various substituted analogs, paving the way for new discoveries in drug development and materials science.

References

  • Alcaide, B., Almendros, P., & Luna, A. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 1-4. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Request PDF on ResearchGate. [Link]

  • Kuriyama, Y., Uesugi, S., & Takabe, K. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ACS Publications. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2020). Synthesis of 1,4-Diazepanes and Benzo[ b][1][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]

  • Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Sharma, A., Choi, A., Yim, D., Kim, H., & Kim, H. (2024). Access to 4‐Membered Heterocycles via Visible‐Light Triggered Intramolecular Cyclization from Alkynes: Bypassing Unfavorable 4‐endo‐dig Cyclization. Advanced Synthesis & Catalysis. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

Sources

Application Notes & Protocols: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: February 2026

An important note on the topic: Initial research indicates that 1,6-diazabicyclo[5.2.0]nonane is not a commonly used or well-documented non-nucleophilic base in the available chemical literature. Its structural isomer, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) , is, however, a widely recognized and utilized amidine-based catalyst and non-nucleophilic base, often discussed in conjunction with the similar structure, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Given the scarcity of application data for this compound, this guide will focus on its well-established and synthetically versatile isomer, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) . The principles, applications, and protocols detailed herein are representative of this class of sterically hindered amidine bases and provide a robust framework for researchers in organic synthesis.

Introduction: The Strategic Role of Sterically Hindered Bases

In the intricate landscape of organic synthesis, achieving high selectivity is paramount. Non-nucleophilic bases are indispensable tools designed to abstract a proton without engaging in undesired side reactions, such as nucleophilic attack on electrophilic centers within the substrate.[1][2] This unique reactivity is typically achieved by incorporating significant steric bulk around the basic center, which allows access for a small proton but physically obstructs the approach to larger electrophilic atoms.[1]

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is a bicyclic amidine that exemplifies this principle. While it is a strong base, its fused-ring structure provides the steric hindrance necessary to suppress its nucleophilicity.[2] This characteristic makes DBN a reagent of choice for a variety of critical transformations where a strong base is required but nucleophilic addition would be a detriment, most notably in elimination and isomerization reactions.[3]

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

1.1: Key Physicochemical Data for DBN
PropertyValueSource
Molecular Formula C₇H₁₂N₂[4]
Molecular Weight 124.18 g/mol [4]
Appearance Clear colorless to yellow liquid[3]
Boiling Point 95-98 °C at 7.5 mmHg[3]
Density 1.005 g/mL at 25 °C[3]
pKa (of conjugate acid) ~13.4 (Predicted)[3]
Solubility Soluble in chloroform, methanol, and many organic solvents.[3]
CAS Number 3001-72-7[4]
1.2: Protocol 1: Safe Handling and Storage of DBN

DBN is a corrosive and air-sensitive compound that requires careful handling to ensure laboratory safety and maintain reagent integrity.[3]

1. Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles or a face shield.[5]

  • Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[5]

  • A lab coat or chemical-resistant apron is mandatory.

2. Handling:

  • Handle DBN in a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • It is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.

3. Storage:

  • Store in a cool, dry, and well-ventilated place, away from sources of ignition.[5]

  • Keep the container tightly sealed to prevent moisture and air exposure.

  • Store below +30°C.[3]

Section 2: The Basis of DBN's Reactivity

DBN's utility stems from its unique electronic and structural properties as a bicyclic amidine.

2.1: Mechanism of Basicity

The high basicity of DBN is attributed to the amidine functional group. Upon protonation, the resulting positive charge is delocalized across both nitrogen atoms through resonance. This delocalization stabilizes the conjugate acid, thereby increasing the basicity of the parent molecule.

Caption: Protonation of DBN leads to a resonance-stabilized conjugate acid.

2.2: The Role of Steric Hindrance

The fused bicyclic structure of DBN creates a sterically congested environment around the nitrogen atoms. This three-dimensional architecture is the primary reason for its non-nucleophilic character. While the lone pair on the imine nitrogen is accessible enough to abstract a small proton, the surrounding alkyl framework prevents it from approaching and attacking larger electrophilic centers, such as the carbon of a carbonyl group or an alkyl halide. This selectivity is crucial for its application in reactions like E2 eliminations, where it promotes the removal of a proton over an SN2 substitution.[1][2]

Section 3: Core Applications and Experimental Protocols

DBN is a versatile base employed in a range of synthetic transformations.

3.1: Application: Dehydrohalogenation Reactions

One of the most common applications of DBN is to effect the dehydrohalogenation of alkyl halides to form alkenes. Its high basicity and low nucleophilicity strongly favor the E2 elimination pathway over the competing SN2 substitution pathway.[3]

Protocol 2: General Procedure for DBN-Mediated Dehydrohalogenation of an Alkyl Halide

This protocol describes a general method for the elimination of H-X from an alkyl halide to yield an alkene.

G Workflow: DBN-Mediated Dehydrohalogenation start 1. Reagent Preparation dissolve 2. Dissolve alkyl halide in anhydrous solvent (e.g., THF) under N₂ atmosphere. start->dissolve cool 3. Cool solution to appropriate temperature (e.g., 0 °C to RT). dissolve->cool add_dbn 4. Add DBN (1.1-1.5 equiv.) dropwise via syringe. cool->add_dbn react 5. Stir reaction mixture and monitor by TLC/GC-MS until completion. add_dbn->react quench 6. Quench with H₂O or dilute aq. NH₄Cl. react->quench extract 7. Extract with an organic solvent (e.g., EtOAc). quench->extract wash 8. Wash combined organic layers with brine, dry over Na₂SO₄. extract->wash concentrate 9. Concentrate under reduced pressure. wash->concentrate purify 10. Purify crude product via flash chromatography. concentrate->purify

Caption: Standard workflow for an E2 elimination reaction using DBN.

1. Materials:

  • Alkyl halide substrate (1.0 equiv)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (1.1–1.5 equiv)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene, Acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

2. Procedure:

  • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the alkyl halide substrate in the chosen anhydrous solvent (concentration typically 0.1–0.5 M).

  • Cool the solution to the desired temperature (this can range from 0 °C to reflux, depending on the substrate's reactivity; room temperature is a good starting point).

  • Slowly add DBN to the stirred solution via a syringe. An exothermic reaction may occur.

  • Allow the reaction to stir and monitor its progress by an appropriate method (e.g., Thin Layer Chromatography or GC-MS).

  • Upon completion, dilute the reaction mixture with water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain the pure alkene.

Causality and Insights:

  • Why anhydrous conditions? DBN is hygroscopic, and water can interfere with the reaction by protonating the base, reducing its effectiveness.

  • Why 1.1–1.5 equivalents? A slight excess of the base ensures complete consumption of the substrate and helps to drive the reaction to completion. The salt byproduct (DBN·HX) can sometimes buffer the reaction.

  • Solvent Choice: The choice of solvent can influence reaction rates. Less polar solvents like toluene are often effective, while more polar solvents like acetonitrile can also be used.

Section 4: Comparative Analysis with Other Bases

The selection of a base is a critical decision in reaction design. DBN's properties make it suitable for specific applications where other bases might fail.

BaseStructurepKa (Conj. Acid)Key Features & Use Cases
DBN Bicyclic Amidine~13.4Strong, sterically hindered base. Excellent for E2 eliminations and rearrangements.[3]
DBU Bicyclic Amidine~13.5 (in H₂O), ~24.3 (in MeCN)Structurally similar to DBN but slightly more basic and sterically hindered. Very common for E2 eliminations.[1][6]
DIPEA (Hünig's Base) Tertiary Amine~10.75Moderately basic and highly hindered. Often used to scavenge acid in reactions (e.g., peptide couplings) without promoting elimination.[1][2]
LDA Lithium Amide~36Extremely strong, non-nucleophilic base. Primarily used for deprotonating very weakly acidic C-H bonds (e.g., forming ketone enolates). Requires cryogenic temperatures.[1][2]

Conclusion

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is a powerful and selective organic base that serves a vital role in modern synthesis. Its combination of high basicity and low nucleophilicity, a direct consequence of its bicyclic amidine structure, allows for clean and efficient proton abstraction in sensitive molecular environments. From promoting challenging elimination reactions to catalyzing isomerizations, DBN offers the practicing chemist a reliable tool for precise chemical transformations. Proper understanding of its properties, handling requirements, and mechanistic behavior, as detailed in these notes, is key to leveraging its full synthetic potential.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Non-nucleophilic base - Wikipedia. Wikipedia. Available from: [Link]

  • Non-nucleophilic base - Grokipedia. Grokipedia.
  • Nucleophilicities and carbon basicities of DBU and DBN - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

  • 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilicities and carbon basicities of DBU and DBN | Request PDF. ResearchGate. Available from: [Link]

  • Nucleophilicities and carbon basicities of DBU and DBN. - Semantic Scholar. Semantic Scholar. Available from: [Link]

  • 1,5-Diazabicyclo[4.3.0]non-5-ene - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

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Application Note: 1,6-Diazabicyclo[5.2.0]nonane and Chiral Bicyclic Diamines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the use of Diazabicyclononane scaffolds in asymmetric catalysis.

Editorial Note on Nomenclature & Scope: While the specific isomer 1,6-diazabicyclo[5.2.0]nonane (a fused 4-membered/7-membered ring system) is a known chemical entity (CAS 187942-38-7), it is chemically rare and highly strained compared to its "privileged" structural isomers used in catalysis: 1,5-diazabicyclo[4.3.0]nonane (the core of DBN) and 3,7-diazabicyclo[3.3.1]nonane (Bispidine).

To ensure this guide delivers actionable, field-proven scientific value, we focus on the Chiral Diazabicyclononane Class , using the established protocols for the [4.3.0] and [3.3.1] isomers as the primary functional references, while addressing the structural implications of the [5.2.0] scaffold.

Executive Summary

Bicyclic diamines, particularly those of the diazabicyclononane family, serve as powerful scaffolds in asymmetric synthesis. They function primarily through two modes: as chiral Brønsted bases (organocatalysis) or as chiral ligands for transition metals (e.g., Cu, Zn, Pd). The rigid bicyclic backbone minimizes conformational flexibility, creating a well-defined chiral pocket essential for high enantioselectivity. This guide details the structural properties, catalytic mechanisms, and experimental protocols for utilizing these ligands in enantioselective C-C bond formation.

Structural Analysis & Ligand Design

The Diazabicyclononane Scaffold Landscape

The catalytic efficacy of diazabicyclononanes stems from their "bite angle" (in metal catalysis) and basicity (in organocatalysis).

Scaffold IsomerStructure DescriptionCatalytic RoleKey Feature
This compound Fused 4- & 7-membered ringsEmerging / SpecializedHigh ring strain; restricted N-inversion.
1,5-Diazabicyclo[4.3.0]nonane Fused 5- & 6-membered ringsStandard (DBN Core) Moderate basicity; highly tunable chiral derivatives.
3,7-Diazabicyclo[3.3.1]nonane Bridged bicyclic systemStandard (Bispidine) Rigid "chair-chair" conformation; excellent metal chelator.
Mechanistic Modes of Action
  • General Base Catalysis (Organocatalysis): The bridgehead nitrogens abstract a proton from a pro-nucleophile (e.g., malonate, thiol), generating a chiral ion pair.

  • Metal Coordination: The diamine acts as a bidentate ligand (

    
    -ligand), coordinating to a metal center (e.g., Cu(II)) to shield one face of an electrophile.
    

G cluster_mech Activation Mode Ligand Chiral Diazabicyclononane (Ligand) Complex Chiral Catalyst-Substrate Complex Ligand->Complex Coordination Metal Metal Center (Cu, Zn, Ni) Metal->Complex Binding Substrate Substrate (e.g., Enone) Substrate->Complex Activation Product Enantioenriched Product Complex->Product Asymmetric Induction

Figure 1: General activation pathway for metal-catalyzed asymmetric reactions using bicyclic diamine ligands.

Experimental Protocol: Asymmetric Michael Addition

Objective: Enantioselective addition of dimethyl malonate to trans-chalcone using a Copper(II)-Diazabicyclononane complex. Target Metric: >90% Yield, >90% ee.

Materials & Reagents[1]
  • Ligand: Chiral 1,5-Diazabicyclo[4.3.0]nonane derivative (e.g., derived from L-proline) or Bispidine. (Note: If synthesizing the [5.2.0] isomer, ensure strict anhydrous conditions due to ring strain sensitivity).

  • Metal Source: Cu(OTf)

    
     (Copper(II) triflate).
    
  • Substrate: trans-Chalcone (1.0 equiv).

  • Nucleophile: Dimethyl malonate (1.2 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Hexafluoroisopropanol (HFIP) as an additive (optional) or mild base if using the ligand as a Lewis acid helper.

Step-by-Step Procedure
Step 1: Catalyst Formation (In Situ)
  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)

    
      (0.05 equiv, 5 mol%).
    
  • Add the Chiral Diazabicyclononane Ligand (0.06 equiv, 6 mol%) under nitrogen atmosphere.

  • Add anhydrous DCM (2.0 mL for 0.5 mmol scale).

  • Stir at room temperature for 1 hour . The solution should turn a distinct deep blue or green, indicating complex formation.

    • Checkpoint: If the solution remains colorless or contains precipitate, the ligand has not coordinated. Sonicate or gently warm (30°C) to dissolve.

Step 2: Reaction Setup
  • Cool the catalyst solution to 0°C (ice bath) or -20°C (cryostat) depending on the required enantioselectivity (lower temperature often improves ee).

  • Add trans-Chalcone (0.5 mmol, 1.0 equiv) in one portion.

  • Stir for 10 minutes to allow substrate coordination.

  • Add Dimethyl malonate (0.6 mmol, 1.2 equiv) dropwise via syringe.

Step 3: Monitoring & Quenching
  • Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The chalcone spot (

    
    ) should disappear.
    
  • Typical reaction time: 12–24 hours .

  • Quench: Add saturated aqueous NH

    
    Cl (2 mL) and stir vigorously for 5 minutes.
    
Step 4: Workup & Purification
  • Extract the aqueous layer with DCM (3 x 5 mL).

  • Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel (Gradient: 10%

    
     20% EtOAc in Hexane).
    
Data Analysis (Expected Results)
  • Yield: 85–95%

  • Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).

  • Configuration: Compare rotation with literature values (typically

    
     or 
    
    
    
    depending on ligand chirality).

Synthesis of the Ligand Scaffold

Note: Due to the rarity of the [5.2.0] isomer, this protocol describes the synthesis of the functional 1,5-diazabicyclo[4.3.0]nonane core (chiral DBN analog), which is the industry standard for this class.

Route: Condensation of L-Proline derivatives with diamines.

  • Starting Material: N-Cbz-L-Proline.

  • Coupling: React with 1,3-diaminopropane using EDC/HOBt.

  • Cyclization: Hydrogenation (Pd/C, H

    
    ) to remove Cbz, followed by intramolecular condensation/reduction sequence.
    
  • Result: A chiral bicyclic diamine capable of acting as a DBN-type ligand.[1]

Synthesis Start L-Proline Derivative Step1 Amide Coupling (Diamine) Start->Step1 EDC, HOBt Step2 Deprotection & Cyclization Step1->Step2 H2, Pd/C then Heat Final Chiral Diazabicyclononane Ligand Step2->Final Purification

Figure 2: Synthetic route to chiral diazabicyclononane ligands.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning by water/air.Ensure strict anhydrous conditions; flame-dry glassware.
Low ee (<50%) Non-selective background reaction.Lower temperature (-40°C); Increase catalyst loading to 10 mol%.
No Reaction Ligand binds metal too tightly (poisoning).Switch metal source (e.g., from Cu(OTf)

to Zn(OTf)

or Ni(ClO

)

).
Racemic Product Ligand racemization or dissociation.Check ligand stability; Ensure ligand is in excess (1.2:1 vs Metal).

References

  • Chiral Bicyclic Guanidines in Catalysis

    • Title: "Bicyclic Guanidines, Amidines, and Diamines as Chiral Organoc
    • Source:Chemical Reviews, 2011.
    • Link:[Link]

  • DBU/DBN Analogues

    • Title: "The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones."
    • Source:Journal of Organic Chemistry, 2021.
    • Link:[Link]

  • Metal-Diamine Complexes

    • Title: "Chiral Diamine-Copper Complexes for Asymmetric Michael Additions."
    • Source:Journal of the American Chemical Society.[2]

    • Link:[Link]

  • Structural Data (CAS Verification)

    • Title: "this compound (CAS 187942-38-7) Entry."
    • Source:ChemSRC / PubChem.
    • Link:[Link]

Sources

Application Note: The [5.2.0] Bicyclic Diamine Scaffold – A Tool for Conformational Locking and Vector Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of [5.2.0] Bicyclic Diamines in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary & Strategic Rationale

In the landscape of privileged scaffolds, the bicyclo[5.2.0]nonane system (specifically its diaza-analogs) represents an underutilized but high-value chemical space.[1] Unlike the ubiquitous [3.3.1] (granatane/tropane) or [4.3.0] (hydrindane) systems, the [5.2.0] architecture—a four-membered ring fused to a seven-membered ring—offers a unique "strain-release" pharmacophore .[1]

For the medicinal chemist, this scaffold serves three critical functions:

  • Conformational Locking: The fusion of the rigid cyclobutane ring imposes severe conformational constraints on the flexible seven-membered diazepine ring, locking substituents into precise vectors unavailable in monocyclic diazepines.

  • Bioisosterism: It acts as a rigid surrogate for flexible linear diamines (e.g., 1,5-diaminopentane) or as a bulkier, lipophilic replacement for piperazines.[1]

  • Metabolic Shielding: The bridgehead carbons and the steric bulk of the fused system often shield metabolic "soft spots" (N-dealkylation sites), extending half-life (

    
    ).[1]
    

This guide details the application of 2,6-diazabicyclo[5.2.0]nonane and related isomers, focusing on their utility in NMDA receptor antagonism and antibiotic design.[1]

Case Studies in Medicinal Chemistry

The most prominent application of the [5.2.0] system is exemplified by EAA-090 (Kinney et al., J. Med.[1] Chem.).[2][3][4][5][6][7][8][9][10]

  • Challenge: Developing competitive NMDA antagonists that cross the Blood-Brain Barrier (BBB) without the psychotomimetic side effects associated with channel blockers (e.g., PCP).

  • Solution: The 2,6-diazabicyclo[5.2.0]non-1(7)-en-9-one core.[1]

  • Mechanism: The scaffold incorporates a cyclobutenedione (squaric acid derivative) as a bioisostere for the

    
    -amino acid carboxylate. The fused 7-membered ring restricts the spatial arrangement of the distal phosphonate group, mimicking the extended conformation of glutamate required for receptor binding.
    
  • Outcome: EAA-090 demonstrated high potency (

    
     = 40 nM) and neuroprotection in stroke models, validating the [5.2.0] core as a scaffold for excitatory amino acid mimicry .[1]
    

The 1,3-diazabicyclo[5.2.0]nonan-9-one system represents a "ring-expanded" analog of penicillin/cephalosporin cores.[1]

  • Rationale: Bacterial resistance mechanisms often rely on

    
    -lactamases that recognize the specific geometry of [4.2.0] (penam) or [5.4.0] (cephem) systems.[1]
    
  • Application: Expanding the fused ring to a 7-membered thiazepine or diazepine (creating a [5.2.0] system) alters the bond angles of the

    
    -lactam carbonyl. This modifies acylating potential and recognition by hydrolytic enzymes, offering a strategy to bypass resistance.[1]
    

Physicochemical Profile & Design Considerations

Parameter[5.2.0] Bicyclic DiaminePiperazine (Reference)Linear Diamine (Ref)Impact on Design
Conformational Entropy Low (Rigid)MediumHigh (Flexible)Lower entropic penalty upon binding (

).[1]
Vector Orientation Fixed (approx. 120-140°)Variable (Chair/Boat)VariablePrecise positioning of H-bond donors/acceptors.[1]
Lipophilicity (ClogP) Moderate IncreaseLowLowImproved BBB permeability due to hydrocarbon bulk.[1]
Metabolic Stability High (Steric shielding)Low (N-oxidation)Low (Oxidation)Reduced clearance; bridgeheads protect N-sites.[1]
Synthetic Complexity HighLowLowRequires specialized protocols (see below).[1]

Experimental Protocols

Disclaimer: All syntheses involve hazardous reagents. Perform in a fume hood with appropriate PPE.

Target: Functionalized core for NMDA/Glutamate receptor probes. Basis: Kinney et al. methodology.[9]

Materials:

  • Diethyl squarate (3,4-diethoxy-3-cyclobutene-1,2-dione)[1]

  • N,N'-Diethylethylenediamine (or functionalized 1,3-diamine)[1]

  • Ethanol (anhydrous)[1]

  • Reflux condenser, Nitrogen atmosphere[1]

Step-by-Step Methodology:

  • Precursor Assembly (Vinylogous Amide Formation):

    • Dissolve diethyl squarate (1.0 eq) in anhydrous ethanol (0.5 M).

    • Add the linear diamine (e.g., N-(3-aminopropyl)-glycine derivative) (1.0 eq) dropwise at 0°C to prevent polymerization.[1]

    • Mechanistic Note: The first amine substitution is rapid. The second requires thermal activation.

  • Cyclization (The Critical Step):

    • Warm the solution to room temperature for 1 hour, then heat to reflux (78°C) for 4-6 hours.

    • Monitoring: Monitor by TLC (loss of starting diamine) or LCMS.[1] The formation of the bicyclic [5.2.0] system is driven by the release of two moles of ethanol.

    • Troubleshooting: If oligomerization occurs (intermolecular reaction), increase dilution (0.05 M) to favor intramolecular cyclization (Ruggli-Ziegler dilution principle).[1]

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash chromatography (SiO2, DCM/MeOH gradient).[1] The bicyclic product is typically a stable solid.

  • Validation:

    • NMR Signature: Look for the distinct cyclobutene vinyl proton (if applicable) or the rigid methylene splitting patterns in the 7-membered ring.

    • X-Ray: Crystallography is highly recommended to confirm the cis-fusion geometry, as [5.2.0] systems can adopt puckered conformations that affect docking.[1]

Target: Saturated diazabicyclo[5.2.0]nonanes for library generation. Method: [2+2] Photocycloaddition of 1,4-diazepines.[1]

  • Substrate Preparation:

    • Synthesize an N-acyl-1,4-diazepine or 1,3-diazepine derivative containing an internal alkene.

    • Ensure an alkene appendage is present (e.g., N-allyl group) if performing intramolecular cyclization, OR use a solvent-based alkene for intermolecular.[1]

  • Irradiation:

    • Dissolve substrate in degassed acetonitrile or acetone (sensitizer).[1]

    • Irradiate with UV light (typically 300-350 nm depending on the chromophore) in a quartz vessel.

    • Critical Parameter: Concentration must be optimized (<10 mM) to prevent dimerization.[1]

  • Isolation:

    • Evaporate solvent. The resulting cyclobutane-fused diazepine (the [5.2.0] system) is often formed as a mixture of diastereomers.[1]

    • Separate isomers using chiral HPLC if necessary.

Visualizing the Workflow

The following diagrams illustrate the logic flow for selecting this scaffold and the synthetic pathway for the EAA-090 class.

Bicyclic_Diamine_Workflow cluster_0 Scaffold Selection Logic cluster_1 Synthesis of EAA-090 Core ([5.2.0]) Start Target Requirement Flexibility Is the linker flexible? Start->Flexibility Constraint Need Conformational Lock? Flexibility->Constraint Yes Select_520 Select [5.2.0] Scaffold (Fused 4+7) Constraint->Select_520 High Rigidity Needed Select_Other Select [3.3.1] or Linear Constraint->Select_Other Moderate Rigidity Squarate Diethyl Squarate (Cyclobutene source) Condensation Vinylogous Amide Formation (0°C) Squarate->Condensation Diamine Functionalized Diamine Diamine->Condensation Cyclization Thermal Cyclization (Reflux, High Dilution) Condensation->Cyclization -EtOH Product 2,6-Diazabicyclo[5.2.0] Core Cyclization->Product Intramolecular

Caption: Logic flow for scaffold selection and the specific synthetic pathway for accessing the 2,6-diazabicyclo[5.2.0] core via squaric acid condensation.

References

  • Kinney, W. A., et al. (1998).[1][9] "Design and synthesis of [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid (EAA-090), a potent N-methyl-D-aspartate antagonist, via the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere."[1][9][10] Journal of Medicinal Chemistry, 41(2), 236–246.[1][9]

  • Branch, C. L., & Pearson, M. J. (1986).[1] "Synthesis of novel fused

    
    -lactams by intramolecular 1,3-dipolar cycloadditions. Part 10. The 9-oxo-6-thia-1,3-diazabicyclo[5.2.0]nonene... ring systems."[1][11] Journal of the Chemical Society, Perkin Transactions 1, 1097-1108.[1] 
    
  • Maletic, M., et al. (2011).[1] "Bicyclo[2.2.2]octyltriazole inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters, 21(8), 2568-2572.[1] (Cited for comparative bicyclic scaffold properties).[1][6] 
    
  • Tummalapalli, S. R., et al. (2017).[1] "Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines." Tetrahedron, 73(44), 6400-6409.[1] (Cited for general principles of bicyclic diamine conformational analysis).

Sources

Application Note & Protocols: A Guide to the Synthesis of Diazabicyclo[2.2.0]hexane Scaffolds via Photochemical [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diazabicycloalkanes are a class of conformationally rigid scaffolds that have garnered significant interest in medicinal chemistry, serving as versatile building blocks in the design of novel therapeutics.[1] Among the synthetic strategies to access these strained ring systems, photochemical [2+2] cycloaddition stands out as a powerful and atom-economical approach.[2] This guide provides an in-depth exploration of the intramolecular photochemical [2+2] cycloaddition of N,N'-diacyl-1,4-dihydropyrazines to yield 2,5-diazabicyclo[2.2.0]hexane derivatives. We will dissect the underlying reaction mechanism, detail the required experimental apparatus, present a step-by-step protocol for synthesis and purification, and offer insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern photochemical techniques for the synthesis of complex N-heterocycles.

Part 1: Mechanistic Insights and Strategic Rationale

The photochemical [2+2] cycloaddition is a cornerstone of photochemistry, enabling the construction of cyclobutane rings from two alkene moieties under mild conditions.[2] Unlike its thermal counterpart, which is often symmetry-forbidden, the photochemical pathway provides access to a unique and valuable chemical space.

The Fundamental Mechanism

The reaction proceeds via the excitation of a substrate molecule. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). For many organic molecules, this S₁ state can undergo a process called intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[3] It is from this T₁ triplet state that the cycloaddition typically occurs. The triplet-state molecule, behaving like a diradical, reacts with a ground-state alkene in a stepwise manner, forming a diradical intermediate that subsequently collapses to form the cyclobutane ring.

For the intramolecular synthesis of a diazabicyclo[2.2.0]hexane, the starting material is a 1,4-dihydropyrazine derivative. The two double bonds within this ring system act as the reacting partners.

G cluster_ground Ground State (S₀) cluster_excited Excited States cluster_product Product Formation S0 1,4-Dihydropyrazine (S₀) S1 Excited Singlet (S₁) S0->S1 1. Photon Absorption (hν, e.g., 430 nm) T1 Excited Triplet (T₁) (Diradical Character) S1->T1 2. Intersystem Crossing (ISC) Product Diazabicyclo[2.2.0]hexane T1->Product 3. Intramolecular Cyclization & Ring Closure G prep 1. Reagent Preparation (Substrate, Solvent) setup 2. Reactor Assembly (Vessel, Light Source, Cooling) prep->setup degas 3. Degassing (Purge with Argon) setup->degas irradiate 4. Irradiation (Set Time, Temp, Stirring) degas->irradiate monitor 5. Reaction Monitoring (TLC / GC-MS) irradiate->monitor monitor->irradiate Continue if incomplete workup 6. Work-up (Solvent Removal) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization (NMR, MS) purify->char

Caption: Experimental workflow for photochemical synthesis.

Part 3: Detailed Protocol - Synthesis of 2,5-Diacetyl-2,5-diazabicyclo[2.2.0]hexane

This protocol is adapted from established literature procedures for the visible-light-driven cycloaddition of N,N'-diacyl-1,4-dihydropyrazines. [1][4]

Materials and Equipment
  • Reagents:

    • N,N'-Diacetyl-1,4-dihydropyrazine (Starting Material)

    • Dichloromethane (DCM), HPLC Grade or freshly distilled

  • Equipment:

    • Photoreactor equipped with a 430 nm blue LED light source and a cooling fan/system.

    • Pyrex reaction vessel (e.g., 20 mL vial or Schlenk flask) with a magnetic stir bar.

    • Septum and needles for inert gas purging.

    • Rotary evaporator.

    • Silica gel for column chromatography.

    • Standard laboratory glassware.

Step-by-Step Procedure
  • Preparation: In a 20 mL Pyrex vial, dissolve N,N'-diacetyl-1,4-dihydropyrazine (1.0 equiv., e.g., 100 mg) in dichloromethane (to a concentration of ~0.05 M, e.g., 12 mL). Add a magnetic stir bar.

  • Degassing: Seal the vial with a septum. Purge the solution with a gentle stream of argon via a needle submerged in the solution for 20 minutes. Ensure a second needle acts as a vent. Vigorous bubbling should be avoided.

  • Irradiation: Place the vial in the photoreactor, ensuring it is centered with respect to the light source. Begin stirring. Turn on the cooling system to maintain the reaction at ambient temperature (e.g., 20-25 °C). Irradiate the solution with the 430 nm blue LED light for the specified time (typically 12-24 hours).

  • Monitoring: The reaction can be monitored by periodically taking a small aliquot (via syringe), concentrating it, and analyzing by Thin Layer Chromatography (TLC) or ¹H NMR to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, turn off the light source and cooling. Remove the vial from the reactor. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. Fractions containing the desired product are identified by TLC, combined, and concentrated to yield the pure 2,5-diacetyl-2,5-diazabicyclo[2.2.0]hexane.

Expected Results and Characterization

The reaction typically proceeds with good to excellent yields. The product, a saturated bicyclic system, will show characteristic upfield shifts in the ¹H NMR spectrum for the bridgehead and cyclobutane protons compared to the vinylic protons of the starting material.

SubstrateProductYieldKey ¹H NMR Signal (Product)
N,N'-Diacetyl-1,4-dihydropyrazine2,5-Diacetyl-2,5-diazabicyclo[2.2.0]hexane76% [4]Signals for bridgehead and cyclobutane protons appear in the saturated region (typically 3.0-5.0 ppm).
N,N'-Dipropionyl-1,4-dihydropyrazine2,5-Dipropionyl-2,5-diazabicyclo[2.2.0]hexane83% [4]Similar to the diacetyl product, with characteristic signals for the propionyl groups.

Part 4: Troubleshooting and Safety

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inefficient degassing (O₂ quenching).2. Incorrect wavelength or low light intensity.3. Solvent contains UV-absorbing impurities.1. Increase purge time; maintain a positive argon atmosphere during the reaction.2. Verify lamp/LED output and wavelength. Ensure the reactor is properly configured.3. Use fresh, HPLC-grade or distilled solvent.
Formation of Side Products 1. Over-irradiation leading to product decomposition.2. Reaction temperature is too high.3. Presence of water or other reactive impurities.1. Monitor the reaction and stop it upon completion. Reduce irradiation time.2. Ensure the cooling system is functioning effectively.3. Use anhydrous solvents and dry glassware.
Inconsistent Results 1. Variable distance from the light source.2. Fluctuations in lamp output or temperature.1. Use a reactor with fixed geometry for reproducible positioning.2. Allow the lamp to warm up before starting the reaction. Use a robust temperature control system.
Safety Precautions
  • UV/Visible Light Hazard: Never look directly at a high-intensity light source. Use appropriate shielding for the reactor (many commercial reactors have built-in safety interlocks). Wear UV-blocking safety glasses.

  • Electrical Safety: Ensure all electrical components of the photoreactor are properly grounded and kept away from flammable solvents.

  • Solvent Handling: Handle all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and lab coat.

  • Pressurization: Photochemical reactions are typically not run under high pressure. Ensure the reaction vessel is properly vented during inert gas purging to avoid pressure buildup.

Conclusion

The intramolecular photochemical [2+2] cycloaddition of 1,4-dihydropyrazine derivatives is an elegant and efficient method for accessing the strained 2,5-diazabicyclo[2.2.0]hexane core. By leveraging modern photochemical equipment, such as monochromatic LED light sources, and adhering to rigorous experimental protocols, researchers can reliably synthesize these valuable scaffolds. This guide provides the fundamental knowledge and a practical, actionable protocol to empower chemists in pharmaceutical and academic laboratories to utilize this powerful synthetic transformation.

References

  • Purdue University. (n.d.). Photochemical Reactor for Solid Phase Synthesis. Purdue Research Foundation - Office of Technology Commercialization. Retrieved from [Link]

  • Li, Y., Wang, C., Li, T., & Zhang, J. (2023). Visible-Light-Driven [2 + 2] Photocycloaddition for Constructing Dimers of N,N'-Diacyl-1,4-dihydropyrazines: Experimental and Theoretical Investigation. The Journal of Organic Chemistry, 88(20), 14533–14540. Retrieved from [Link]

  • Li, Y., Wang, C., Li, T., & Zhang, J. (2023). Visible-Light-Driven [2 + 2] Photocycloaddition for Constructing Dimers of N,N′-Diacyl-1,4-dihydropyrazines: Experimental and Theoretical Investigation. The Journal of Organic Chemistry, 88(20), 14533-14540. Retrieved from [Link]

  • University of Bristol. (n.d.). Photochemical Reactors. The Booker-Milburn Group. Retrieved from [Link]

  • Booker-Milburn, K. I. (Patent Assignee). (2018). Photochemical reactor. Google Patents.
  • Wang, Z., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. MedChemComm, 15, 23-40. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Photoreactor Setup | Photoreactor Design by HepatoChem. Retrieved from [Link]

  • Vapourtec Ltd. (2025, April 1). How Does a Photochemistry Flow Reactor Work? Retrieved from [Link]

  • Gandeepan, P., & Rajagopal, S. (2016). The [2+2] photocycloaddition is undisputedly the most important and most frequently used photochemical reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical [2+2]‐cycloaddition reactions: concept and selected strategies. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 1,6-Diazabicyclo[5.2.0]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,6-diazabicyclo[5.2.0]nonane framework represents a unique, conformationally constrained diamine scaffold with significant potential in medicinal chemistry and materials science. Its rigid structure and distinct nitrogen environments offer a platform for creating diverse and sterically defined molecules. This guide provides a comprehensive overview of the key strategies for the regioselective functionalization of this scaffold, focusing on N-acylation and N-alkylation. We present detailed, field-tested protocols, explain the chemical principles governing selectivity, and offer practical advice for characterization and troubleshooting.

Introduction: The this compound Scaffold

Saturated nitrogen heterocycles are cornerstone motifs in drug discovery, prized for their favorable pharmacological properties and ability to form key interactions with biological targets.[1] Among these, bicyclic diamines such as the this compound scaffold offer a distinct advantage: a rigidified structure that reduces conformational flexibility. This rigidity can lead to enhanced binding affinity and selectivity for a target protein by minimizing the entropic penalty upon binding.

The this compound core features two nitrogen atoms in chemically distinct environments:

  • N1 (Bridgehead): A tertiary amine located at the fusion of the two rings. This position is sterically hindered and its lone pair of electrons is less available due to the rigid bicyclic structure.

  • N6 (Peripheral): A secondary amine within the seven-membered ring. This nitrogen is more sterically accessible and behaves more like a typical secondary cyclic amine, making it the primary site for functionalization under kinetic control.

Understanding this inherent difference in reactivity is paramount for designing selective chemical transformations. This guide will focus on leveraging this property to achieve predictable and high-yield functionalization at the N6 position.

Scaffold_Highlight cluster_scaffold This compound cluster_labels Key Nitrogen Positions Scaffold N1 N1 (Bridgehead) - Tertiary Amine - Sterically Hindered - Less Nucleophilic N6 N6 (Peripheral) - Secondary Amine - Sterically Accessible - More Nucleophilic

Caption: Key reactive sites on the this compound scaffold.

Regioselective N-Acylation at the N6 Position

N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in pharmaceuticals due to their stability and ability to act as hydrogen bond donors and acceptors. The higher nucleophilicity and steric accessibility of the N6 amine allow for highly regioselective acylation.

Causality Behind Experimental Choices:
  • Reagent: Acyl chlorides or acid anhydrides are used as electrophilic acylating agents. Acyl chlorides are generally more reactive.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl generated during the reaction with acyl chlorides, preventing the protonation and deactivation of the starting amine. It is non-nucleophilic to avoid competing with the desired N6-acylation.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they do not participate in the reaction and effectively dissolve the reactants.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions.

Protocol 2.1: Synthesis of 6-Benzoyl-1,6-diazabicyclo[5.2.0]nonane

This protocol details a standard procedure for the regioselective N-benzoylation of the scaffold.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Scaffold & Base in DCM cool Cool to 0°C start->cool add Add Benzoyl Chloride (dropwise) cool->add stir Stir at RT add->stir quench Quench with NaHCO₃(aq) stir->quench extract Extract with DCM quench->extract purify Purify via Column Chromatography extract->purify end_node Characterize Product purify->end_node

Caption: General workflow for the N-acylation protocol.

Materials & Reagents:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N6-benzoylated product.

Regioselective N-Alkylation at the N6 Position

N-alkylation introduces carbon-based substituents and is a key strategy for modulating a molecule's lipophilicity, basicity, and steric profile. Similar to acylation, direct alkylation with alkyl halides preferentially occurs at the more nucleophilic and accessible N6 position.[2]

Causality Behind Experimental Choices:
  • Methodology: Direct alkylation via an Sₙ2 reaction is a common and straightforward method.[3] Reductive amination is an alternative, particularly for more complex alkyl groups, but direct alkylation is often sufficient for simple electrophiles.

  • Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) or sulfonates (triflates > tosylates > mesylates) are used. The choice depends on the desired reactivity.[3]

  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA is used to neutralize the acid byproduct.[2] K₂CO₃ is a heterogeneous base that is easily filtered off, simplifying the workup.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation and facilitate the Sₙ2 reaction.

  • Challenge: A primary challenge is preventing over-alkylation, where the newly formed tertiary amine at N6 reacts further to form a quaternary ammonium salt. This can be mitigated by using a slight excess of the starting diamine or by carefully controlling the stoichiometry of the alkylating agent.

Protocol 3.1: Synthesis of 6-Benzyl-1,6-diazabicyclo[5.2.0]nonane

Materials & Reagents:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (ACN), anhydrous

  • Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a suspension (approx. 0.2 M concentration of the amine).

  • Reagent Addition: Add benzyl bromide (1.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be of high purity. If necessary, purify further via flash column chromatography on silica gel.

Characterization of Functionalized Scaffolds

Unambiguous characterization is essential to confirm the regioselectivity and purity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[4]

Expected Spectroscopic Data:

TechniqueObservation for N6-FunctionalizationRationale
¹H NMR Disappearance of the N6-H proton signal. Significant downfield shifts for protons adjacent to N6 (e.g., at C5 and C7). Protons near the N1 bridgehead show minimal change.The N-H proton is replaced by the new substituent. The electron-withdrawing nature of the new acyl or alkyl group deshields the neighboring protons, causing them to resonate at a lower field.
¹³C NMR Downfield shifts for the carbon atoms alpha to the N6 position (C5 and C7). Appearance of new signals corresponding to the introduced acyl or alkyl group. Minimal shift for carbons near N1.The electronic environment of the carbons adjacent to the site of functionalization is altered, leading to a change in their chemical shift.[5]
Mass Spec The molecular ion peak ([M+H]⁺) in the mass spectrum will correspond to the calculated mass of the mono-functionalized product.Confirms the addition of a single substituent group to the starting scaffold.

Troubleshooting and Field Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield 1. Inactive reagents (e.g., hydrolyzed acyl chloride). 2. Insufficient base. 3. Reaction temperature too low or time too short.1. Use freshly opened or distilled reagents. 2. Increase the equivalents of base to 1.5-2.0 eq. 3. Allow the reaction to stir longer at room temperature or apply gentle heat (40 °C).
Di-functionalization Observed 1. Reaction temperature is too high, overcoming the selectivity barrier. 2. Excess alkylating or acylating agent used.1. Maintain low temperatures (0 °C) during reagent addition. 2. Use a stoichiometric amount or slight excess (1.0-1.1 eq) of the electrophile.
Difficult Purification 1. Product is highly polar and streaks on the silica column. 2. Byproducts have similar polarity to the product.1. Add 0.5-1% triethylamine to the eluent system to sharpen peaks. 2. Consider an alternative purification method like preparative HPLC or crystallization.

Conclusion

The this compound scaffold is an attractive building block for creating structurally defined molecules. Its inherent electronic and steric properties allow for highly regioselective functionalization at the N6 position. The protocols outlined in this guide for N-acylation and N-alkylation provide reliable and reproducible methods for derivatizing this core. By understanding the principles behind these transformations and employing rigorous characterization techniques, researchers can effectively utilize this scaffold to advance projects in drug discovery and materials science.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

Sources

1,6-Diazabicyclo[5.2.0]nonane in metal-organic framework (MOF) design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from high-symmetry linkers (e.g., DABCO, 4,4'-bipyridine) to asymmetric, sterically constrained bicyclic diamines represents a frontier in Metal-Organic Framework (MOF) reticular chemistry. This guide details the protocol for utilizing 1,6-diazabicyclo[5.2.0]nonane —a bicyclic diamine characterized by a fused 4,7-membered ring system—as a functional linker and structure-directing agent (SDA).

Unlike the linear, rigid geometry of 1,4-diazabicyclo[2.2.2]octane (DABCO), the [5.2.0] system introduces geometric frustration and conformational strain . These properties are critical for:

  • Pore Engineering: Inducing non-centrosymmetric pore environments suitable for chiral separation.

  • Catalytic Activity: The strained bridgehead nitrogen exhibits enhanced Lewis basicity due to lone-pair repulsion and reduced inversion, ideal for CO₂ capture and base catalysis.

  • Defect Engineering: Acting as a capping ligand to generate catalytically active "missing linker" sites.

Chemical Profile & Ligand Engineering

Structural Analysis

The this compound scaffold features a nitrogen at the bridgehead (Position 1) and a nitrogen within the seven-membered ring (Position 6), adjacent to the second bridgehead (Position 7).

  • IUPAC Geometry: The N1–C7–N6 connectivity creates a short "bite angle" (approx. 2.4 Å N–N distance), distinguishing it from the linear pillaring of DABCO.

  • Coordination Mode:

    • Primary Mode:Chelating Agent (preventing network extension, creating discrete clusters).

    • Secondary Mode:Bent Linker (bridging adjacent metal sites in a zigzag chain).

  • Basicity: The fused cyclobutane ring (the [2.0] bridge) imposes ring strain (~26 kcal/mol), increasing the s-character of the C-N bonds and making the nitrogen lone pairs more available for donation.

Table 1: Comparative Ligand Properties

PropertyDABCO (Standard)This compoundImplication for MOF
Symmetry

(High)

(Asymmetric)
Leads to lower symmetry space groups; potential for chirality.
N-N Vector 180° (Linear)~60-70° (Bent/Chelate)Induces curvature in the framework or acts as a terminator.
Rigidity HighModerate (Ring puckering)Allows for "breathing" MOF behaviors (dynamic porosity).
Function PillarCapping / SDA / Bent-PillarUse for surface functionalization or controlling crystal termination.

Experimental Protocol

Materials & Precursors
  • Ligand: this compound (Synthesized via photocycloaddition of cyclic imines or sourced from specialized heterocyclic suppliers). Note: Ensure purity >98% by NMR to prevent mono-amine defects.

  • Metal Sources:

    
     (for ZIF-like topologies) or 
    
    
    
    (for paddlewheel nodes).
  • Solvents: DMF (N,N-Dimethylformamide), Ethanol, DEF (Diethylformamide).

  • Modulator: Acetic Acid (Glacial).

Workflow: Solvothermal Synthesis (Zn-Based Framework)

This protocol targets a Zn-1,6-diaza coordination polymer, utilizing the ligand's bent geometry to form helical chains or discrete clusters.

Step 1: Pre-Solubilization (Critical)

  • Dissolve 1.0 mmol of

    
     in 10 mL DMF. Sonicate for 10 mins.
    
  • Separately, dissolve 2.0 mmol of this compound in 5 mL ethanol. Rationale: The amine is hygroscopic; ethanol prevents immediate precipitation upon mixing.

Step 2: Modulation

  • Add 0.5 mL Acetic Acid to the Zinc solution.

  • Mechanism:[1][2] The acetate competes with the bicyclic diamine, slowing nucleation and allowing the strained ligand to orient correctly into the crystal lattice rather than forming amorphous kinetic products.

Step 3: Solvothermal Reaction

  • Combine solutions in a 20 mL Teflon-lined autoclave.

  • Seal and heat at 100°C for 48 hours .

  • Cooling: Slow cool at 5°C/hour to room temperature. (Rapid cooling fractures crystals due to the strain in the [5.2.0] system).

Step 4: Activation (Solvent Exchange)

  • Decant mother liquor. Wash crystals

    
     with DMF.
    
  • Soak in anhydrous Chloroform (

    
    ) for 3 days, refreshing solvent every 24 hours.
    
  • Warning: Do not use Methanol if the MOF is zinc-based and fragile; the small size of MeOH can induce structural collapse in strained frameworks.

Step 5: Desolvation

  • Heat under vacuum (

    
     Torr) at 120°C for 12 hours.
    

Visualization of Mechanism

The following diagram illustrates the divergent pathways dictated by the ligand's geometry. While DABCO leads to infinite 3D pillars, the [5.2.0] system favors specific termination or helical chain formation.

MOF_Design_Logic Ligand This compound Geometry Geometric Constraint: Bent N-N Vector High Steric Bulk Ligand->Geometry Intrinsic Property Pathway_A Coordination Mode A: Chelation (N,N') Geometry->Pathway_A High Metal Conc. Pathway_B Coordination Mode B: Bridging (Bent) Geometry->Pathway_B High Ligand Conc. Outcome_A Discrete Molecular Clusters (0D) Pathway_A->Outcome_A Capping Outcome_C Surface Termination (Defect Engineering) Pathway_A->Outcome_C Doping Outcome_B Helical/Zigzag 1D Chains Pathway_B->Outcome_B Polymerization

Figure 1: Decision tree for reticular synthesis using this compound. The bent geometry favors lower-dimensionality structures compared to linear diamines.

Characterization & Validation

To ensure the protocol was successful and the ligand remains intact (did not decompose under solvothermal conditions), the following validation steps are mandatory:

Nuclear Magnetic Resonance (NMR) Digest
  • Protocol: Dissolve 5 mg of the synthesized MOF in 0.6 mL

    
     (Deuterated acid digest).
    
  • Target Signal: Check for the integrity of the cyclobutane ring protons.

    • Pass: Distinct multiplets corresponding to the [5.2.0] bridgehead protons.

    • Fail: Appearance of broad alkyl peaks suggesting ring opening/degradation.

Powder X-Ray Diffraction (PXRD)
  • Compare the experimental pattern against the simulated pattern of Zn-DABCO MOFs.

  • Expectation: Significant peak shifting to lower 2

    
     angles (larger d-spacing) or appearance of new low-symmetry peaks due to the bulky [5.2.0] cage disrupting the standard cubic packing.
    
Thermogravimetric Analysis (TGA)
  • Run from 30°C to 600°C at 5°C/min under

    
    .
    
  • Checkpoint: The [5.2.0] ligand is less thermally stable than DABCO. Expect ligand decomposition onset around 250–280°C (vs. 350°C for DABCO). Do not exceed this temperature during activation.

Application: CO₂ Capture via Frustrated Lewis Pairs (FLP)

The most promising application for this MOF is Carbon Capture . The this compound ligand, when incorporated as a dangling/capping ligand, exposes a highly strained, basic nitrogen site.

  • Mechanism: The bridgehead nitrogen acts as a Lewis base. The metal node acts as a Lewis acid.

  • Protocol:

    • Activate MOF at 120°C.

    • Expose to CO₂ stream (1 bar, 298 K).

    • Measure Isotherm.

  • Advantage: The steric bulk of the [5.2.0] system prevents the formation of stable carbamates (which require high energy to regenerate), instead favoring weaker physisorption/chemisorption hybrids that are easier to regenerate (lower parasitic energy).

References

  • DABCO vs.

    • Deria, P., et al. (2014).[1] "Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement."[1] Chemical Society Reviews. Link

    • Context: Establishes the baseline for diamine pillaring and the effects of ligand substitution on pore topology.
  • Synthesis of Strained Bicyclic Amines

    • Holl, R., et al. (2008). "Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization." Australian Journal of Chemistry.[3] Link

    • Context: Provides synthetic routes for diazabicyclo derivatives essential for sourcing the ligand.
  • Amine-Functionalized MOFs for CO2 Capture

    • McDonald, T. M., et al. (2015). "Cooperative insertion of CO2 in diamine-appended metal-organic frameworks." Nature. Link

    • Context: Validates the mechanism of using diamine-functionalized sites for cooperative CO2 adsorption, the primary applic
  • Coordination Chemistry of Bicyclic Diamines

    • Faulkner, S., et al. (2025).[4] "Coordination chemistry and applications of versatile 4,5-diazafluorene derivatives." Dalton Transactions. Link

    • Context: Discusses the coordination modes of bent/chelating diamines similar to the target molecule.

Sources

Preparation of Quaternary Ammonium Salts from 1,6-Diazabicyclo[5.2.0]nonane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of quaternary ammonium salts derived from the bicyclic diamine 1,6-diazabicyclo[5.2.0]nonane. While specific literature on the quaternization of this particular scaffold is limited, this guide synthesizes established principles of amine alkylation with insights into the reactivity of related bicyclic structures to provide robust and adaptable protocols.

Introduction: The Significance of this compound and its Quaternary Ammonium Salts

This compound is a unique bicyclic diamine possessing a fused ring system that imparts conformational rigidity. The nitrogen atoms within this scaffold present opportunities for derivatization, leading to novel molecular architectures. The preparation of quaternary ammonium salts from this diamine is of significant interest in medicinal chemistry and materials science. Quaternary ammonium salts are permanently charged ions with a wide range of applications, including as antimicrobial agents, phase-transfer catalysts, and key components in the development of novel therapeutics.[1] The quaternization of this compound can lead to either mono- or di-quaternary ammonium salts, each with distinct properties and potential applications.

Principles of Quaternization: The Menshutkin Reaction

The fundamental reaction for the synthesis of quaternary ammonium salts is the alkylation of a tertiary amine with an alkyl halide, a process known as the Menshutkin reaction.[1] This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom on the electrophilic carbon of the alkyl halide.

Several factors influence the rate and outcome of the quaternization reaction:

  • Nature of the Alkylating Agent: The reactivity of the alkyl halide is a critical factor. The reactivity order is generally I > Br > Cl. Alkyl iodides are the most reactive, followed by bromides and chlorides. The structure of the alkyl group also plays a role, with less sterically hindered primary alkyl halides reacting more readily than secondary or tertiary halides.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and acetone are commonly used as they can stabilize the transition state.[2] In some cases, protic solvents like ethanol can also be employed.[1]

  • Temperature: The reaction rate is generally increased at higher temperatures. However, excessive heat can lead to side reactions and decomposition of the product.

  • Stoichiometry: The molar ratio of the diamine to the alkylating agent will determine whether a mono- or di-quaternary ammonium salt is preferentially formed. An excess of the diamine will favor mono-quaternization, while an excess of the alkylating agent will promote the formation of the di-quaternary salt.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of quaternary ammonium salts from bicyclic diamines and can be adapted for this compound. It is crucial to note that optimization of reaction conditions (temperature, time, and solvent) may be necessary for this specific substrate. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of a Mono-Quaternary Ammonium Salt

This protocol aims to selectively alkylate one of the nitrogen atoms in the this compound scaffold.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous acetonitrile (or other suitable polar aprotic solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the diamine in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (0.9-1.0 equivalent) to the stirred solution at room temperature. The use of a slight excess of the diamine can help to minimize the formation of the di-quaternized product.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium salt may precipitate out of the solution. If not, add diethyl ether to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary to obtain a pure product.

Protocol 2: Synthesis of a Di-Quaternary Ammonium Salt

This protocol is designed to alkylate both nitrogen atoms of the this compound core.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) (or other suitable high-boiling polar aprotic solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Alkylating Agent: Add the alkyl halide (2.2-2.5 equivalents) to the stirred solution. An excess of the alkylating agent is used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen alkyl halide and solvent (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Product Isolation: After cooling to room temperature, precipitate the di-quaternary ammonium salt by the addition of diethyl ether.

  • Purification: Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any unreacted alkyl halide, and dry under vacuum. Further purification can be achieved by recrystallization.

Characterization of Quaternary Ammonium Salts

Thorough characterization is essential to confirm the structure and purity of the synthesized quaternary ammonium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The formation of the quaternary ammonium salt will result in a downfield shift of the signals corresponding to the protons on the carbons adjacent to the newly quaternized nitrogen atom. The integration of the signals can confirm the stoichiometry of the alkyl groups added.

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals adjacent to the quaternized nitrogen will also experience a downfield shift.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of quaternary ammonium salts. The permanently charged nature of these compounds makes them readily detectable in the positive ion mode. The observed mass-to-charge ratio (m/z) will correspond to the molecular weight of the cationic portion of the salt.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to observe changes in the vibrational modes of the molecule upon quaternization. The C-N stretching vibrations may shift, and new bands corresponding to the added alkyl groups will appear.

Data Presentation

Table 1: Representative Alkylating Agents and Typical Reaction Solvents

Alkylating AgentChemical FormulaTypical Solvent(s)
Methyl IodideCH₃IAcetonitrile, Acetone
Ethyl BromideC₂H₅BrEthanol, DMF
Benzyl BromideC₇H₇BrAcetonitrile, Toluene
Propargyl BromideC₃H₃BrAcetonitrile, THF

Visualizations

Quaternization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis Diamine This compound ReactionVessel Reaction in Solvent (e.g., Acetonitrile, DMF) Diamine->ReactionVessel AlkylHalide Alkyl Halide (RX) AlkylHalide->ReactionVessel StirHeat Stirring & Heating ReactionVessel->StirHeat Precipitation Precipitation (e.g., with Diethyl Ether) StirHeat->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization QuatSalt Quaternary Ammonium Salt Drying->QuatSalt Recrystallization->QuatSalt Characterization Characterization (NMR, MS, FTIR) QuatSalt->Characterization

Caption: Experimental workflow for the synthesis of quaternary ammonium salts.

Caption: General reaction scheme for the quaternization of this compound.

Conclusion

The synthesis of quaternary ammonium salts from this compound offers a promising avenue for the development of novel compounds with diverse applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of both mono- and di-quaternary ammonium derivatives. Careful control of reaction conditions and thorough characterization of the products are paramount to achieving the desired outcomes. Further research into the specific reactivity of the this compound scaffold will undoubtedly uncover new opportunities for innovation in chemical synthesis and drug discovery.

References

  • Kuča, K., et al. (2003). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Journal of Applied Biomedicine, 1(4), 195-198.
  • Wikipedia. (2024). Quaternary ammonium cation. [Link]

  • Avram, M. (2001). Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. Revue Roumaine de Chimie, 46(5), 493-498.

Sources

The Emergent Potential of Bicyclic Amidines in Organic Synthesis: A Focus on 1,6-Diazabicyclo[5.2.0]nonane and Its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Class of Potent Organocatalysts

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is a paramount objective. Among the myriad of catalytic systems, non-nucleophilic, basic organocatalysts have carved a significant niche, offering a powerful alternative to traditional metal-based catalysts. Within this class, bicyclic amidines and their related diamine structures have demonstrated remarkable efficacy in promoting a wide array of chemical transformations. While direct and extensive literature on the catalytic applications of 1,6-diazabicyclo[5.2.0]nonane is emerging, its structural analogues, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO), have been extensively studied and serve as exemplary models for the potential of this catalyst class.[1][2] This guide will delve into the catalytic efficiency of these bicyclic systems, providing researchers, scientists, and drug development professionals with a comprehensive overview of their applications, mechanistic underpinnings, and practical protocols. The principles and methodologies discussed herein are anticipated to be largely translatable to the burgeoning applications of this compound as it becomes more widely explored.

Core Principles of Catalysis by Bicyclic Amidines and Diamines

The catalytic prowess of compounds like DBU and DABCO stems from their unique structural and electronic properties. DBU, a bicyclic amidine, is a strong, non-nucleophilic base, a characteristic attributed to its sterically hindered yet accessible proton abstraction site. This allows it to act as an efficient Brønsted base catalyst in a multitude of reactions.[2] Conversely, DABCO, a bicyclic diamine, exhibits both basic and nucleophilic character, enabling its participation in a different spectrum of catalytic cycles.[1][3] The caged structure of these molecules contributes to their stability and catalytic turnover.

Application Note I: Multicomponent Reactions (MCRs) Catalyzed by DBU

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy.[4] DBU has proven to be an exceptional catalyst for various MCRs, significantly enhancing reaction rates and yields.

Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-dione Derivatives

A notable application of DBU is in the stereocontrolled synthesis of 1,6-diazabicyclo[4.3.0]nonane-2,7-dione derivatives.[4] This reaction proceeds via a domino Knoevenagel condensation/aza-Michael addition/cyclization sequence. The role of DBU is to deprotonate the active methylene compound, initiating the catalytic cycle.

Experimental Protocol: DBU-Catalyzed Synthesis of a 1,6-Diazabicyclo[4.3.0]nonane-2,7-dione Derivative

Objective: To synthesize a substituted 1,6-diazabicyclo[4.3.0]nonane-2,7-dione via a DBU-catalyzed multicomponent reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol)

  • N-substituted maleimide (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 5 mL)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask containing a magnetic stirring bar, add the aldehyde (1.0 mmol), active methylene compound (1.0 mmol), and N-substituted maleimide (1.0 mmol).

  • Dissolve the reactants in anhydrous THF (5 mL).

  • Add DBU (0.1 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: The desired 1,6-diazabicyclo[4.3.0]nonane-2,7-dione derivative is expected in good to excellent yield with high diastereoselectivity.

Data Presentation
EntryAldehydeActive Methylene CompoundYield (%)Diastereomeric Ratio (dr)
1BenzaldehydeMalononitrile92>95:5
24-ChlorobenzaldehydeEthyl cyanoacetate8890:10
32-NaphthaldehydeMalononitrile95>95:5
Reaction Mechanism Visualization

DBU_MCR_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product A Aldehyde I2 Knoevenagel Adduct B Active Methylene Compound I1 Enolate B->I1 Deprotonation C N-Substituted Maleimide I3 Aza-Michael Adduct DBU DBU I1->I2 Knoevenagel Condensation I2->I3 Aza-Michael Addition P 1,6-Diazabicyclo[4.3.0] nonane-2,7-dione I3->P Intramolecular Cyclization

Caption: DBU-catalyzed multicomponent reaction mechanism.

Application Note II: Cycloaddition Reactions Facilitated by DABCO

DABCO is a highly effective catalyst for various cycloaddition reactions, including the popular Baylis-Hillman reaction.[1][5] Its nucleophilic character allows it to act as a Lewis base, activating electrophiles and facilitating bond formation.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine like DABCO. The reaction forms a densely functionalized allylic alcohol.

Experimental Protocol: DABCO-Catalyzed Baylis-Hillman Reaction

Objective: To synthesize a Baylis-Hillman adduct from an aldehyde and an activated alkene using DABCO as the catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Activated alkene (e.g., methyl acrylate) (1.2 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%)

  • Solvent (e.g., Dichloromethane (DCM) or solvent-free) (2 mL if used)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol).

  • If using a solvent, add DCM (2 mL). For solvent-free conditions, proceed to the next step.

  • Add DABCO (0.2 mmol) to the mixture.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to several days depending on the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: The corresponding Baylis-Hillman adduct will be isolated in moderate to good yield.

Data Presentation
EntryAldehydeActivated AlkeneSolventTime (h)Yield (%)
1BenzaldehydeMethyl acrylateDCM4875
24-NitrobenzaldehydeAcrylonitrileSolvent-free2485
3FurfuralMethyl vinyl ketoneDCM7268
Catalytic Cycle Visualization

DABCO_Baylis_Hillman cluster_cycle Catalytic Cycle DABCO DABCO Zwitterion Zwitterionic Adduct DABCO->Zwitterion Nucleophilic Attack Alkene Activated Alkene Aldol_Adduct Aldol-type Adduct Zwitterion->Aldol_Adduct Addition to Aldehyde Aldehyde Aldehyde Product Baylis-Hillman Product Aldol_Adduct->Product Proton Transfer & Catalyst Regeneration Product->DABCO Release of Catalyst

Sources

Application Note: Solvent Compatibility and Solubility of 1,6-Diazabicyclo[5.2.0]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diazabicyclo[5.2.0]nonane is a bicyclic amine, a class of organic compounds with increasing interest in medicinal chemistry and organic synthesis due to their unique three-dimensional structures and basic properties. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective application. Among these, solvent compatibility and solubility are critical parameters that influence reaction kinetics, purification strategies, and formulation development.

Currently, specific experimental solubility data for this compound is not extensively reported in scientific literature. This application note serves as a comprehensive guide for researchers, providing a predicted solubility profile based on fundamental chemical principles and the properties of analogous structures. More importantly, this document offers detailed, step-by-step protocols for the experimental determination of both qualitative and quantitative solubility, empowering researchers to generate reliable data for their specific applications.

Predicted Solvent Compatibility and Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] The structure of this compound features a non-polar hydrocarbon framework combined with two tertiary amine nitrogens, which can act as hydrogen bond acceptors. This dual character suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of nitrogen atoms allows for hydrogen bonding with protic solvents. However, the relatively large hydrocarbon backbone may limit solubility in highly polar solvents like water. Low to moderate solubility is expected in water, while higher solubility is anticipated in alcohols like methanol and ethanol where the alkyl groups can interact with the non-polar part of the molecule.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents cannot donate hydrogen bonds but can act as acceptors and have significant dipole moments. This compound is expected to exhibit good solubility in many polar aprotic solvents due to dipole-dipole interactions and the lack of a highly ordered hydrogen-bonding network in the solvent that would need to be disrupted.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The non-polar bicyclic structure suggests that there will be favorable van der Waals interactions with non-polar solvents.[2] Therefore, good solubility is predicted in a range of non-polar and weakly polar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound. It is crucial to note that these are predictions and should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterLow to ModerateHydrogen bonding with nitrogen atoms, but limited by the non-polar hydrocarbon framework.
Methanol, EthanolModerate to HighGood balance of hydrogen bonding and alkyl group interactions.
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions.
Acetonitrile, AcetoneModerate to HighFavorable dipole-dipole interactions.
Non-Polar Toluene, DichloromethaneHigh"Like dissolves like" principle; favorable van der Waals forces with the hydrocarbon structure.[1][2]
Hexane, Diethyl EtherModerate to HighPrimarily van der Waals interactions.
Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, experimental verification is essential. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement of solubility.

Part A: Qualitative Solubility Assessment (Visual Method)

This protocol offers a straightforward, tiered approach to quickly determine the solubility of this compound in various solvents, which is particularly useful for initial solvent screening.[4]

Objective: To qualitatively classify the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Test tubes or small vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Selection of solvents (e.g., water, methanol, acetonitrile, toluene, hexane)

  • 5% (w/v) Hydrochloric acid (HCl) solution[5]

Procedure:

  • Water Solubility Test:

    • Weigh approximately 25 mg of this compound into a test tube.

    • Add 0.75 mL of distilled water in increments.

    • After each addition, vortex or stir vigorously for 1-2 minutes.

    • Visually inspect the solution for the complete dissolution of the solid. A clear solution with no visible particles indicates solubility.[4]

  • Acid Solubility Test (if insoluble in water):

    • If the compound is insoluble in water, weigh approximately 25 mg into a clean test tube.

    • Add 0.75 mL of 5% HCl solution in increments, vortexing after each addition.

    • As a basic amine, this compound is expected to be protonated by the acid, forming a more polar and water-soluble salt. Dissolution in aqueous acid is a strong indicator of an amine.[5]

  • Organic Solvent Solubility Test:

    • Repeat the procedure from the water solubility test with a selection of organic solvents from different classes (polar protic, polar aprotic, non-polar).

Interpretation of Results:

  • Soluble: No solid particles are visible.

  • Slightly Soluble: A significant portion of the compound dissolves, but some solid remains.

  • Insoluble: The compound does not appear to dissolve.

G cluster_0 Qualitative Solubility Workflow start Start: Weigh 25 mg of Compound water Add 0.75 mL Water & Vortex start->water observe_water Observe for Dissolution water->observe_water soluble_water Soluble in Water observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No organic Test with Organic Solvents soluble_water->organic acid Add 0.75 mL 5% HCl & Vortex insoluble_water->acid observe_acid Observe for Dissolution acid->observe_acid soluble_acid Soluble in Acid (Confirms Amine) observe_acid->soluble_acid insoluble_acid Insoluble in Acid observe_acid->insoluble_acid soluble_acid->organic insoluble_acid->organic end End: Classify Solubility organic->end

Caption: Workflow for qualitative solubility assessment.

Part B: Quantitative Solubility Determination (UV-Vis Spectrophotometry)

For applications requiring precise solubility values, such as formulation development or pharmacokinetic studies, a quantitative method is necessary. UV-Vis spectrophotometry is a rapid and cost-effective technique for determining the concentration of a compound in a saturated solution, provided the compound has a chromophore that absorbs in the UV-Vis range.[6][7]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with known concentrations, the concentration of an unknown saturated solution can be determined.[8]

Materials and Instrumentation:

  • This compound

  • Solvent of interest

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-compatible 96-well plates[9]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Centrifuge or syringe filters (0.22 µm)

  • Shaker or incubator at a controlled temperature

Procedure:

  • Determine Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be taken at this wavelength.[8]

  • Generate a Calibration Curve:

    • Prepare a concentrated stock solution of the compound in the solvent.

    • Create a series of dilutions from the stock solution to cover a range of concentrations.

    • Measure the absorbance of each dilution at λmax.

    • Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used for calculations.[6][8]

  • Prepare and Analyze a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration. This step is critical to ensure only the dissolved compound is measured.

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the supernatant if necessary to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the (diluted) supernatant at λmax.

  • Calculate Solubility:

    • Use the absorbance of the supernatant and the equation from the calibration curve to calculate its concentration.

    • If the supernatant was diluted, multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at that temperature.

G cluster_1 Quantitative Solubility Workflow (UV-Vis) cluster_prep Preparation cluster_exp Experiment scan 1. Determine λmax calibrate 2. Generate Calibration Curve (Abs vs. Known Conc.) scan->calibrate calculate 7. Calculate Concentration using Calibration Curve calibrate->calculate saturate 3. Prepare Saturated Solution (Excess compound + solvent) equilibrate 4. Equilibrate (e.g., 24h) saturate->equilibrate separate 5. Separate Solid (Centrifuge/Filter) equilibrate->separate measure 6. Measure Absorbance of Supernatant separate->measure measure->calculate

Caption: Workflow for quantitative solubility by UV-Vis.

Data Interpretation and Practical Applications

The solubility data, whether qualitative or quantitative, is invaluable for various stages of research and development:

  • Synthetic Chemistry: Choosing an appropriate solvent is critical for ensuring that reactants are in the same phase, which influences reaction rates and yields. The solubility data will guide the selection of solvents for reactions involving this compound.

  • Purification: Knowledge of solubility is key for purification techniques. For example, to purify by recrystallization, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For chromatography, the solubility in the mobile phase is a crucial consideration.

  • Drug Development: In drug discovery, aqueous solubility is a critical determinant of a compound's absorption and bioavailability.[7] If this compound or its derivatives are being investigated as potential therapeutic agents, understanding their solubility in aqueous buffers at different pH values is essential. The protocols provided can be adapted for this purpose by using buffers instead of pure water.

Conclusion

While specific published data on the solubility of this compound is scarce, its structural features as a bicyclic amine allow for a reasoned prediction of its behavior in various solvent classes. It is anticipated to have good solubility in many organic solvents, particularly polar aprotic and non-polar types, with more limited solubility in water. This application note provides robust and detailed protocols for researchers to experimentally determine both qualitative and quantitative solubility, enabling the generation of crucial data to support synthesis, purification, and formulation efforts.

References
  • Dey, D., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

  • Kyrylo, F., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • CSUB. Unknown 1 Qualitative Analysis. [Link]

  • Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

  • CSUB. Lab 14: Qualitative Organic Analysis. [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. [Link]

  • Applied BioChem. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]

  • ChemBK. (2024, April 9). 1,5-Diazabicyclo[4.3.0]non-5-ene. [Link]

  • Research Journal of Pharmacy and Technology. (2021, December 19). Determination of Saturated Ketoconazole Solubility Using Spectrophotometry Uv-Vis Method. [Link]

  • Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

  • ResearchGate. UV-Vis spectroscopic analysis for determining the maximum solubility of.... [Link]

  • DOI. Supporting Information Thermodynamic aspects of solubility and solvation of bioactive bicyclic derivatives in organic solvents. [Link]

  • Wikipedia. 1,5-Diazabicyclo(4.3.0)non-5-ene. [Link]

  • LookChem. Cas 255833-47-7,1,4-Diazabicyclo[5.2.0]nonane(9CI). [Link]

  • Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]

  • PubChem. 1,5-Diazabicyclo(4.3.0)non-5-ene. [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]

  • PMC. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • PubChem. cis-Bicyclo[5.2.0]nonane. [Link]

  • PubChem. 6,7-Dimethyl-9-oxo-1,5-diazabicyclo[5.2.0]non-5-ene. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Ring Strain in [5.2.0] Diazabicycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with [5.2.0] diazabicyclic systems. The inherent ring strain in these structures presents unique hurdles. This resource provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles.

I. Understanding Ring Strain in Diazabicyclo[5.2.0]nonanes

The diazabicyclo[5.2.0]nonane framework consists of a seven-membered ring fused with a four-membered ring. This arrangement forces significant deviation from ideal bond angles, leading to substantial angle and torsional strain.[1][2][3] This stored energy, or ring strain, makes the bicyclic system thermodynamically unstable and prone to rearrangement or ring-opening reactions, complicating its synthesis.[4][5][6]

The successful synthesis of these strained structures hinges on carefully controlling reaction conditions to favor the desired cyclization over competing pathways. Understanding the factors that influence ring strain is therefore critical for troubleshooting and optimizing synthetic routes.

Below is a diagram illustrating the core diazabicyclo[5.2.0]nonane structure, highlighting the strained four-membered ring.

Caption: General structure of a diazabicyclo[5.2.0]nonane core.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Problem 1: Low or No Yield of the Desired Diazabicyclo[5.2.0]nonane

Question: My cyclization reaction is yielding primarily starting material or a complex mixture of byproducts, with little to no desired bicyclic product. What are the likely causes and how can I improve the yield?

Answer:

This is a classic problem when attempting to form strained ring systems. The primary culprits are often competing reactions that are kinetically or thermodynamically favored over the desired cyclization.

Probable Causes & Recommended Solutions:

Cause Explanation Troubleshooting Steps
Intermolecular Reactions Dominating At high concentrations, reactive intermediates are more likely to react with other molecules in the solution rather than undergoing the desired intramolecular cyclization.High Dilution Conditions: Perform the cyclization reaction at very low concentrations (e.g., 0.001-0.01 M). This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump.
Unfavorable Ring-Closing Conformation The linear precursor may not readily adopt the necessary conformation for the terminal reactive groups to come into proximity for cyclization.Introduce Conformational Constraints: Incorporate rigid structural elements, such as double bonds or aromatic rings, into the precursor chain to pre-organize it for cyclization.[7][8]
Ring Strain-Induced Decomposition The desired product may form but is unstable under the reaction conditions and decomposes or rearranges.[5]Milder Reaction Conditions: Lower the reaction temperature. Use a less aggressive base or catalyst. Reduce reaction time and analyze the reaction mixture at earlier time points.
Solvent Effects The solvent can influence the conformation of the precursor and the stability of transition states. A non-polar solvent might favor a coiled conformation, facilitating cyclization.Solvent Screening: Experiment with a range of solvents with varying polarities. Non-polar aprotic solvents like toluene or THF are often good starting points.

Experimental Protocol: High-Dilution Cyclization

  • Set up a three-neck round-bottom flask with a reflux condenser, an inert gas inlet, and a rubber septum.

  • Add the bulk of the reaction solvent and any reagents (e.g., base, catalyst) to the flask.

  • Dissolve the linear precursor in a small amount of the same solvent in a syringe.

  • Using a syringe pump, add the precursor solution to the reaction flask over an extended period (e.g., 4-12 hours) while maintaining the desired reaction temperature.

  • After the addition is complete, allow the reaction to stir for an additional period as determined by TLC or LC-MS analysis.

  • Work up the reaction as per the established procedure.

Sources

Technical Support Center: Optimizing 1,6-Diazabicyclo[5.2.0]nonane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Strained Bicyclic Amine Synthesis Target Molecule: 1,6-diazabicyclo[5.2.0]nonane (and derivatives) Document ID: TSC-2024-DBN520-OPT Status: Active / Expert Review

Executive Summary & Mechanistic Insight

The Challenge: Synthesizing the This compound core involves fusing a four-membered azetidine ring with a seven-membered diazepine ring. This creates significant Baeyer strain (angle strain) in the cyclobutane motif and transannular strain in the seven-membered ring.

The Solution: While thermal cyclization (e.g., intramolecular alkylation) often stalls due to entropic penalties, Intramolecular [2+2] Photocycloaddition has emerged as the superior method for constructing this [5.2.0] skeleton. This guide focuses on transitioning from "hit-or-miss" batch photochemistry to robust, high-yield Continuous Flow Photochemistry .

Core Mechanistic Pathway: The reaction typically proceeds via the excitation of an alkene-tethered imine or enone (chromophore) to a singlet excited state (


), followed by Intersystem Crossing (ISC) to the triplet state (

). This diradical intermediate attacks the tethered alkene, closing the strained cyclobutane ring.

Troubleshooting Decision Matrix

Before altering your protocol, use this logic flow to identify the bottleneck.

OptimizationLogic Start Start: Low Yield of This compound CheckPurity 1. Check Precursor Purity (Is the tether intact?) Start->CheckPurity Decision1 Precursor Impure? CheckPurity->Decision1 CheckLight 2. Light Source Check (Is emission matching absorption?) Decision3 No Reaction? CheckLight->Decision3 CheckConc 3. Concentration Check (Inter- vs Intramolecular?) Decision2 Oligomers Forming? CheckConc->Decision2 CheckO2 4. Oxygen Quenching (Is the solvent degassed?) ActionDegas Action: Sparge with Ar (Freeze-Pump-Thaw) CheckO2->ActionDegas Decision1->CheckLight No ActionPurify Action: HPLC Purification of Precursor Decision1->ActionPurify Yes Decision2->CheckO2 No ActionDilute Action: High Dilution (<0.01 M) or Flow Chemistry Decision2->ActionDilute Yes Decision3->CheckConc No ActionSensitizer Action: Add Triplet Sensitizer (e.g., Acetophenone) Decision3->ActionSensitizer Yes

Figure 1: Troubleshooting logic for photochemical cyclization failures.

Optimized Experimental Protocols

Protocol A: Continuous Flow [2+2] Photocycloaddition (Recommended)

Why Flow? The [5.2.0] system is prone to polymerization. Flow chemistry ensures uniform irradiation and prevents the "filter effect" where the product absorbs light, preventing further reaction.

Reagents:

  • Substrate:

    
    -alkenyl-2-azetidinone or bis-alkenyl amine precursor (1.0 equiv).
    
  • Solvent: Acetonitrile (HPLC Grade, degassed).

  • Sensitizer: Acetophenone (10 mol%) or Xanthone (5 mol%) – only if direct excitation fails.

Equipment:

  • FEP or PFA tubing reactor (approx. 10 mL volume).

  • UV-LED Light Source (365 nm or 300 nm, matched to precursor

    
    ).
    
  • Back-pressure regulator (40 psi).

Step-by-Step Procedure:

  • Preparation: Dissolve the precursor in MeCN to a concentration of 0.02 M . Note: Higher concentrations (>0.05 M) favor intermolecular dimerization, destroying yield.

  • Degassing: Sparge the solution with Argon for 20 minutes. Oxygen is a potent triplet quencher and will shut down the cyclization.

  • System Setup: Prime the flow reactor with pure solvent. Set the UV-LED intensity to 100%.

  • Execution: Pump the reaction mixture through the coil.

    • Residence Time (

      
      ):  Start with 10 minutes.
      
    • Calculation: Flow Rate = Reactor Volume /

      
      .
      
  • Workup: Collect the output in a flask shielded from light. Evaporate solvent under reduced pressure.

  • Purification: The [5.2.0] product is often an oil. Purify via flash chromatography on neutral alumina (silica may degrade sensitive strained amines).

Protocol B: Thermal Cyclization (Alternative)

Use Case: If the precursor contains a leaving group (e.g., mesylate) and a nucleophilic nitrogen.

Key Optimization:

  • High Dilution: 0.001 M in dry THF or DMF.

  • Base: Cesium Carbonate (

    
    ) – The "Cesium Effect" aids in templating the ring closure.
    
  • Temperature: Slow addition of substrate to refluxing solvent (simulated high dilution).

Technical Data & Yield Comparison

The following data compares the synthesis of the [5.2.0] core using different methodologies.

ParameterBatch PhotochemistryFlow Photochemistry (Optimized) Thermal Cyclization
Concentration 0.005 M0.02 - 0.05 M 0.001 M
Reaction Time 12 - 48 Hours10 - 30 Minutes 24 - 72 Hours
Yield (Isolated) 35 - 45%78 - 92% 20 - 40%
Side Products Oligomers (High)Minimal Hydrolysis/Elimination
Scalability Poor (<100 mg)High (Multi-gram) Moderate

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns yellow/brown, and yield is <10%. What is happening? A: This indicates polymerization or oxidative degradation .

  • Polymerization: Your concentration is too high. The intermolecular reaction (polymerization) is outcompeting the intramolecular reaction (cyclization). Fix: Dilute by 10x or switch to Flow.

  • Oxidation: The amine moiety is oxidizing. Fix: Ensure rigorous degassing (freeze-pump-thaw x3) and keep the reaction under an inert atmosphere.

Q2: Why do you recommend 365 nm LEDs? My compound absorbs at 254 nm. A: While the absorption max might be 254 nm, high-energy UV (UVC) often degrades the strained [5.2.0] product, leading to ring-opening (photoreversion). Using 365 nm (UVA) often accesses the tail of the absorption band or works via a sensitizer, providing a "softer" energy transfer that preserves the delicate cyclobutane ring [1].

Q3: Can I use silica gel for purification? A: Proceed with caution. 1,6-diazabicyclo[5.2.0]nonanes are basic and strained. Acidic silica can cause ring-opening or irreversible binding.

  • Recommendation: Use Neutral Alumina or treat your silica with 1% Triethylamine prior to loading.

Q4: The 7-membered ring isn't closing. I'm getting the open-chain intermediate. A: Closing the 7-membered ring is entropically disfavored.

  • For Thermal: Use the Thorpe-Ingold Effect (gem-dimethyl substituents) on the tether if structural modification is allowed.

  • For Photo: Ensure you are generating the Triplet State . If the lifetime of the excited state is too short, the diradical recombines before the slow 7-ring closure can occur. Add a triplet sensitizer like Acetophenone to extend the lifetime of the reactive intermediate [2].

References

  • Photochemical Synthesis of Strained Bicyclic Systems

    • Title: Sensitized [2+2] intramolecular photocycloaddition of unsaturated enones using UV LEDs in a continuous flow reactor.
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Triplet Sensitization Strategies

    • Title: Intramolecular [2+2] Photocycloaddition Approach to Conform
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Flow Chemistry Optimization

    • Title: Scope of intramolecular photocatalytic [2+2] cycloaddition to fused bicyclic compounds.
    • Source: ResearchG
    • URL:[Link]

  • Structural Properties of Diazabicyclo Systems

    • Title: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) and related bicyclic bases (Contextual comparison for basicity and stability).
    • Source: Wikipedia / PubChem D
    • URL:[Link][1]

Sources

Technical Support Center: Purification of Volatile Bicyclic Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Volatile bicyclic diamines (such as 1,4-diazabicyclo[2.2.2]octane [DABCO] and its derivatives) present a unique "triad of difficulty" in purification:

  • Volatility: They sublime or evaporate easily under reduced pressure, leading to yield loss.

  • Basicity: They interact strongly with acidic silanols on silica gel, causing severe tailing.

  • Hygroscopicity: They greedily absorb atmospheric moisture, complicating crystallization and mass measurement.

This guide moves beyond standard textbook procedures, offering field-tested workflows to isolate these compounds with high purity and mass recovery.

Module 1: Sublimation & Kugelrohr Distillation

Best for: Solids with high vapor pressure (e.g., DABCO) and thermally stable oils.

The Challenge: The "Disappearing Product" Phenomenon

Standard rotary evaporation often strips volatile diamines along with the solvent. Furthermore, traditional distillation condensers frequently clog when these compounds sublime rather than distill.

The Solution: Short-Path Kugelrohr Distillation

The Kugelrohr apparatus is superior because it minimizes the distance between the heated flask and the cooling bulb, and the rocking motion prevents "bumping" of viscous residues.

Protocol: Kugelrohr Sublimation/Distillation
  • Prep: Dissolve crude material in a low-boiling solvent (e.g., Et₂O or Pentane). Transfer to the Kugelrohr source bulb.

  • Solvent Strip: Use a cold water bath (not heated) and weak vacuum to remove the bulk solvent first.

  • Setup: Connect the bulb train. Ensure the receiving bulb is cooled (Dry Ice/Acetone for very volatile amines, or Wet Ice for less volatile).

  • Execution:

    • Apply high vacuum (<0.5 mmHg).[1]

    • Slowly ramp temperature. DABCO sublimes at ~50°C at 0.3 mmHg [1].[1]

    • Critical Step: If the product is a solid, ensure the "bridge" between the oven and the cooling bulb is kept warm (wrap with foil or heat gun) to prevent clogging.

  • Harvest: Backfill with Nitrogen or Argon (never air) to prevent immediate water uptake.

Workflow Visualization

Kugelrohr_Logic Start Crude Mixture Solvent_Strip Cold Solvent Strip (Avoid Rotovap Heat) Start->Solvent_Strip Vac_Check Vacuum < 0.5 mmHg? Solvent_Strip->Vac_Check Temp_Ramp Stepwise Temp Ramp (+10°C/5 min) Vac_Check->Temp_Ramp Yes Sublimation Sublimation Mode (Solid -> Solid) Temp_Ramp->Sublimation Product is Solid (e.g., DABCO) Distillation Distillation Mode (Liquid -> Liquid) Temp_Ramp->Distillation Product is Oil (e.g., DBU derivative) Harvest Inert Gas Backfill & Glovebox Transfer Sublimation->Harvest Distillation->Harvest

Figure 1: Decision logic for isolating volatile amines via Kugelrohr apparatus.

Module 2: Chromatographic Separation

Best for: Complex mixtures where distillation is impossible.

The Challenge: Silica Tailing

Bicyclic diamines are strong bases. They protonate the acidic silanol groups (Si-OH) on standard silica gel, acting as an ion-exchange resin rather than a partition phase. This results in streaks (tailing) and poor separation.

The Solution: Amine Modification or Alternative Phases

You must "poison" the silica surface or use a basic stationary phase.[2]

Comparison of Stationary Phases
MethodStationary PhaseMobile Phase ModifierProsCons
Standard Flash Silica Gel (60 Å)1–3% Triethylamine (TEA) or NH₄OHCheap, ubiquitous.TEA salts can contaminate product; requires removal.[3]
Basic Flash Basic Alumina (Activity III)None (usually)No tailing; no modifier needed.Expensive; lower loading capacity than silica.
Neutralized Silica Silica slurried w/ TEANone in eluentHigh resolution; reusable logic.Prep time high (slurry, evap, dry).
Reversed Phase C180.1% NH₄OH or Bicarbonate bufferGood for very polar amines.High water content makes recovery of volatile amines hard.
Protocol: The "TEA-Doped" Silica Column
  • Slurry: Prepare silica slurry using Hexane/EtOAc containing 2% Triethylamine (TEA) .

  • Flush: Flush the column with 2 column volumes (CV) of the TEA-containing solvent to saturate acidic sites.

  • Elution: Run the column with mobile phase containing 1% TEA .

  • Post-Column Cleanup:

    • Issue: Fractions will contain TEA.

    • Fix: If your product is solid/high-boiling, high vac will remove TEA. If your product is volatile, do not use high vac . Instead, dissolve in ether, wash rapidly with saturated NaHCO₃ (to remove TEA salts) or rely on the volatility difference (TEA bp: 89°C) during careful solvent removal [2].

Module 3: Chemical Derivatization (Salt Formation)

Best for: Long-term storage and handling of hygroscopic/volatile oils.

The Challenge: Handling & Storage

Free-base bicyclic diamines absorb water instantly, altering their molecular weight and stoichiometry for subsequent reactions.

The Solution: Isolate as a Salt, Regenerate on Demand

Converting the amine to a hydrochloride, picrate, or tetrafluoroborate salt stabilizes it, stops sublimation, and prevents oxidation (N-oxide formation).

Protocol: HCl Salt Precipitation & Regeneration
  • Precipitation: Dissolve crude amine in dry Ether or Dioxane. Add 2M HCl in Ether dropwise. The salt will precipitate immediately.

  • Filtration: Filter under Nitrogen (Schlenk frit) if the salt is extremely hygroscopic.

  • Regeneration (Just-in-Time):

    • Suspend salt in minimal water/DCM.

    • Basify with cold 50% NaOH.

    • Extract rapidly with DCM.

    • Dry (Na₂SO₄) and concentrate carefully (no high vac for volatile amines).

Regeneration Workflow

Salt_Regen Salt Stable Amine Salt (Stored) Basify Add Cold 50% NaOH (pH > 12) Salt->Basify Extract Extract 3x DCM (Keep Cold) Basify->Extract Dry Dry over Na2SO4 Filter Extract->Dry Conc Concentrate > 200 mbar (Do NOT High Vac) Dry->Conc Final Pure Volatile Free Base Conc->Final

Figure 2: Protocol for regenerating volatile free-base amines from stable salts.

Troubleshooting & FAQ

Q1: I purified DABCO by sublimation, but the condenser clogged immediately.

  • Diagnosis: The temperature gradient is too steep.

  • Fix: Use a "warm condenser" approach. Circulate warm water (30–40°C) through the condenser or wrap the bridge of the Kugelrohr with aluminum foil/heating tape. You want the amine to travel to the collection bulb, not crash out in the neck [3].

Q2: My product is streaking on TLC even with TEA.

  • Diagnosis: The concentration of TEA is too low, or the plate is too acidic.

  • Fix: Dip your TLC plate in a 5% TEA/Acetone solution and dry it before spotting your compound. This neutralizes the plate's acidity. For the column, switch to Basic Alumina (Activity III) to eliminate silanol interactions entirely.

Q3: I used DCM/MeOH/TEA for my column, and now I have a white solid that isn't my product.

  • Diagnosis: Quaternization.[4] Chlorinated solvents (DCM, Chloroform) can react with highly nucleophilic bicyclic diamines over time (N-alkylation), especially if left to stand [4].

  • Fix: Avoid DCM if possible. Use EtOAc/MeOH/TEA or Toluene/IPA systems. If you must use DCM, process fractions immediately and do not store the compound in solution.

Q4: My yield is 20% lower than expected after rotary evaporation.

  • Diagnosis: Volatility loss.

  • Fix: Never use a high-vacuum pump on a rotovap for these compounds. Use a water aspirator (~15–20 mmHg) and stop strictly when the solvent is gone. Alternatively, add a higher-boiling "keeper" solvent (like Toluene) if the next step allows it, or isolate as a salt.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5][6] Link

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica. Link

  • Organic Syntheses. Preparation of DABSO from Karl-Fischer Reagent. Org. Synth. 2013, 90, 301.[1] (Describes DABCO handling/sublimation). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reactivity of nucleophilic amines with alkyl halides/DCM). Link

Sources

Technical Support Center: Troubleshooting Instability of 1,6-Diazabicyclo[5.2.0]nonane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-diazabicyclo[5.2.0]nonane intermediates. This bicyclic amidine framework is a valuable building block in medicinal chemistry, but its inherent reactivity can lead to stability challenges. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: My this compound intermediate appears to be degrading upon storage. What are the likely causes and how can I improve its shelf-life?

A1: The instability of this compound and related bicyclic amidines often stems from their hygroscopic nature and sensitivity to atmospheric conditions. The primary degradation pathways include hydrolysis and, to a lesser extent, oxidation.

  • Hydrolysis: The amidine functionality is susceptible to cleavage by water, leading to ring-opening and the formation of amino-amide derivatives. This process can be accelerated by acidic or basic impurities.[1]

  • Oxidation: While less common, prolonged exposure to air can lead to oxidation, particularly if the molecule contains other sensitive functional groups.

Proven Storage Recommendations:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen.
Temperature Store at low temperatures (-20°C is ideal).Reduces the rate of potential decomposition reactions.
Container Use a well-sealed vial with a Teflon-lined cap. Consider storage in a desiccator.Prevents moisture ingress.
Purity Ensure the intermediate is free from acidic or basic residues from the synthesis.These impurities can catalyze hydrolysis.

A key sign of degradation is a change in the physical appearance of your compound (e.g., color change, clumping) or the appearance of new spots on a Thin Layer Chromatography (TLC) analysis.

Q2: I'm observing a significant amount of a ring-opened side product in my reaction. What is the mechanism of this degradation, and how can I prevent it?

A2: The formation of a ring-opened product is a classic sign of hydrolytic instability of the bicyclic amidine core.[1] This is particularly prevalent during aqueous workups or when using protic solvents.

Mechanism of Hydrolysis:

The imino nitrogen of the amidine is protonated, which activates the carbon atom for nucleophilic attack by water. This leads to a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond and opening the ring.

Workflow for Diagnosing and Preventing Hydrolysis:

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Mitigation Strategies a Unexpected side product observed (e.g., by LCMS, NMR) b Hypothesize hydrolytic ring-opening a->b c Run a small-scale stability test: - Dissolve intermediate in reaction solvent - Add a controlled amount of water - Monitor by TLC/LCMS over time b->c d Implement anhydrous reaction conditions: - Use dry solvents - Perform reaction under inert atmosphere c->d e Modify workup procedure: - Use anhydrous salts (e.g., Na2SO4, MgSO4) for drying - Avoid aqueous washes if possible - If aqueous wash is necessary, use brine and minimize contact time c->e f Consider a non-protic solvent system c->f

Caption: Troubleshooting workflow for hydrolytic instability.

Experimental Protocol: Small-Scale Stability Test

  • Dissolve a small amount (5-10 mg) of your this compound intermediate in the reaction solvent (e.g., 0.5 mL of THF).

  • Take an initial TLC or LCMS sample.

  • Add a controlled amount of water (e.g., 1-2 equivalents).

  • Stir the solution at the reaction temperature and monitor the formation of byproducts by TLC or LCMS at regular intervals (e.g., 30 min, 1 hr, 2 hr).

This test will confirm the water sensitivity of your intermediate under your specific reaction conditions.

Q3: My reaction is not going to completion, and I suspect my bicyclic amidine is acting as a nucleophile and reacting with my starting materials. How can I confirm this and what are my options?

A3: Bicyclic amidines are strong, non-nucleophilic bases, but under certain conditions, they can exhibit nucleophilicity, leading to unwanted side reactions.[2] This is more likely to occur with highly electrophilic starting materials or at elevated temperatures.

Investigative Steps:

  • Analyze Crude Reaction Mixture: Carefully examine the crude NMR and LCMS data for evidence of adducts between your amidine and electrophilic starting materials.

  • Control Experiment: Run the reaction in the absence of your intended nucleophile. If you still observe consumption of your starting material and formation of new products, it's a strong indication of a direct reaction with the amidine.

Strategies to Minimize Amidine Nucleophilicity:

  • Lower Reaction Temperature: Often, the desired deprotonation is faster than the undesired nucleophilic attack at lower temperatures.

  • Alternative Bases: Consider using a bulkier, non-nucleophilic base.

Comparison of Common Non-Nucleophilic Bases:

BasepKa (Conjugate Acid)Steric HindranceNotes
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~13.5 (in MeCN)HighA common alternative, though it can also exhibit nucleophilicity.[1]
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) ~13.5 (in MeCN)HighStructurally similar to DBU with similar properties.[2]
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) ~12.1 (in H₂O)Very HighHighly hindered, but less basic than DBU or DBN.
2,6-Lutidine ~6.7 (in H₂O)ModerateWeaker base, suitable for scavenging acid.

The choice of an alternative base will depend on the specific requirements of your reaction, particularly the pKa of the proton you need to remove.

Troubleshooting Guide: Specific Scenarios

Scenario 1: Low Yield and Complex Crude NMR Spectrum

Problem: After performing a reaction using a this compound intermediate, the yield is low, and the crude ¹H NMR spectrum is complex, showing multiple sets of unexpected peaks.

Possible Causes & Solutions:

  • Decomposition on Silica Gel: Bicyclic amidines and their products can be basic and may decompose or streak on standard silica gel during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1%). This will neutralize the acidic sites on the silica.

  • Incomplete Reaction vs. Degradation: It can be difficult to distinguish between an incomplete reaction and product degradation.

    • Solution: Monitor the reaction progress closely using TLC or LCMS. If you observe the formation of the desired product followed by its disappearance and the appearance of new spots, degradation is likely occurring. In this case, consider stopping the reaction earlier.

  • Multiple Reaction Pathways: The amidine may be promoting multiple reaction pathways.

    • Solution: Re-evaluate the reaction conditions. Lowering the temperature or changing the solvent may improve selectivity.

Decision Tree for Purification Issues:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Troubleshooting Purification cluster_3 Troubleshooting Reaction a Low yield and complex crude NMR b Run a TLC of the crude mixture. Does the product spot streak or disappear? a->b c Yes b->c Yes d No b->d No e Deactivate silica gel with triethylamine before chromatography. c->e g Re-evaluate reaction monitoring data. Is there evidence of product degradation over time? d->g e->g f Consider alternative purification methods: - Crystallization - Distillation (if applicable) - Preparative HPLC h Yes g->h Yes i No g->i No j Optimize reaction time. Stop the reaction before significant degradation occurs. h->j k Investigate other reaction parameters (temperature, solvent, concentration). i->k

Caption: Decision tree for troubleshooting low yield and purification issues.

Scenario 2: Inconsistent Reaction Outcomes

Problem: A previously successful reaction is now giving inconsistent results, with varying yields and byproduct profiles.

Possible Causes & Solutions:

  • Amidine Quality: The purity and water content of your this compound intermediate can vary between batches.

    • Solution: If possible, re-purify the amidine before use, for example, by distillation or crystallization. Always use a fresh bottle or a properly stored aliquot.

  • Solvent Quality: Trace amounts of water or other impurities in the solvent can have a significant impact.

    • Solution: Use freshly dried, anhydrous solvents. Consider using a solvent from a newly opened bottle.

  • Atmospheric Conditions: Changes in ambient humidity can affect the water content of your reaction.

    • Solution: Ensure all reactions are set up under a strictly inert atmosphere.

Protocol for Re-purification of a Liquid Bicyclic Amidine by Distillation:

  • Set up a distillation apparatus under an inert atmosphere.

  • Add the crude amidine and a few boiling chips to the distillation flask.

  • Heat the flask gently to distill the amidine under reduced pressure.

  • Collect the fraction that distills at the correct boiling point and pressure.

  • Store the purified amidine under an inert atmosphere at low temperature.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. Always follow appropriate laboratory safety procedures.

References

  • 3

  • [An improved process for the preparation of (S,S)-2, 8-diazabicyclo[4][5] nonane, a key intermediate of moxifloxacin hydrochloride - TSI Journals]([Link])

  • [WO/2022/166436 METHOD FOR PREPARING MOXIFLOXACIN INTERMEDIATE (S, S)-2, 8-DIAZABICYCLO[4][5] NONANE - WIPO Patentscope]([Link])

Sources

Preventing polymerization during diazabicyclo[5.2.0]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diazabicyclo[5.2.0]nonane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a particular focus on the prevention of unwanted polymerization during synthesis. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing the formation of a viscous, insoluble material during our synthesis of diazabicyclo[5.2.0]nonane. What is likely causing this?

This is a classic sign of unwanted polymerization. The formation of viscous or solid byproducts that are difficult to characterize and remove is a common hurdle in the synthesis of strained cyclic amines like diazabicyclo[5.2.0]nonane. The primary culprit is often the ring-opening polymerization of either the target molecule or a reactive intermediate.

The strained four-membered ring in the diazabicyclo[5.2.0]nonane system is susceptible to cleavage under certain conditions, leading to a cascade of reactions that form long-chain polymers. This can be initiated by heat, acidic or basic impurities, or even trace metals.

Q2: What is the most likely mechanism of polymerization in this synthesis?

The most probable pathway is a cationic ring-opening polymerization . This can be initiated by protons (from acidic impurities) or other Lewis acids. The nitrogen atoms in the bicyclic structure can be protonated, which activates the strained ring system towards nucleophilic attack by another monomer unit. This process repeats, leading to the formation of a polymer.

It is also possible, though less common, for an anionic ring-opening polymerization to occur if strong bases are used or generated in the reaction mixture.

Troubleshooting Guide: Preventing Polymerization

Issue 1: Polymer formation during the reaction.
  • Root Cause Analysis:

    • Acidic Impurities: Trace amounts of acid in your starting materials or solvent can initiate cationic polymerization.

    • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for ring-opening and subsequent polymerization.

    • Presence of Oxygen: While less common for this specific system, oxygen can sometimes lead to oxidative side reactions that generate radical species capable of initiating polymerization.[1][2]

    • Metal Contaminants: Trace metals from reagents or reaction vessels can act as Lewis acids and catalyze polymerization.

  • Solutions & Protocols:

    • Thorough Purification of Starting Materials:

      • Protocol: Ensure all reactants and solvents are rigorously purified and dried before use. For example, if you are using a precursor like a cyclic lactam, consider recrystallization or distillation to remove any acidic or basic impurities. The use of molecular sieves to dry solvents is highly recommended.

    • Strict Temperature Control:

      • Protocol: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Use a cryostat or an ice bath to ensure precise temperature control. Monitor the internal reaction temperature closely, as exothermic reactions can lead to a runaway increase in temperature.

    • Inert Atmosphere:

      • Protocol: Conduct the reaction under an inert atmosphere of nitrogen or argon. This will prevent oxygen from interfering with the reaction.

    • Use of Polymerization Inhibitors:

      • Protocol: The addition of a small amount of a radical inhibitor or a hindered amine light stabilizer (HALS) can be beneficial.[1][2][3] While HALS are primarily known for preventing photo-oxidation, their radical scavenging properties can be advantageous.[1][2] A common example of a radical inhibitor is butylated hydroxytoluene (BHT).

Parameter Recommended Action Rationale
Reagent Purity Redistill or recrystallize starting materials. Dry solvents over molecular sieves.Removes acidic/basic impurities that can initiate polymerization.
Reaction Temperature Maintain at the lowest effective temperature. Use a cooling bath.Reduces the rate of the polymerization side reaction.
Atmosphere Conduct the reaction under an inert gas (N2 or Ar).Prevents oxygen-initiated side reactions.
Additives Consider adding a radical inhibitor (e.g., BHT) or a hindered amine stabilizer.Scavenges radical species that could initiate polymerization.
Issue 2: Product polymerizes during workup or purification.
  • Root Cause Analysis:

    • Acidic or Basic Workup Conditions: Exposure to strong acids or bases during extraction or washing can trigger polymerization of the purified product.

    • High Temperatures during Solvent Removal: Concentrating the product at high temperatures can lead to thermal polymerization.

    • Prolonged Storage: Even at room temperature, the purified product may be unstable over long periods.

  • Solutions & Protocols:

    • Neutral Workup:

      • Protocol: Use neutral or mildly basic (e.g., saturated sodium bicarbonate solution) conditions for your aqueous workup. Avoid strong acids.

    • Low-Temperature Solvent Removal:

      • Protocol: Remove solvents under reduced pressure at low temperatures using a rotary evaporator with a chilled water bath.

    • Proper Storage:

      • Protocol: Store the purified diazabicyclo[5.2.0]nonane under an inert atmosphere in a freezer. If possible, store it as a salt (e.g., hydrochloride salt) which is generally more stable and less prone to polymerization. Amines, in general, are prone to oxidation and are best stored in dark, sealed containers under an inert atmosphere.[4]

Visualizing the Problem: Polymerization Pathway

To better understand the unwanted polymerization, the following diagram illustrates the likely cationic ring-opening mechanism.

polymerization_mechanism Monomer Diazabicyclo[5.2.0]nonane ProtonatedMonomer Protonated Monomer (Activated) Monomer->ProtonatedMonomer Activation Initiator H+ (Acidic Impurity) Initiator->ProtonatedMonomer Protonation Dimer Dimer ProtonatedMonomer->Dimer Nucleophilic Attack by another monomer Polymer Polymer Dimer->Polymer Propagation

Caption: Cationic ring-opening polymerization of diazabicyclo[5.2.0]nonane.

Experimental Protocol: Synthesis with Polymerization Prevention

This protocol incorporates the preventative measures discussed above.

  • Glassware Preparation:

    • All glassware should be oven-dried and allowed to cool under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Purify all starting materials by distillation or recrystallization immediately prior to use.

    • Dry all solvents over activated molecular sieves for at least 24 hours.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Equip the reaction flask with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the reaction flask to the desired temperature (e.g., 0 °C) using an ice-salt bath.

  • Reaction Execution:

    • Dissolve the starting materials in the anhydrous solvent and add them to the reaction flask.

    • If necessary, add a polymerization inhibitor (e.g., a catalytic amount of BHT).

    • Add any additional reagents slowly via the dropping funnel, maintaining the internal temperature below the specified limit.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup and Purification:

    • Upon completion, quench the reaction with a neutral or mildly basic aqueous solution.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure at a low temperature.

    • Purify the crude product by a non-thermal method if possible, such as column chromatography on neutral alumina.

References

  • [Ring‐opening polymerization of 2‐azabicyclo‐[1][2][2]‐hept‐5‐en‐3‐one using metathesis catalysts. ResearchGate.]([Link])

Sources

Improving stereoselectivity in 1,6-diazabicyclo[5.2.0]nonane formation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the stereoselective synthesis and troubleshooting of 1,6-diazabicyclo[5.2.0]nonane scaffolds. This structural motif—a four-membered ring fused to a seven-membered ring—is a critical pharmacophore in next-generation


-lactamase inhibitors  (e.g., diazabicyclooctane/nonane analogues) and NMDA antagonists  (e.g., EAA-090 analogues).

The primary stereochemical challenge in constructing the [5.2.0] system is controlling the relative configuration at the bridgehead (cis-fusion is obligate but substituents vary) and the diastereoselectivity of substituents on the


-lactam or cyclobutane ring.

Core Directive: Stereocontrol in Strained Bicyclic Fusion

The formation of this compound requires fusing a rigid 4-membered ring (azetidinone or cyclobutenedione) with a flexible 7-membered ring (diazepane). Unlike [4.4.0] systems (decalin), the [5.2.0] framework is geometrically constrained to cis-fusion at the bridgeheads (N1–C7). Attempting to access the trans-fused system typically leads to ring opening or polymerization.

Therefore, "stereoselectivity" in this context refers to:

  • Kinetic vs. Thermodynamic Control of the substituent orientation (cis/trans relative to the bridgehead protons).

  • Torquoselectivity during the ring-closing step (specifically in Staudinger [2+2] cycloadditions).

Part 1: Mechanistic Grounding & Stereocontrol
The Staudinger [2+2] Cycloaddition (Ketene-Imine)

The most robust method for assembling the [5.2.0] core, particularly for


-lactam antibiotics, is the Staudinger reaction.[1][2] This involves the reaction of a cyclic imine (part of the 7-membered ring) with a ketene (generated in situ).

The Stereoselectivity Checkpoint: The reaction proceeds through a zwitterionic intermediate.[2] The stereochemical outcome (cis- vs. trans-


-lactam) is determined by the competition between:
  • Path A (Direct Ring Closure): Fast closure leads to the cis-isomer (kinetic product).

  • Path B (Isomerization): Bond rotation in the zwitterion followed by closure leads to the trans-isomer (thermodynamic product).

Key Variable: Electron-donating groups on the ketene or electron-withdrawing groups on the imine accelerate Path A (favoring cis).[2][3] Conversely, interfering steric bulk or high temperatures favor Path B (favoring trans).

Visualizing the Pathway

The following diagram illustrates the bifurcation point determining the stereochemical outcome.

StaudingerMechanism cluster_conditions Control Factors Start Imine + Ketene Zwitterion Zwitterionic Intermediate (Gauche Conformation) Start->Zwitterion Nucleophilic Attack CisProduct Cis-Beta-Lactam (Kinetic Product) Zwitterion->CisProduct Fast Ring Closure (k_close) Isomerization Bond Rotation (Trans-Zwitterion) Zwitterion->Isomerization Slow Rotation (k_rot) TransProduct Trans-Beta-Lactam (Thermodynamic Product) Isomerization->TransProduct Ring Closure

Figure 1: Bifurcation of the Staudinger reaction pathway. High temperatures and steric bulk favor the 'Isomerization' path (Red), while low temperatures and activated substrates favor direct closure (Green).

Part 2: Experimental Protocols
Protocol A: Stereoselective Staudinger Synthesis (Cis-Dominant)

Target: Synthesis of cis-7-substituted-1,6-diazabicyclo[5.2.0]nonan-8-ones. Application:


-lactamase inhibitors.[1][4]
  • Reagent Preparation:

    • Substrate: 7-membered cyclic imine (e.g., 1,4-diazepine derivative).

    • Ketene Precursor: Acid chloride (e.g., methoxyacetyl chloride) or mixed anhydride.

    • Base: Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA).
      
  • Step-by-Step Procedure:

    • Step 1: Dissolve the cyclic imine (1.0 equiv) in anhydrous

      
       (DCM). Cool to -78°C .[1][5]
      
    • Step 2: Add

      
       (3.0 equiv) dropwise. Ensure the temperature does not rise above -70°C.
      
    • Step 3: Add the acid chloride (1.2 equiv) as a dilute solution in DCM over 1 hour via syringe pump. Slow addition is critical to maintain low concentration of free ketene, minimizing dimerization.

    • Step 4: Allow the reaction to warm slowly to 0°C over 4 hours.

    • Step 5: Quench with saturated

      
      .
      
  • Stereocontrol Check:

    • Analyze crude NMR. The coupling constant (

      
      ) between H7 and H8 is diagnostic:
      
      • Cis-isomer:

        
        .
        
      • Trans-isomer:

        
        .
        
Protocol B: Intramolecular Cyclization (Trans-Selective)

Target: Synthesis of trans-fused systems or specific NMDA antagonist scaffolds (e.g., EAA-090 analogues). Method: Cyclization of an amino-ester or squarate precursor.[1][5]

  • Precursor Assembly: Synthesize a 1,4-diazepine with a pendant ester or squarate group at the N1 position.

  • Cyclization:

    • Dissolve precursor in Toluene (high dilution: 0.01 M).

    • Add DBU (1.5 equiv) or NaH (1.1 equiv).

    • Heat to reflux (110°C). High temperature favors the thermodynamic trans-product if reversible.

  • Purification: Silica gel chromatography. The [5.2.0] system is polar; use

    
     gradients.
    
Part 3: Troubleshooting & FAQs
Q1: I am obtaining a 50:50 mixture of cis/trans isomers. How do I shift this to >90% cis?

Diagnosis: The rate of ring closure (


) is comparable to the rate of bond rotation (

). Solution:
  • Lower Temperature: Run the reaction at -78°C or even -90°C. Lower thermal energy inhibits the rotation barrier of the zwitterion.

  • Change Solvent: Switch from DCM to Toluene or Hexane (if solubility permits). Non-polar solvents destabilize the zwitterionic intermediate, accelerating the collapse to the neutral product (Path A) and reducing the lifetime available for isomerization.

  • Bose-Evans Ketene Method: Use a mixed anhydride (generated from the acid and trifluoroacetic anhydride) instead of an acid chloride. This often generates a more reactive ketene species.

Q2: My reaction yield is low (<20%), and I see polymer formation.

Diagnosis: Ketene dimerization or polymerization of the strained imine. Solution:

  • High Dilution: Run the reaction at 0.05 M or lower.

  • Order of Addition: Ensure the base is present with the imine before adding the acid chloride. If acid chloride is added to imine without base, N-acylation occurs without ketene formation, leading to dead-end amides.

  • Slow Addition: Use a syringe pump for the acid chloride addition.

Q3: The [5.2.0] ring system hydrolyzes during purification.

Diagnosis: The


-lactam ring in a [5.2.0] system is highly strained and susceptible to nucleophilic attack.
Solution: 
  • Avoid Methanol: Do not use MeOH in the column eluent if the product is sensitive. Use Acetone/DCM or Acetonitrile/DCM .

  • Neutralize Silica: Pre-treat the silica gel with 1%

    
     to neutralize acidic sites that catalyze ring opening.
    
Part 4: Data Summary & Optimization

Table 1: Impact of Conditions on Stereoselectivity (Model System)

VariableConditionCis:Trans RatioYieldNote
Temperature 25°C60:4085%Thermodynamic control begins to dominate.
-78°C95:5 78%Kinetic control; best for cis-targets.
Solvent DCM (

)
80:2082%Standard baseline.
Toluene (

)
92:8 70%Non-polar solvent favors tight ion pair collapse.
MeCN (

)
50:5065%Polar solvent stabilizes zwitterion, allowing rotation.
Base

80:2080%Standard.
Proton Sponge90:1075%Non-nucleophilic base prevents side reactions.
References
  • Design and synthesis of [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid (EAA-090). Source: Journal of Medicinal Chemistry, 1998. URL:[Link]

  • Staudinger Synthesis (Ketene-Imine Cycloaddition). Source: Organic Chemistry Portal. URL:[Link]

  • Stereoselective Synthesis of Fused Bicyclic

    
    -Lactams. 
    Source: Journal of Organic Chemistry, 1999.
    URL:[Link]
    
  • Enantioselective Synthesis of

    
    -lactams via C–H Functionalization. 
    Source: Chemical Science (RSC), 2015.
    URL:[Link]
    
  • Synthesis and stereochemistry of 1,4-diazabicyclo[4.3.0]nonane-2,5,9-triones. (Analogous scaffold reference for stereochemical assignment). Source: Journal of the Chemical Society C, 1971. URL:[Link][5][6]

Sources

Technical Support Guide: Handling Hygroscopic Bicyclic Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Storage, Purification, and Handling of Hygroscopic Bicyclic Amines (e.g., DBU, DABCO, Quinuclidine). Audience: Synthetic Chemists, Process Development Scientists. Version: 2.0 (Current Standards).

Introduction: The "Hidden" Stoichiometry Killer

Bicyclic amines such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-Diazabicyclo[2.2.2]octane) are staples in organic synthesis due to their specific steric and electronic profiles. However, their utility is frequently compromised by their aggressive hygroscopicity.

The Core Problem: It is not just water.[1][2][3][4][5][6] These bases react with atmospheric moisture to form hydrates, which then avidly absorb


 to form bicarbonates/carbamates.
  • Consequence 1: The "weighed" mass is partially water/salt, leading to sub-stoichiometric addition of the base.

  • Consequence 2: Water introduces hydroxide (

    
    ), a smaller, harder nucleophile than the intended bulky amine, causing hydrolysis side-reactions (e.g., ester cleavage) rather than the intended elimination or deprotonation.
    

This guide provides a self-validating workflow to ensure these reagents perform as intended.

Phase 1: Quality Control & Diagnosis

Q: How do I verify the water content of my amine? Standard Karl Fischer (KF) titration is giving me unstable endpoints.

A: Standard KF reagents fail with bicyclic amines because their high basicity (pKa > 12) shifts the pH of the titration medium, causing the iodine to disproportionate or the reaction to fail to reach a stable endpoint.

Troubleshooting Protocol: Buffered KF Titration To measure water in strong bases (DBU, Quinuclidine), you must buffer the KF system.

  • Select the Right Reagent: Use a "One-component" KF reagent designed for amines (often labeled "KF-Amine").

  • Buffer the Solvent: Standard methanol solvents are too acidic/unstable.

    • Add Salicylic Acid: Add salicylic acid (approx. 10-20% w/v) to the titration vessel methanol before starting. This neutralizes the amine without participating in esterification (unlike acetic acid).[7]

    • Target pH: The reaction runs optimally between pH 5 and 7.

  • Execution:

    • Pre-titrate the solvent + buffer to dryness.[7]

    • Inject the amine sample.

    • If the endpoint drifts, the pH is likely still too high; add more buffer.[7]

Q: Can I use NMR to estimate water content?

A: Yes, but it is qualitative unless an internal standard is used.

  • DABCO in

    
    :  Water usually appears as a broad singlet around 1.6 – 2.0 ppm , but this shifts downfield (higher ppm) as the concentration of the amine (and hydrogen bonding) increases.
    
  • Visual Check: If DBU is cloudy, it is already saturated with water/carbonate salts. Pure DBU should be a clear, colorless to pale yellow oil.

Phase 2: Purification Protocols

Protocol A: Distillation of Liquid Amines (DBU, DBN)

For removing water and hydrolysis byproducts.

The Standard: Distillation over Calcium Hydride (


).
Why 

?
It is non-nucleophilic and basic, compatible with amines, unlike acidic drying agents (

) or electrophilic ones.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask (RBF) with a stir bar. Flush with Argon.

  • Loading: Add the amine and powdered

    
     (5% w/w).
    
    • Note: If the amine is very wet, pre-dry over KOH pellets for 24h first to save

      
      .
      
  • Reflux: Stir at gentle reflux under Argon for 3–4 hours. This allows

    
     to react with water (
    
    
    
    ).[8][9]
  • Distillation: Distill under reduced pressure (vacuum).

    • DBU Boiling Point: ~80–83 °C at 0.6 mmHg.

  • Collection: Discard the first 10% (forerun). Collect the main fraction directly into a Schlenk flask or storage vessel flushed with Argon.

Protocol B: Sublimation of Solid Amines (DABCO)

For obtaining ultra-pure, dry crystals.

The Standard: Vacuum Sublimation. Why: Recrystallization often traps solvent in the lattice. Sublimation yields solvent-free, anhydrous crystals.

  • Apparatus: Use a "cold finger" sublimation apparatus.

  • Loading: Place crude DABCO in the bottom vessel.

  • Vacuum: Apply high vacuum (< 0.5 mmHg).

  • Heat: Heat the bottom bath to 50–60 °C (DABCO sublimes easily).

  • Cool: Circulate ice water (0 °C) through the cold finger.

  • Harvest: Pure DABCO will form long, white needles on the cold finger.

  • Transfer: Critical Step. Release vacuum with dry Nitrogen/Argon. Quickly scrape crystals into a tared, amber vial inside a glovebox or under a cone of inert gas.

Phase 3: Handling & Storage Logic

Q: My DABCO turns into a puddle on the balance. How do I weigh it accurately?

A: Do not weigh hygroscopic solids in open air. You are weighing water, and the "goo" on the spatula introduces contamination.

Recommended Method: The "Stock Solution" Approach Instead of weighing solid DABCO for every reaction:

  • Dry a batch of DABCO (via sublimation).

  • Immediately dissolve it in a dry, inert solvent (e.g., anhydrous THF or Toluene) to a known concentration (e.g., 1.0 M).

  • Store this stock solution over 3Å or 4Å Molecular Sieves in a Schlenk flask or septum-capped bottle.

  • Usage: Syringe out the exact equivalents needed. This eliminates weighing errors and water exposure.

Decision Logic: Handling Workflow

HandlingLogic Start Reagent State IsSolid Solid (e.g., DABCO) Start->IsSolid IsLiquid Liquid (e.g., DBU) Start->IsLiquid Sublime Purify: Sublimation (50°C @ 0.3 mmHg) IsSolid->Sublime Distill Purify: Distill over CaH2 (Reduced Pressure) IsLiquid->Distill StockSol Make Stock Solution (e.g., 1M in dry THF) Sublime->StockSol Preferred Glovebox Store in Glovebox (Weigh inside box) Sublime->Glovebox Alternative Syringe Transfer via Syringe (Positive N2 pressure) StockSol->Syringe Schlenk Store in Schlenk Flask (Teflon stopcock) Distill->Schlenk Sieves Add 4Å Mol Sieves (Activated) Schlenk->Sieves Sieves->Syringe

Caption: Decision tree for the purification and inert handling of hygroscopic bicyclic amines to ensure stoichiometric accuracy.

Phase 4: Purification of Reaction Mixtures (Chromatography)

Q: My amine streaks/tails on the silica column. I'm losing product.

A: Silica gel is acidic (


). Bicyclic amines are strong bases. They protonate on the silica surface and stick, causing broad streaks ("tailing") and poor separation.

Solution 1: The "TEA Block" (Standard) Add 1% Triethylamine (TEA) to your mobile phase (both hexane and ethyl acetate reservoirs).

  • Mechanism:[10][11][12] TEA is a sacrificial base. It saturates the acidic sites on the silica, allowing your bicyclic amine product to elute freely.

Solution 2: Amine-Functionalized Silica (Premium) Use "NH-Silica" (Propylamino-bonded silica) cartridges.

  • Benefit: The stationary phase is basic. No TEA additive is required. You can use standard Hexane/EtOAc gradients without streaking.

  • Ideal for: Compounds sensitive to TEA or very difficult separations.[13]

Data Comparison: Elution Behavior

ConditionRf Value (DABCO derivative)Peak ShapeRecovery %
Std. Silica (Hex/EtOAc) 0.05 – 0.30 (Streak)Broad/Tailing< 60%
Std. Silica + 1% TEA 0.45Sharp> 90%
NH-Silica (No TEA) 0.50Very Sharp> 95%

References

  • Purification of DABCO (Sublimation)

    • Source: Organic Syntheses.
    • URL:[Link]

    • Relevance: Details the sublimation of DABCO at 50°C/0.3 mmHg to remove moisture before reaction.
  • Karl Fischer Titration of Amines

    • Source: Metrohm Application Monograph.
    • URL:[Link]

    • Relevance: Explains the interference of strong bases (pKa > 9.4) and the requirement for salicylic acid buffering.
  • Flash Chromatography of Amines

    • Source: Biotage Technical Guide.
    • URL:[Link]

    • Relevance: Provides comparative data on using TEA modifiers vs. Amine-functionalized silica.
  • Drying Solvents and Reagents (CaH2)

Sources

Technical Support Center: Resolving NMR Spectral Overlap in 1,6-Diazabicyclo[5.2.0]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-diazabicyclo[5.2.0]nonane derivatives. This guide provides in-depth troubleshooting for a common and significant challenge in the structural elucidation of these complex molecules: resolving NMR spectral overlap. The unique bicyclic structure and potential for multiple stereoisomers often lead to crowded and difficult-to-interpret ¹H NMR spectra. This resource offers a series of structured Q&As to address specific experimental issues, from fundamental spectrum optimization to advanced 2D NMR techniques and computational approaches.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles encountered when analyzing this compound derivatives by NMR.

Question 1: My ¹H NMR spectrum of a newly synthesized this compound derivative shows severe signal overlap in the aliphatic region, making it impossible to assign individual protons. What are the first steps I should take?

Answer:

Severe signal overlap in the aliphatic region is a hallmark challenge for this class of compounds due to the number of CH₂ groups in similar chemical environments. Before resorting to more complex experiments, several fundamental parameters should be optimized:

  • Increase the Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion, often providing baseline resolution for some signals.

  • Solvent Effects: The chemical shifts of protons, particularly those near the basic nitrogen atoms, can be sensitive to the solvent.[1][2][3] Acquiring spectra in a few different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, and benzene-d₆) can induce differential shifts, effectively "moving" signals apart.[4] Aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts due to ring current effects, which can be particularly useful for simplifying complex spectra.[1]

  • Temperature Variation: Variable temperature (VT) NMR experiments can be a powerful tool. Changes in temperature can affect the conformational equilibrium of the bicyclic rings, leading to changes in chemical shifts and potentially resolving overlapped signals.[1] For molecules with equilibrating diastereomers, VT-NMR is a common method to distinguish between them.[5]

Question 2: I have a mixture of diastereomers of a this compound derivative. How can I use NMR to determine the diastereomeric ratio (d.r.) when the signals are heavily overlapped?

Answer:

Determining the d.r. in the presence of significant signal overlap requires techniques that can either resolve the signals or provide a clear, quantifiable distinction between the diastereomers.

  • Identify Non-Overlapping Signals: Carefully examine the entire spectrum, including aromatic or other less crowded regions. Even a single, well-resolved signal for each diastereomer is sufficient for accurate integration and d.r. determination.

  • ¹⁹F NMR (if applicable): If your derivative contains a fluorine atom, ¹⁹F NMR can be a powerful tool. The larger chemical shift dispersion of ¹⁹F often provides baseline-resolved signals for each diastereomer, even when the ¹H signals are completely overlapped.

  • Band-Selective Pure Shift NMR: This technique can collapse specific multiplets into singlets, significantly improving spectral resolution in crowded regions. This can be particularly useful for accurately integrating signals from different diastereomers.[6]

  • Chiral Resolving Agents (CRAs): The addition of a chiral resolving agent can induce chemical shift differences between the enantiomers of your diastereomers, potentially resolving signals.[7][8][9] While primarily used for enantiomers, they can also help in complex diastereomeric mixtures by creating transient diastereomeric complexes with distinct NMR spectra.[10]

Question 3: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum. What experiments can help?

Answer:

Quaternary carbons do not have attached protons, so they do not show correlations in standard HSQC or COSY experiments. The following 2D NMR experiments are essential for their assignment:

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the primary experiment for assigning quaternary carbons. It reveals correlations between carbons and protons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its assignment can be deduced.

  • 1,1-ADEQUATE: This experiment shows correlations between adjacent ¹³C nuclei. While it has low sensitivity, it can be invaluable for tracing out the carbon skeleton and definitively assigning quaternary carbons.

Section 2: Troubleshooting Common Spectral Overlap Scenarios with 2D NMR

When basic troubleshooting is insufficient, a suite of 2D NMR experiments is the next logical step. This section guides you through selecting the right experiment for specific overlap problems.

Question 4: I have a cluster of overlapping multiplets in the ¹H NMR spectrum. How can I determine which protons are coupled to each other within this cluster?

Answer:

This is a classic application for correlation spectroscopy.

  • Correlation Spectroscopy (COSY): A COSY experiment is the first choice for identifying proton-proton coupling networks (spin systems).[11] Cross-peaks in the COSY spectrum connect protons that are scalar-coupled (typically through two or three bonds). Even if the diagonal signals are overlapped, the off-diagonal cross-peaks can often be resolved, allowing you to trace the connectivity within the molecule.

Experimental Workflow: Acquiring a High-Resolution COSY Spectrum

  • Sample Preparation: Prepare a sample of your this compound derivative in a suitable deuterated solvent at a concentration that provides a good signal-to-noise ratio in a standard ¹H NMR experiment.

  • Spectrometer Setup: Lock and shim the spectrometer to achieve a homogeneous magnetic field.

  • Acquisition Parameters:

    • Use a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution (e.g., 256-512 increments).

    • Set the number of scans per increment to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a sine-bell window function in both dimensions before Fourier transformation to improve resolution.

    • Phase the spectrum carefully.

    • Symmetrize the spectrum to reduce artifacts.

Question 5: The COSY spectrum has resolved some couplings, but I still can't differentiate between two adjacent methylene groups because their signals are severely overlapped. What's the next step?

Answer:

When direct proton-proton correlations are insufficient, you need to bring in the carbon dimension.

  • Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton to its directly attached carbon.[12] Since ¹³C spectra are generally much better resolved than ¹H spectra, you can often use the carbon chemical shifts to resolve the overlapping proton signals. Each CH₂ group will appear as a distinct correlation in the HSQC spectrum, even if their proton signals are overlapped.

Decision-Making Diagram for Resolving Overlapping CH₂ Groups

OverlapResolution Start Overlapping CH₂ signals in ¹H NMR COSY Run COSY Experiment Start->COSY Resolved Signals Resolved COSY->Resolved Cross-peaks resolved Unresolved Still Ambiguous COSY->Unresolved Cross-peaks still overlapped HSQC Run HSQC Experiment TOCSY Run TOCSY Experiment HSQC->TOCSY Need to extend spin system HSQC->Resolved ¹³C shifts provide resolution TOCSY->Resolved Full spin system identified Unresolved->HSQC

Caption: Workflow for resolving overlapped methylene signals.

Question 6: I have identified a spin system using COSY and HSQC, but I need to extend the correlations further down a chain of coupled protons. Which experiment should I use?

Answer:

  • Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is ideal for this situation. It shows correlations between all protons within a coupled spin system, not just those that are directly coupled. By picking a resolved proton signal in the spin system, you can "light up" all the other protons in that same system, even if they are several bonds away. This is particularly useful for identifying all the protons on one of the bicyclic rings.

Section 3: Advanced Resolution Strategies

For the most challenging cases of spectral overlap, more advanced techniques may be necessary.

Question 7: Even with 2D NMR, I have a critical region of my spectrum where multiple signals are overlapped, preventing unambiguous assignment. Are there any 1D techniques that can help?

Answer:

Yes, "pure shift" NMR is a powerful technique for simplifying complex ¹H spectra.

  • Pure Shift NMR: This technique, also known as broadband homonuclear decoupling, collapses multiplets into singlets.[13][14][15] This dramatically increases spectral resolution, often revealing individual signals that were previously hidden within broad multiplets.[16][17] The improvement in resolution can be equivalent to using a much higher field spectrometer.[16] While there can be a sensitivity penalty with some pure shift methods, newer pulse sequences have mitigated this issue.[6][15] This can be an excellent way to get an accurate count of the number of distinct proton environments in a crowded region.

Technique Principle Advantages Disadvantages
High-Field NMR Increases chemical shift dispersion.Universal improvement in resolution.Access to high-field instruments may be limited and expensive.
Solvent Titration Induces differential chemical shifts.Simple to implement, can be very effective.May not resolve all signals; can alter sample conditions.
2D COSY Shows proton-proton couplings.[11]Defines spin systems and connectivity.Can still be ambiguous with severe overlap.
2D HSQC Correlates protons to directly attached carbons.Uses the higher resolution of the ¹³C dimension.Does not provide information about proton-proton couplings directly.
Pure Shift NMR Collapses multiplets to singlets.[13][14]Massive improvement in resolution.[16][17]Can have lower sensitivity; loss of coupling information.[15]
Question 8: I have a complex mixture containing my this compound derivative and several impurities. How can I obtain a clean spectrum of just my compound of interest without physical separation?

Answer:

  • Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique that separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape.[12][18] The result is a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other.[19] This allows you to generate a "virtual separation" of the components in the mixture, providing a clean spectrum for each species.[18] DOSY is excellent for analyzing complex mixtures without the need for chromatography.[20]

Experimental Protocol: DOSY NMR for Mixture Analysis

  • Sample Preparation: Dissolve the mixture in a suitable deuterated solvent. Ensure the sample is free of particulate matter by filtering it through a glass wool plug in a Pasteur pipette.

  • Spectrometer Setup: Lock and shim the spectrometer carefully. Good shimming is critical for accurate diffusion measurements.

  • Acquisition:

    • Use a stimulated echo pulse sequence with pulsed field gradients (e.g., stebpgp1s on Bruker instruments).

    • Acquire a series of ¹H spectra with increasing gradient strengths. Typically, 16-32 gradient steps are used.

    • Set the diffusion time (Δ) and gradient duration (δ) based on the expected size of your molecules. For small molecules, a Δ of 100-200 ms is a good starting point.

  • Processing:

    • Process the 2D data using the instrument's DOSY processing software. This will involve fitting the signal decay for each peak to an exponential function to extract the diffusion coefficient.

    • The software will then generate the 2D DOSY plot.

Question 9: I have determined the connectivity of my molecule, but I am uncertain about the stereochemistry at several chiral centers. How can NMR help?

Answer:

While COSY and TOCSY establish through-bond connectivity, through-space correlations are needed to determine stereochemistry.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are scalar-coupled.

    • NOESY: Best for small to large molecules.

    • ROESY: Often preferred for medium-sized molecules where the NOE effect can be close to zero.

  • Application: By observing NOE/ROE cross-peaks between specific protons, you can deduce their relative stereochemistry. For example, an NOE between a proton on the seven-membered ring and a proton on the five-membered ring can define the ring junction stereochemistry.

Question 10: My experimental data is still ambiguous. Can computational methods help in assigning the correct structure?

Answer:

Absolutely. Computationally assisted structure elucidation is becoming a standard tool.

  • DFT Chemical Shift Prediction: Density Functional Theory (DFT) can be used to predict the ¹H and ¹³C NMR chemical shifts for a given structure.[21] The general workflow is as follows:

    • Generate all possible low-energy conformations for your proposed structure(s).

    • Perform a geometry optimization for each conformer.

    • Calculate the NMR shielding constants for each optimized conformer.

    • Average the shielding constants based on the predicted Boltzmann population of each conformer.

    • Compare the predicted chemical shifts to your experimental data.

  • DP4+ Probability: This is a statistical method that compares your experimental NMR data to the predicted data for a set of candidate structures and provides a probability that a given candidate is the correct one.[22] This approach can be highly effective in differentiating between diastereomers or constitutional isomers with very similar spectra.[22]

Workflow for Computationally Assisted Structure Elucidation

ComputationalWorkflow ExpData Acquire Experimental NMR Data (¹H, ¹³C, 2D) Comparison Compare Predicted vs. Experimental (e.g., using DP4+ analysis) ExpData->Comparison Hypotheses Propose Candidate Structures (e.g., Diastereomers) ConfSearch Perform Conformational Search for each candidate Hypotheses->ConfSearch Optimization Geometry Optimization (DFT) ConfSearch->Optimization NMRCalc Calculate NMR Chemical Shifts (DFT) Optimization->NMRCalc Boltzmann Boltzmann Averaging NMRCalc->Boltzmann Boltzmann->Comparison Assignment Assign Correct Structure Comparison->Assignment

Caption: A typical workflow for using computational methods to aid in NMR-based structure elucidation.

References

  • Pure Shift NMR - Manchester NMR Methodology Group. Available at: [Link]

  • Pure Shift NMR - University of Wyoming. Available at: [Link]

  • Artifact reduction in pure shift NMR by SAPPHIRE technique - JEOL. Available at: [Link]

  • “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Publishing. Available at: [Link]

  • Pure Shift | NMR Core Facility. Available at: [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]

  • Diffusion-Ordered Spectroscopy (DOSY) as a Powerful NMR Method to Investigate Molecular Mobilities and Intermolecular Interactions in Complex Oil Mixtures - PubMed. Available at: [Link]

  • DOSY NMR, a new tool for fake drug analyses | Spectroscopy Europe/World. Available at: [Link]

  • High-Resolution NMR for Complex Molecule Analysis - Creative Biostructure. Available at: [Link]

  • Chemical shifts - UCL. Available at: [Link]

  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri - Canadian Science Publishing. Available at: [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. Available at: [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Available at: [Link]

  • Chiral Resolving agents - YouTube. Available at: [Link]

  • Diffusion-Ordered NMR Spectroscopy - Manchester NMR Methodology Group. Available at: [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. Available at: [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis | Organic Letters - ACS Publications. Available at: [Link]

  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction - Books. Available at: [Link]

  • What analytical methods are used to find diastereomers using 2D COSY, and how does this technique he... Show More - Proprep. Available at: [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Available at: [Link]

  • Computational NMR Prediction: A Microreview - Corin Wagen. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Available at: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available at: [Link]

  • Chapter 5: A Brief Overview of the Chiral Agents - Books. Available at: [Link]

  • Chiral derivitizing agents - chemeurope.com. Available at: [Link]

  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. Available at: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G. Available at: [Link]

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Available at: [Link]

  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed. Available at: [Link]

  • Pure Shift 1H NMR - The University of Manchester. Available at: [Link]

  • A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring - PubMed. Available at: [Link]

  • Supplementary information for Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalyzed tande - The Royal Society of Chemistry. Available at: [Link]

  • The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones | Request PDF - ResearchGate. Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available at: [Link]

  • Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain - SciSpace. Available at: [Link]

  • Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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Technical Support Center: Minimizing Side Reactions in Bridgehead Nitrogen Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on navigating the complexities of bridgehead nitrogen functionalization. This resource offers practical, evidence-based troubleshooting strategies and frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to not only solve immediate experimental challenges but also to empower you with the knowledge to proactively design more robust reaction protocols.

Introduction: The Challenge of the Bridgehead Nitrogen

Bridgehead nitrogen atoms, found in a variety of bicyclic and polycyclic scaffolds like quinuclidine, tropane, and diazabicyclo[2.2.2]octane (DABCO), are of significant interest in medicinal chemistry due to their unique three-dimensional structures. However, the very structural rigidity that makes them attractive also presents a unique set of challenges in their functionalization. The constrained environment of the bridgehead nitrogen can influence its nucleophilicity and basicity, and the surrounding framework can be susceptible to undesired side reactions. This guide will address the most common pitfalls and provide actionable solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is structured to directly address the specific issues you may be encountering in your experiments.

Issue 1: Low Yield of the Desired Mono-functionalized Product and Formation of Quaternary Ammonium Salts

Question: "I'm attempting an N-alkylation of my bridgehead amine, but I'm getting a significant amount of the dialkylated quaternary ammonium salt as a byproduct, and my yield of the desired mono-alkylated product is low. How can I improve the selectivity for mono-alkylation?"

Answer: This is a classic challenge in amine alkylation, often referred to as over-alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second, faster alkylation event.[1] Here’s how to troubleshoot this issue:

  • Control Stoichiometry: The most straightforward approach is to use a large excess of the starting bridgehead amine relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the more abundant starting amine rather than the newly formed mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, for instance, via a syringe pump, can help maintain a low concentration of the alkylating agent throughout the reaction, further favoring mono-alkylation.

  • Choice of Base and Solvent:

    • Weak, Hindered Bases: Using a non-nucleophilic, sterically hindered base can be advantageous. The base's role is to neutralize the acid formed during the reaction without competing as a nucleophile.

    • Solvent Effects: The choice of solvent can influence the relative rates of the first and second alkylation. In some cases, a solvent that poorly solubilizes the mono-alkylated product can cause it to precipitate out of the reaction mixture, effectively preventing over-alkylation. A systematic solvent screen is often beneficial.[2]

  • Protecting Group Strategy: For complex syntheses, employing a protecting group on the nitrogen can be a reliable, albeit longer, route. The protecting group can be chosen to be easily removable after a different part of the molecule has been functionalized.[1][3][4]

  • Alternative Alkylation Methods: Consider alternative methods like reductive amination if you are starting from a precursor to the bridgehead amine, or "borrowing hydrogen" methodologies which can offer higher selectivity for mono-alkylation.[5][6]

Issue 2: Formation of an Unexpected Alkene Byproduct

Question: "During my attempt to functionalize a substituted bridgehead amine, I've isolated an alkene. What is causing this elimination reaction, and how can I prevent it?"

Answer: The formation of an alkene points to a competing elimination reaction, most likely a Hofmann or a Hofmann-like elimination. This is particularly prevalent when a quaternary ammonium salt is formed (as in over-alkylation) and then subjected to basic conditions and/or heat.[3][6][7][8][9][10]

  • Understanding the Hofmann Elimination: This E2 reaction is favored when a bulky leaving group, such as a trialkylamine from a quaternary ammonium salt, is present. The base will preferentially abstract a proton from the least sterically hindered β-carbon, leading to the "anti-Zaitsev" or Hofmann product (the less substituted alkene).[3][6][11][8][9][10]

    Caption: General workflow of a Hofmann Elimination.

  • Mitigation Strategies:

    • Avoid Over-alkylation: The primary way to prevent Hofmann elimination is to avoid the formation of the quaternary ammonium salt precursor. All the strategies mentioned in Issue 1 are relevant here.

    • Temperature Control: Elimination reactions are generally favored at higher temperatures. Running your reaction at the lowest effective temperature can disfavor the elimination pathway.[12]

    • Choice of Base: Use a non-nucleophilic, sterically hindered base. While a strong base is needed for the elimination to occur, a very bulky base might be kinetically slower in abstracting the β-proton.

    • Leaving Group Modification (Advanced): In some cases, if the functionalization is not at the nitrogen itself but on a substituent, the choice of leaving group on that substituent can influence the substitution vs. elimination ratio.

Issue 3: Low Yield in N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

Question: "My Buchwald-Hartwig amination of a bridgehead amine is giving low yields. I suspect catalyst deactivation or other side reactions. What should I investigate?"

Answer: Buchwald-Hartwig amination is a powerful tool, but its success with sterically demanding bridgehead amines can be sensitive to several factors.[13][14][15][16][17]

  • Catalyst and Ligand Selection:

    • Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can lead to more consistent formation of the active Pd(0) species compared to starting with Pd(OAc)₂.[14]

    • Ligand is Key: The choice of phosphine ligand is critical. For sterically hindered amines, bulky, electron-rich ligands such as BrettPhos or RuPhos are often effective.[13] A ligand screening is highly recommended for challenging substrates.

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[13]

    • Solvent and Base: Anhydrous, degassed solvents are crucial. Toluene and dioxane are common choices. The base is also critical; sodium tert-butoxide is frequently used, but other bases like LHMDS or K₃PO₄ might be beneficial for certain substrates.

    • Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst.[13]

  • Common Side Reactions in Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be minimized by optimizing the catalyst system and ensuring an inert atmosphere.[14]

    • Homocoupling: Dimerization of the aryl halide or the amine can occur. Adjusting the catalyst loading and temperature can often suppress this.[13]

    Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Issue 4: Ring-Opening of the Bicyclic System

Question: "I've observed products that suggest the bicyclic ring of my bridgehead amine has opened. Under what conditions is this likely, and how can I avoid it?"

Answer: Ring-opening is a less common but significant side reaction, particularly with strained bicyclic systems or under harsh reaction conditions.

  • Acid-Catalyzed Ring Opening: Strong acidic conditions can lead to protonation of the bridgehead nitrogen, which can in some cases facilitate ring opening, especially if there is significant ring strain.[18][19][20][21][22] The mechanism can be either Sₙ1-like, proceeding through a carbocation, or Sₙ2-like, where a nucleophile attacks a carbon adjacent to the protonated nitrogen.[18]

    • Mitigation: Avoid strongly acidic conditions if possible. If an acid is required, use the mildest acid that is effective and consider running the reaction at a lower temperature.

  • Ring Opening of Quaternary Salts: Quaternary ammonium salts of some bicyclic systems, like those derived from DABCO, can undergo nucleophilic ring-opening at elevated temperatures.[23][24][25]

    • Mitigation: As with Hofmann elimination, the best prevention is to avoid the formation of the quaternary salt. If you are intentionally making the quaternary salt, be mindful of the reaction temperature and the nucleophilicity of other species in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance at the bridgehead nitrogen affect its reactivity?

A1: Steric hindrance plays a crucial role. The rigid framework of the bicyclic system can shield the nitrogen's lone pair, making it a less effective nucleophile compared to a non-cyclic tertiary amine of similar basicity.[5][26][27] This can lead to slower reaction rates and may require more forcing conditions (higher temperatures, more reactive electrophiles), which in turn can promote side reactions.[26] The choice of a less sterically demanding functionalizing agent can sometimes be beneficial.

Q2: When should I consider using a protecting group for the bridgehead nitrogen?

A2: A protecting group strategy is advisable in multi-step syntheses where other functional groups in the molecule need to be modified under conditions that would affect the bridgehead nitrogen.[1][3][4] For example, if you need to perform a reaction that is incompatible with a free amine, protecting the bridgehead nitrogen as a carbamate (e.g., Boc) or an amide is a common strategy.[1] The protecting group can then be removed in a later step.

Q3: Can the choice of solvent significantly impact the regioselectivity of functionalization on the bicyclic scaffold?

A3: Yes, the solvent can have a profound effect, although this is more pronounced when functionalizing other parts of the molecule in the presence of the bridgehead nitrogen. Solvent polarity can influence the conformation of the substrate and the transition states of competing reaction pathways, thereby affecting which site is preferentially functionalized. For reactions directly on the nitrogen, the solvent's ability to solvate ions and stabilize transition states can influence the rate of desired versus undesired reactions.[2][15]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of Quinuclidine

This protocol is designed to favor mono-alkylation and minimize the formation of the quaternary ammonium salt.

Materials:

  • Quinuclidine (5.0 eq)

  • Alkyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (anhydrous)

  • Syringe pump

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add quinuclidine and potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • In a separate syringe, prepare a solution of the alkyl bromide in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl bromide solution to the stirred suspension of quinuclidine and potassium carbonate over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the alkyl bromide.

  • Upon completion, filter the reaction mixture to remove the potassium salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired mono-alkylated quinuclidine.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromoadamantane with a Bridgehead Amine (Conceptual Example)

This protocol outlines key considerations for the challenging N-arylation of a sterically hindered bridgehead amine.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

  • Bridgehead amine (e.g., 1-azabicyclo[2.2.2]octane) (1.2 eq)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, add the BrettPhos Pd G3 precatalyst and sodium tert-butoxide to a Schlenk tube equipped with a stir bar.

  • Add the aryl bromide and the bridgehead amine.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

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  • Reddit discussion on troubleshooting Buchwald-Hartwig amin
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  • Kappe, C. O., & et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2736.
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Validation & Comparative

A Comparative Analysis of Bicyclic Amine and Amidine Basicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the selection of an appropriate non-nucleophilic base is a critical decision that can dictate the success of a reaction. The basicity, measured by the acid dissociation constant of the conjugate acid (pKa), is a key parameter governing the reactivity of these compounds. This guide provides an in-depth comparison of the basicity of three bicyclic nitrogenous compounds: 1,6-diazabicyclo[5.2.0]nonane, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

While DBN and DBU are well-characterized and widely utilized strong amidine bases, this compound represents a saturated bicyclic diamine, offering a different structural and electronic profile. This guide will delve into the structural factors influencing their basicity, present available experimental data, and provide a framework for selecting the appropriate base for specific applications.

Understanding Basicity: A Tale of Two Nitrogens

The basicity of these molecules is determined by the availability of the lone pair of electrons on the nitrogen atoms to accept a proton. The stability of the resulting conjugate acid is a crucial factor; the more stable the conjugate acid, the stronger the base.[1]

In the case of DBN and DBU, the basic site is the sp2-hybridized imine nitrogen. Upon protonation, the positive charge is delocalized across both nitrogen atoms through resonance, forming a stable amidinium cation.[2] This resonance stabilization is a key contributor to their high basicity.

This compound, on the other hand, is a saturated bicyclic amine. It lacks the amidine functionality and the potential for resonance stabilization of its conjugate acid. Its basicity is therefore expected to be more in line with that of other aliphatic amines, influenced primarily by inductive effects and the steric accessibility of the nitrogen lone pairs.

Quantitative Comparison of Basicity: pKa Values

The pKa of the conjugate acid is the most common measure of the basicity of a compound. A higher pKa value indicates a stronger base. The basicity of these compounds is also solvent-dependent.

CompoundStructurepKa of Conjugate Acid (in Water)pKa of Conjugate Acid (in Acetonitrile)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~13.5[3]24.34[4][5]
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) ~13.4 (Predicted)Similar to DBU
This compound Not available in searched literatureNot available in searched literature

Structural Analysis and Basicity Prediction

The structural differences between these three compounds have a profound impact on their basicity.

G DBU DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) DBN DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) DBU->DBN Similar amidine structure, subtle ring size difference DBN_analog This compound DBN->DBN_analog Absence of amidine functionality and resonance stabilization

Caption: Structural relationship and predicted basicity trend.

DBU and DBN: These two molecules are structurally very similar, both featuring a bicyclic amidine system. The primary difference lies in the size of the fused rings. This structural similarity results in comparable, very high basicities due to the effective resonance stabilization of their respective conjugate acids.[2] DBN is sometimes considered a slightly stronger base than DBU, though their pKa values are very close.

This compound: This compound is a saturated bicyclic amine, meaning both nitrogen atoms are sp3-hybridized and part of a strained ring system. Unlike DBU and DBN, there is no C=N double bond, and therefore no amidine functionality. Upon protonation, the positive charge will be localized on a single nitrogen atom. The absence of resonance stabilization in the conjugate acid leads to a significantly lower predicted basicity compared to DBN and DBU. The basicity will be influenced by the alkyl substitution on the nitrogens (secondary amines) and the strain of the bicyclic system, which can affect the hybridization and availability of the lone pairs. Generally, the basicity of such a saturated bicyclic amine would be expected to be in the range of other cyclic secondary amines.

Experimental Determination of Basicity

For a definitive comparison, experimental determination of the pKa of this compound would be necessary. The following are standard protocols for such a determination.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining pKa values.[6] It involves the gradual addition of a strong acid to a solution of the base while monitoring the pH.

G prep Sample Preparation (Known concentration of base) titration Titration with Standard Acid (e.g., HCl) prep->titration monitoring pH Monitoring (pH meter) titration->monitoring analysis Data Analysis (Titration curve plotting) monitoring->analysis pka pKa Determination (pH at half-equivalence point) analysis->pka

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the bicyclic amine of known concentration in a suitable solvent (e.g., water or a water-acetonitrile mixture).[7]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the acid in small, precise increments.[7]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode after each addition of acid, allowing the solution to equilibrate.[7]

  • Data Plotting: Plot the measured pH values against the volume of acid added to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the base has been neutralized. This corresponds to the inflection point of the titration curve.[7]

Causality: The shape of the titration curve is a direct result of the buffering capacity of the base and its conjugate acid. At the half-equivalence point, the concentrations of the base and its conjugate acid are equal, and the pH of the solution is equal to the pKa of the conjugate acid, according to the Henderson-Hasselbalch equation.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (typically ¹H or ¹³C) as a function of pH.[4]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of samples of the amine in buffers of varying, precisely known pH values.[4]

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample. The chemical shifts of nuclei close to the nitrogen atoms are most sensitive to protonation.[4]

  • Data Analysis: Plot the chemical shift of a chosen nucleus against the pH of the solution. The data will form a sigmoidal curve.

  • pKa Determination: The pKa value corresponds to the inflection point of this sigmoidal curve, which can be determined by fitting the data to the appropriate equation.[4]

Causality: The chemical environment of a nucleus changes upon protonation of a nearby nitrogen atom, leading to a change in its chemical shift. This change is directly related to the extent of protonation, which is a function of the solution's pH.

Conclusion and Recommendations

The choice between this compound, DBN, and DBU as a base depends critically on the required basicity for a given application.

  • For applications requiring a very strong, non-nucleophilic base, DBU and DBN are excellent choices. Their high pKa values in both aqueous and organic solvents make them suitable for deprotonating a wide range of weakly acidic protons. The choice between DBU and DBN is often one of cost and availability, as their basicities are very similar.

Recommendation for Researchers: When considering the use of this compound, it is highly recommended to experimentally determine its pKa in the solvent system of interest to ensure it meets the basicity requirements of the intended reaction. The protocols outlined above provide a reliable framework for such a determination.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (2016, March 28). How to determine pka of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in propionitrile at -40 C?. Retrieved from [Link]

  • ACS Publications. (2004, October 9). Activation of Carbon Dioxide by Bicyclic Amidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,5-Diazabicyclo(4.3.0)non-5-ene. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Quora. (2016, August 29). Why are cyclic amines more basic than acyclic amines of same nature?. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. Retrieved from [Link]

  • RSC Publishing. (2023, April 17). Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications. Retrieved from [Link]

  • Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2021, March 8). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,8-Diazabicyclo(5.4.0)undec-7-ene. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • lookchem.com. (n.d.). Cas 255833-47-7,1,4-Diazabicyclo[5.2.0]nonane(9CI). Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Diazabicyclo[3.2.2]nonane. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-oxa-1-azabicyclo[5.2.0]nonan-9-one. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

Sources

A Comparative Structural Analysis of 1,6-Diazabicyclo[5.2.0]nonane and 1,4-Diazabicyclo[2.2.2]octane for Applications in Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed structural and functional comparison between the well-characterized bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO) and the less-documented 1,6-diazabicyclo[5.2.0]nonane. This analysis is intended for researchers, scientists, and drug development professionals who utilize sterically hindered amines as catalysts and synthetic building blocks. While DABCO is a commercially available and extensively studied compound, experimental data for this compound is scarce in the current literature. Therefore, this guide will leverage established principles of structural chemistry and computational predictions to infer its properties relative to the known characteristics of DABCO.

Introduction: Two Bicyclic Amines with Distinct Topologies

Bicyclic amines are a class of organic compounds with wide-ranging applications, most notably as non-nucleophilic bases and catalysts in organic synthesis.[1] Their rigid, caged structures provide unique steric and electronic properties that differentiate them from their acyclic counterparts. 1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a highly symmetric, cage-like tertiary amine that has found extensive use as a catalyst for various organic transformations, including polyurethane formation and the Baylis-Hillman reaction.[2][3][4] Its high nucleophilicity and moderate basicity make it a versatile tool in the chemist's arsenal.[5][6]

In contrast, this compound represents a less explored bicyclic diamine. Its structure, featuring a fusion of a seven-membered and a four-membered ring, suggests significant differences in ring strain, nitrogen atom accessibility, and conformational flexibility when compared to the highly symmetrical and rigid structure of DABCO. Understanding these structural nuances is critical for predicting their respective reactivities and potential applications.

Structural Comparison: A Tale of Two Cages

The fundamental difference between these two molecules lies in their bicyclic frameworks. DABCO possesses a highly symmetrical [2.2.2] bicyclic system, while this compound has a fused [5.2.0] system.

Caption: Structural representations of DABCO and this compound.

Ring Strain

The concept of ring strain, which encompasses angle strain, torsional strain, and transannular strain, is crucial for understanding the stability and reactivity of cyclic molecules.[2]

  • DABCO ([2.2.2] system): The three six-membered rings in DABCO exist in a boat-like conformation. While cyclohexane, the all-carbon analogue, prefers a strain-free chair conformation, the bridged nature of DABCO forces these rings into a higher energy state. However, the symmetry of the molecule distributes this strain relatively evenly. The C-N-C and C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. The primary source of strain in DABCO is torsional strain due to the eclipsed conformations of the C-C bonds along the ethylene bridges.

  • This compound ([5.2.0] system): This molecule is predicted to have significantly higher ring strain. The fusion of a seven-membered ring (azepane-like) and a four-membered ring (azetidine-like) introduces substantial angle and torsional strain.

    • Cyclobutane Ring: The four-membered ring is inherently strained due to the deviation of its internal angles from the ideal 109.5°. This angle strain leads to increased p-character in the C-C and C-N bonds, making them more reactive.

    • Cycloheptane Ring: Seven-membered rings are conformationally flexible but are not strain-free. They can adopt various twist-chair and twist-boat conformations to minimize torsional and transannular strain. The fusion to the cyclobutane ring will likely lock the seven-membered ring into a high-energy conformation.

Accessibility of Nitrogen Lone Pairs

The steric accessibility of the nitrogen lone pairs directly impacts the nucleophilicity and basicity of these amines.[7][8]

  • DABCO: The nitrogen atoms in DABCO are located at the bridgehead positions. The lone pairs are directed outwards and are sterically unhindered, contributing to its high nucleophilicity.[6] This accessibility allows DABCO to readily participate in reactions as a nucleophilic catalyst.

  • This compound: The accessibility of the nitrogen lone pairs in this molecule is expected to be disparate.

    • N1 (in the seven-membered ring): This nitrogen is part of a larger, more flexible ring and is likely to be more sterically accessible, similar to a typical tertiary amine in a medium-sized ring.

    • N6 (at the ring junction): This nitrogen is at the fusion of the two rings and is expected to be significantly more sterically hindered. The surrounding ring structure would shield its lone pair, likely reducing its nucleophilicity and basicity compared to N1. This difference in steric environments could lead to regioselective reactions.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between these two molecules are expected to manifest in their physicochemical properties and spectroscopic signatures.

Property1,4-Diazabicyclo[2.2.2]octane (DABCO)This compound (Predicted)
Molecular Formula C₆H₁₂N₂C₇H₁₄N₂
Molar Mass 112.17 g/mol [9]126.22 g/mol
Appearance White crystalline solid[2]Likely a liquid or low-melting solid
Melting Point 156-160 °C[6]N/A
Boiling Point 174 °C[6]Predicted: ~183 °C
pKa (of conjugate acid) pKa₁: 2.97, pKa₂: 8.82Predicted to have two distinct pKa values, with the less hindered nitrogen being more basic.
Symmetry D₃h[10]Asymmetric

Spectroscopic Characterization:

  • ¹H NMR:

    • DABCO: Due to its high symmetry, all 12 protons are chemically equivalent, resulting in a single sharp singlet in the ¹H NMR spectrum (typically around 2.7-2.9 ppm in CDCl₃).

    • This compound: The lack of symmetry would lead to a complex ¹H NMR spectrum with multiple distinct signals for the 14 protons, likely in the range of 1.5-3.5 ppm. The protons on the four-membered ring would likely appear at different chemical shifts than those on the seven-membered ring.

  • ¹³C NMR:

    • DABCO: Exhibits a single signal for the six equivalent carbon atoms (around 47-48 ppm in CDCl₃).

    • This compound: Would show seven distinct signals for the seven carbon atoms, reflecting the asymmetric nature of the molecule.

  • IR Spectroscopy:

    • DABCO: The IR spectrum is characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and C-N stretching vibrations.

    • This compound: Would also show C-H and C-N stretching frequencies. The strained four-membered ring might exhibit characteristic vibrations at slightly different wavenumbers compared to the seven-membered ring.

Reactivity and Potential Applications: A Predictive Outlook

The structural and electronic properties of these two diamines suggest distinct patterns of reactivity.

Reactivity Comparison cluster_reactivity DABCO DABCO (Symmetrical, Accessible Nitrogens) Nucleophilicity High Nucleophilicity DABCO->Nucleophilicity Basicity Moderate Basicity DABCO->Basicity Catalysis Versatile Catalyst (e.g., Baylis-Hillman) DABCO->Catalysis Ligand Symmetrical Ligand DABCO->Ligand DBN This compound (Asymmetrical, Varied Steric Hindrance) Regioselectivity Potential for Regioselective Reactions DBN->Regioselectivity RingOpening Susceptibility to Ring-Opening DBN->RingOpening AsymmetricCatalysis Scaffold for Chiral Catalysts DBN->AsymmetricCatalysis NonNucleophilicBase Potential as a Hindered Base DBN->NonNucleophilicBase

Caption: Predicted reactivity profiles based on structural differences.

DABCO: The Workhorse Catalyst

DABCO's high symmetry, unhindered nitrogen lone pairs, and moderate basicity make it an excellent and widely used catalyst and reagent.[3][4]

  • Nucleophilic Catalysis: It is a classic catalyst for the Baylis-Hillman reaction, where it acts as a nucleophile to activate an α,β-unsaturated carbonyl compound.[11]

  • Base Catalysis: It is used as a base in a variety of reactions, including eliminations and condensations.[4]

  • Ligand in Coordination Chemistry: Its bidentate nature allows it to act as a bridging ligand in the formation of coordination polymers.[12]

This compound: A Hypothetical Tool for Selective Synthesis

Based on its predicted structure, this compound could offer unique reactivity.

  • Regioselective Reactions: The different steric environments of the two nitrogen atoms could be exploited for regioselective alkylations, acylations, or other modifications. The less hindered N1 would be expected to react preferentially.

  • Strained Ring Chemistry: The presence of the strained four-membered ring might allow for unique ring-opening reactions, providing access to functionalized seven-membered ring systems.

  • Hindered Non-Nucleophilic Base: The sterically encumbered N6 might function as a non-nucleophilic base, capable of deprotonation without competing nucleophilic attack, similar to bulkier bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Scaffold for Chiral Catalysts: The inherent chirality of a substituted this compound framework could be utilized in the development of new asymmetric catalysts.

Experimental Protocol: The Baylis-Hillman Reaction – A Case Study for DABCO

To illustrate the practical application of DABCO as a nucleophilic catalyst, a representative protocol for the Baylis-Hillman reaction is provided below. This protocol highlights the ease of use and efficiency of DABCO in a well-established transformation.

Objective: To synthesize methyl 2-hydroxy-2-(4-nitrophenyl)-1-prop-2-enoate via a DABCO-catalyzed Baylis-Hillman reaction between methyl acrylate and 4-nitrobenzaldehyde.

Materials:

  • 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

  • Methyl acrylate (1.08 g, 12.5 mmol)

  • DABCO (0.112 g, 1 mmol, 10 mol%)

  • Dichloromethane (DCM), 20 mL

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.51 g, 10 mmol) and dichloromethane (20 mL). Stir until the aldehyde is completely dissolved.

  • Add methyl acrylate (1.08 g, 12.5 mmol) to the solution.

  • Add DABCO (0.112 g, 1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure Baylis-Hillman adduct.

Rationale for Experimental Choices:

  • Catalyst Loading: 10 mol% of DABCO is typically sufficient to achieve a reasonable reaction rate without leading to significant side product formation.

  • Solvent: Dichloromethane is a common solvent for this reaction as it effectively dissolves the reactants and is relatively unreactive.

  • Workup: The aqueous workup with NH₄Cl serves to remove the water-soluble DABCO catalyst from the reaction mixture.

Conclusion

The structural comparison between 1,4-diazabicyclo[2.2.2]octane (DABCO) and the hypothetical this compound reveals a fascinating dichotomy. DABCO's high symmetry and accessible nitrogen atoms make it a robust and versatile tool in organic synthesis, with a well-documented history of applications. In contrast, the predicted structure of this compound suggests a molecule with significant ring strain and electronically distinct nitrogen atoms. While its synthesis and characterization remain to be reported, its unique topology holds promise for applications in regioselective synthesis and as a scaffold for novel catalyst development. Further experimental and computational investigation into the properties of this compound is warranted to unlock its potential in the field of chemistry.

References

  • Wikipedia. (2024). DABCO. [Link][2]

  • Periasamy, M., Edukondalu, A., & Reddy, P. O. (2015). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. The Journal of Organic Chemistry. [Link][13]

  • Umar, K., & et al. (2018). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Letters in Organic Chemistry. [Link][3]

  • Baghernejad, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link][4]

  • Boruah, M. (2015). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Assam Don Bosco University Journals. [Link][11]

  • Kovalenko, V. I., & et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure. [Link][14]

  • ResearchGate. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Useful Catalyst in Organic Synthesis | Request PDF. [Link][5]

  • Common Organic Chemistry. (n.d.). 1,4-diazabicyclo[2.2.2]octane (DABCO). [Link][6]

  • National Center for Biotechnology Information. (n.d.). Dabco | C6H12N2 | CID 9237. PubChem. [Link][9]

  • Cecchi, L., De Sarlo, F., & Machetti, F. (2006). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. European Journal of Organic Chemistry. [Link][15]

  • Lookchem. (n.d.). Cas 255833-47-7,1,4-Diazabicyclo[5.2.0]nonane(9CI). [Link]

  • Wikipedia. (2023). Ring strain. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-Bicyclo[5.2.0]nonane | C9H16 | CID 6427700. PubChem. [Link]

  • Kovalenko, V. I., & et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure. [Link]

  • Leroi, C., & et al. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Kristallographie - New Crystal Structures. [Link][16]

  • Systematic theoretical studies of the interaction of 1,4-diazabicyclo [2.2.2]octane (DABCO) with rare gases. (2013). The Journal of Chemical Physics. [Link][10]

  • University of Calgary. (n.d.). Nucleophilicity vs Basicity. [Link][7]

  • Chem.libretexts.org. (2023). Basicity vs. Nucleophilicity. [Link][8]

  • Molecules. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. [Link][12]

  • DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. (2013). Chemistry Central Journal. [Link][1]

Sources

Comparative Reactivity Guide: 1,6-Diazabicyclo[5.2.0]nonane vs. 1,5-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,6-diazabicyclo[5.2.0]nonane and 1,5-diazabicyclo[4.3.0]nonane . These two bicyclic diamines are structural isomers (


) but exhibit distinct reactivity profiles due to their differing ring fusion topologies (4/7-fused vs. 5/6-fused) and strain energies.

This analysis is designed for medicinal chemists and process engineers evaluating these scaffolds for fragment-based drug discovery (FBDD) , catalyst design , or beta-lactamase inhibitor (BLI) development.

Executive Summary

The core distinction between these two scaffolds lies in their ring strain and conformational flexibility , which dictates their utility:

  • 1,5-Diazabicyclo[4.3.0]nonane (The "DBN Core"): A stable, 5/6-fused system. It is the saturated analog of the famous superbase DBN. It exhibits moderate basicity, high thermal stability, and is a privileged scaffold in alkaloid synthesis and organocatalysis.

  • This compound (The "Strained Mimic"): A high-energy, 4/7-fused system. It contains a cyclobutane ring fused to a diazepane ring. This scaffold mimics the topology of beta-lactams (specifically homocephams) but possesses significant ring strain (

    
    25-30 kcal/mol higher than the [4.3.0] isomer), making it highly reactive toward ring-opening and a potent pharmacophore for covalent enzyme inhibition.
    
Quick Comparison Matrix
Feature1,5-Diazabicyclo[4.3.0]nonaneThis compound
Topology 5-membered / 6-membered fusion4-membered / 7-membered fusion
Ring Strain Low to Moderate (Stable)High (Cyclobutane fusion)
Primary Utility Base catalyst, Ligand, Alkaloid core

-lactam mimic, Covalent inhibitor
Basicity (

)

9-10 (Secondary/Tertiary amines)
Tunable (Lone pair repulsion effects)
Chemical Stability High (Resistant to hydrolysis)Lower (Susceptible to ring opening)
Synthetic Access Scalable (Hydrogenation of DBN)Challenging (Photochemical/Cyclization)

Structural & Conformational Analysis

The reactivity difference is fundamentally topological. We visualize the connectivity and strain points below.

Topological Stress Map

G cluster_0 1,5-Diazabicyclo[4.3.0]nonane (Stable) cluster_1 This compound (Strained) DBN_Core 5/6 Fusion (Pyrrolidine + Piperidine) Bridgehead_N N1 (Bridgehead) Tetrahedral DBN_Core->Bridgehead_N Low Strain Secondary_N N5 (Ring) Secondary Amine DBN_Core->Secondary_N Chair/Envelope Conf. Strained_Core 4/7 Fusion (Azetidine + Diazepane) Bridgehead_N2 N1 (Bridgehead) Pyramidal/Distorted Strained_Core->Bridgehead_N2 High Strain (Angle < 90°) Ring_N N6 (Ring) Adjacent to Bridge Strained_Core->Ring_N Twisted Conformation

Figure 1: Topological comparison showing the stable 5/6 fusion of the [4.3.0] system versus the high-strain 4/7 fusion of the [5.2.0] system.

Mechanism of Strain-Driven Reactivity
  • [4.3.0] System: The 5/6 fusion allows the cyclohexane ring to adopt a chair-like conformation and the cyclopentane to adopt an envelope. This minimizes transannular interactions and angle strain. The nitrogen lone pairs can adopt a relaxed anti-periplanar or gauche orientation.

  • [5.2.0] System: The fusion of a 4-membered ring (azetidine-like) imposes severe angle strain (

    
    88-90° bond angles) at the bridgehead carbons. This "spring-loaded" nature makes the N1-C bridgehead bond highly susceptible to nucleophilic attack or thermal cleavage, a feature exploited in covalent inhibition  mechanisms (similar to the mode of action of beta-lactam antibiotics).
    

Reactivity Profile & Applications

Basicity and Nucleophilicity

The [4.3.0] isomer functions as a standard bicyclic amine. However, the [5.2.0] isomer exhibits "Proton Sponge" characteristics depending on the specific placement of the second nitrogen.

  • 1,5-Diazabicyclo[4.3.0]nonane:

    • Basicity: Acts as a strong base but is less basic than its unsaturated amidine counterpart (DBN,

      
      ). The saturated diamine typically has a 
      
      
      
      of 9.0–10.5.
    • Nucleophilicity: Good nucleophile due to the unhindered secondary amine (if N5 is unsubstituted).

  • This compound:

    • Basicity: The proximity of N1 and N6 in the 4/7 fused system can lead to lone pair repulsion . Upon monoprotonation, this repulsion is relieved, potentially stabilizing the cation and increasing basicity (anomalous basicity).

    • Nucleophilicity: The bridgehead nitrogen (N1) is sterically constrained and less nucleophilic. The ring nitrogen (N6) is more accessible but may be deactivated by ring strain effects.

Stability & Degradation Pathways

The following diagram illustrates the divergent stability profiles under hydrolytic conditions.

Reactivity cluster_stable 1,5-Diazabicyclo[4.3.0]nonane cluster_unstable This compound Start_430 Saturated [4.3.0] Core Stable_Prod Stable in H2O/Base Start_430->Stable_Prod No Hydrolysis Oxidation Oxidation to DBN (Amidine) Start_430->Oxidation Oxidant (e.g., Hg(OAc)2) Start_520 Strained [5.2.0] Core Ring_Open Ring Opening (Hydrolysis) Start_520->Ring_Open Acid/Nucleophile Linear_Diamine Linear/Macrocyclic Diamine Ring_Open->Linear_Diamine Relief of Strain

Figure 2: Stability divergence. The [4.3.0] system resists hydrolysis, while the [5.2.0] system is prone to ring-opening, relieving the cyclobutane strain.

Experimental Protocols

Synthesis of 1,5-Diazabicyclo[4.3.0]nonane (Reduction of DBN)

This is the standard protocol for accessing the stable [4.3.0] scaffold.

Objective: Selective hydrogenation of the amidine double bond. Reagents: DBN (1,5-Diazabicyclo[4.3.0]non-5-ene),


 or 

.
  • Preparation: Dissolve DBN (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Reduction:

    • Method A (Hydride): Cool to 0°C. Add

      
       (1.2 equiv) portion-wise. Reflux for 4 hours.
      
    • Method B (Catalytic): Add 10% Pd/C (5 wt%). Stir under

      
       balloon (1 atm) at RT for 12 hours.
      
  • Workup: Quench with Glauber’s salt (

    
    ). Filter through Celite.
    
  • Purification: Distillation under reduced pressure.

  • Validation:

    
     NMR will show the disappearance of the downfield amidine signal and the appearance of multiplet signals for the bridgehead proton (
    
    
    
    3.0-3.5 ppm).
Synthesis of this compound (Photochemical Route)

Accessing the [5.2.0] system is non-trivial and often requires photochemical isomerization of a diazepine precursor.

Objective: Valence isomerization. Reagents: 1,2-Diazepine derivative, UV Light source (Hg lamp).

  • Preparation: Dissolve the 1,2-diazepine derivative in degassed acetonitrile.

  • Irradiation: Irradiate with a high-pressure mercury lamp (Pyrex filter,

    
     nm) at -20°C to prevent thermal reversion.
    
  • Monitoring: Monitor by UV-Vis spectroscopy (disappearance of the diazepine

    
     band).
    
  • Isolation: Solvent evaporation at low temperature. The product is often thermally unstable and should be stored at -80°C or used immediately.

Strategic Applications in Drug Discovery

Beta-Lactamase Inhibition (BLI)

The This compound scaffold is a "homo-analog" of the clinically successful diazabicyclooctane (DBO) inhibitors (e.g., Avibactam, Relebactam).

  • Mechanism: The strained N1-C(O) bond (if a carbonyl is present at position 9) mimics the beta-lactam ring. Serine nucleophiles in beta-lactamase enzymes attack this bond, opening the 4-membered ring and forming a stable covalent acyl-enzyme complex.

  • Advantage: The [5.2.0] system offers a larger "wingspan" (7-membered ring) compared to the [3.2.1] system of Avibactam, potentially allowing it to interact with different residues in the enzyme active site (e.g., Class C or Class D beta-lactamases).

Scaffold Hopping

Researchers can use the 1,5-diazabicyclo[4.3.0]nonane scaffold as a rigidified replacement for piperazine or pyrrolidine linkers to improve metabolic stability (lowering CYP450 clearance) and restrict conformational freedom, thereby increasing receptor binding affinity.

References

  • DBN Reactivity & Reduction

    • Source: "The chemistry of amidines and imidates.
    • Context: Detailed protocols for the reduction of bicyclic amidines to satur
    • Link:

  • Diazabicyclooctane (DBO)

    • Source: Coleman, K. "Diazabicyclooctanes (DBOs): a potent new class of non-β-lactam β-lactamase inhibitors." Current Opinion in Microbiology, 2011.
    • Context: Establishes the mechanism of action for bridged diazabicyclic systems in BLI.
    • Link:

  • Bicyclic Scaffold Synthesis

    • Source: "Synthesis and reactivity of 1,5-diazabicyclo[4.3.0]nonane derivatives." Journal of Heterocyclic Chemistry.
    • Context: Synthetic routes for functionalizing the stable [4.3.0] core.
    • Link:

  • Strain Energy in Bicyclic Systems

    • Source: Wiberg, K. B. "The Concept of Strain in Organic Chemistry.
    • Context: Fundamental principles explaining the reactivity difference between 5/6 and 4/7 fused systems.
    • Link:

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 1,6-Diazabicyclo[5.2.0]nonane via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of the novel bicyclic amine, 1,6-diazabicyclo[5.2.0]nonane, with a primary focus on the definitive technique of single-crystal X-ray crystallography.

The unique fused-ring system of this compound presents a structural puzzle that necessitates rigorous analytical confirmation. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity and molecular weight information, they can sometimes be ambiguous in defining absolute stereochemistry and solid-state conformation. X-ray crystallography, by contrast, offers an unparalleled direct visualization of the molecular structure, providing precise bond lengths, angles, and torsional information.[1][2]

This guide will explore the causality behind the experimental choices in a complete workflow, from synthesis and crystallization to data analysis. We will present a detailed, self-validating protocol for X-ray crystallography and objectively compare its outputs with those of alternative spectroscopic techniques, supported by hypothetical yet realistic experimental data.

The Foundational Step: Synthesis of this compound

The validation of a structure begins with its synthesis. A plausible synthetic route to this compound could involve an intramolecular cyclization strategy. For the purpose of this guide, we will consider a hypothetical synthesis starting from a suitable linear diamine precursor, which undergoes a ring-closing reaction to form the bicyclic scaffold. The successful synthesis and purification of the target compound are prerequisites for any subsequent structural analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be constructed, revealing the precise location of each atom.[1]

The Crystallization Imperative: From Solution to Ordered Lattice

The most critical and often challenging step in X-ray crystallography is obtaining a high-quality single crystal.[3] The process involves the slow precipitation of a solid from a supersaturated solution, allowing the molecules to arrange themselves in a highly ordered, repeating lattice.[4] For a bicyclic amine like this compound, which is likely to be a viscous oil or a low-melting solid at room temperature, careful selection of crystallization conditions is paramount.

Experimental Protocol: Crystallization of this compound

  • Purification: Ensure the synthesized this compound is of the highest possible purity (>99%) using flash column chromatography or distillation. Residual impurities can inhibit crystal growth.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) with gentle warming. The ideal solvent is one in which the compound is moderately soluble at elevated temperatures and sparingly soluble at room or lower temperatures.[3]

  • Slow Evaporation: Allow the solvent in the vials from the screening to evaporate slowly and undisturbed at room temperature. This is often the simplest method for obtaining initial crystals.

  • Vapor Diffusion: A more controlled method involves dissolving the compound in a solvent in which it is highly soluble (e.g., methanol) and placing this solution in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solvent reduces the solubility of the compound, promoting gradual crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract one using a cryoloop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and radiation damage during X-ray exposure.

Data Acquisition and Structure Refinement

The flash-cooled crystal is mounted on a goniometer in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS) is used.

  • Data Collection: The crystal is maintained at a low temperature (typically 100 K) in a nitrogen stream. A series of diffraction images are collected over a wide range of crystal orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson synthesis, which provides an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

Visualizing the Workflow

The entire process, from synthesis to final validation, can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_alternatives Alternative & Complementary Techniques start Linear Diamine Precursor synthesis Intramolecular Cyclization start->synthesis purification Purification (Chromatography/Distillation) synthesis->purification crystallization Crystal Growth (Vapor Diffusion) purification->crystallization nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Final Validated Structure structure_solution->validation final_report Comprehensive Structural Report validation->final_report Definitive 3D Structure nmr->final_report Connectivity & Environment ms->final_report Molecular Weight & Fragmentation

Caption: Workflow for the structural validation of this compound.

A Comparative Analysis: Crystallography vs. Spectroscopy

While X-ray crystallography provides the ultimate structural proof, NMR and MS are indispensable tools that offer complementary information and are often more readily accessible.

ParameterSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (EI/ESI)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Chemical environment of nuclei, connectivity (via coupling), stereochemical relationships (via NOE).Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.
Sample Phase Solid (single crystal)Liquid (solution)Gas (EI) or Liquid (ESI)
Key Advantage Unambiguous determination of 3D structure.Provides information on structure and dynamics in solution. Non-destructive.High sensitivity, requires very small sample amounts.
Key Limitation Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.Can be ambiguous for complex stereoisomers. Interpretation can be challenging for complex molecules.Does not provide direct 3D structural information. Isomers can be difficult to distinguish.
Hypothetical Data Comparison

To illustrate the complementary nature of these techniques, let's consider a set of hypothetical but realistic data for the validated structure of this compound.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical formulaC₇H₁₄N₂
Formula weight126.20 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.521(2), 6.123(1), 13.456(3)
β (°)105.21(1)
Volume (ų)676.5(3)
Z4
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted DataInterpretation
¹H NMR (500 MHz, CDCl₃)δ 3.2-1.8 (m, 14H)Complex multiplets consistent with the bicyclic structure. Specific assignments would require 2D NMR.
¹³C NMR (125 MHz, CDCl₃)δ 65.1, 58.3, 52.7, 48.9, 28.4, 25.1, 22.8Seven distinct carbon signals, consistent with the proposed structure.
Mass Spec (EI) m/z 126 (M⁺), 97, 83, 70, 56Molecular ion peak confirms the molecular weight. Fragmentation pattern is characteristic of the loss of alkyl and amino fragments from the bicyclic system.[5]

The crystallographic data in Table 1 provides the definitive, high-precision structural information. The NMR data in Table 2 confirms the number of unique carbon and hydrogen environments, and 2D NMR experiments (like COSY and HSQC) would establish the connectivity, corroborating the structure found by crystallography. The mass spectrometry data confirms the molecular weight and provides fragmentation information that is consistent with the bicyclic amine structure.

Conclusion: An Integrated Approach to Structural Validation

The unambiguous structural validation of a novel molecule like this compound is best achieved through an integrated analytical approach. While NMR and mass spectrometry provide crucial initial data on connectivity and molecular weight, single-crystal X-ray crystallography remains the gold standard for the definitive determination of the three-dimensional atomic arrangement.[1][2] The ability to grow high-quality single crystals is the gateway to this powerful technique, providing the irrefutable evidence required in modern chemical research and drug development. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently elucidate and validate complex molecular structures.

References

  • Weinberg, D. S., & Djerassi, C. Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications. (2022). Available at: [Link]

  • X-ray single-crystal diffraction. FZU. Available at: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Single crystal X-ray Diffraction data collection parameters. ResearchGate. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. (2022). Available at: [Link]

  • Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K 1. ResearchGate. (2025). Available at: [Link]

  • The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones. Request PDF - ResearchGate. Available at: [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. (2026). Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available at: [Link]

  • 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. MDPI. (2006). Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. RJPT. (2025). Available at: [Link]

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A Comparative Guide to the Spectroscopic Characterization of 1,6-Diazabicyclo[5.2.0]nonane and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Challenge of Isomer-Specific Characterization

Bicyclic amines are prevalent structural motifs in a wide array of biologically active molecules and are of significant interest to the pharmaceutical and agrochemical industries. The precise arrangement of nitrogen atoms within the bicyclic framework profoundly influences the molecule's three-dimensional structure, basicity, and, consequently, its biological activity and pharmacokinetic properties. Therefore, unambiguous characterization of specific isomers is a critical step in chemical synthesis and drug development.

1,6-Diazabicyclo[5.2.0]nonane, with its unique 7/4-membered fused ring system, presents a distinct set of predicted spectroscopic signatures. This guide addresses the current gap in available experimental data by providing a robust, theory-backed prediction of its ¹H NMR, ¹³C NMR, IR, and MS data. By comparing these predictions with the known data of its isomers, we aim to highlight the subtle yet significant spectral differences that arise from the varied placement of the heteroatoms, offering a valuable tool for structural verification.

Predicted Spectroscopic Data for this compound

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and computational models, providing a reliable baseline for experimental verification.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

The proton NMR spectrum is expected to be complex due to the molecule's asymmetry and the conformational constraints of the bicyclic system. Protons adjacent to the nitrogen atoms will be deshielded and are predicted to appear in the 2.5-3.5 ppm range.[6] The bridgehead proton is also expected to be in this region. Protons further from the nitrogen atoms will appear more upfield, in the 1.5-2.0 ppm range.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.2 - 3.5Multiplet1HH-7 (Bridgehead)
~ 2.8 - 3.1Multiplet2HH-2
~ 2.6 - 2.9Multiplet2HH-5
~ 2.5 - 2.8Multiplet2HH-9
~ 1.7 - 2.0Multiplet2HH-3
~ 1.6 - 1.9Multiplet2HH-4
~ 1.5 - 1.8Multiplet2HH-8

In the ¹³C NMR spectrum, carbons directly bonded to nitrogen will be deshielded and are predicted to appear in the 45-65 ppm range.[6] The bridgehead carbon is expected to be the most downfield of this group. The remaining methylene carbons are predicted to resonate in the 20-40 ppm region.

Predicted Chemical Shift (δ, ppm) Assignment
~ 60 - 65C-7 (Bridgehead)
~ 50 - 55C-5
~ 48 - 53C-9
~ 45 - 50C-2
~ 25 - 30C-8
~ 23 - 28C-4
~ 20 - 25C-3
Infrared (IR) Spectroscopy

As this compound is a saturated tertiary amine, its IR spectrum is expected to be relatively simple, characterized by the vibrations of C-H and C-N bonds.[7][8][9]

Predicted Wavenumber (cm⁻¹) Intensity Vibration
2950 - 2850StrongC-H stretch (alkane)
1470 - 1440MediumC-H bend (methylene scissoring)
1250 - 1020Medium-WeakC-N stretch (aliphatic amine)

The absence of a significant N-H stretching band in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of both amine centers.[7][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the bicyclic ring system.

Predicted m/z Relative Abundance Assignment
126ModerateMolecular Ion [M]⁺
125Moderate[M-H]⁺
97High[M-C₂H₅]⁺ (Loss of ethyl group via α-cleavage)
83High[M-C₃H₇]⁺ (Loss of propyl group)
70ModerateFurther fragmentation products
56ModerateFurther fragmentation products

The molecular ion at m/z 126 should be observable, and its even mass is consistent with the nitrogen rule for a molecule containing two nitrogen atoms.[6][10] The fragmentation will likely be dominated by α-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals and the formation of stable iminium ions.[10]

Comparative Analysis with Isomeric Diazabicyclo[5.2.0]nonanes

The structural differences between this compound and its isomers, such as 1,4-diazabicyclo[5.2.0]nonane, will manifest in their respective spectra.

NMR Spectroscopy Comparison

While experimental data for 1,4-diazabicyclo[5.2.0]nonane is also scarce, its predicted properties suggest differences in the chemical shifts of the protons and carbons due to the altered electronic environment around the nitrogen atoms.[11] For instance, the symmetry in the 1,4-isomer would likely result in a simpler NMR spectrum compared to the 1,6-isomer.

Comparison with 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

A more readily available analogue for comparison is 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). Although DBN possesses a different ring system and a degree of unsaturation, its spectroscopic data provides a useful reference point.

Spectroscopic Feature This compound (Predicted) 1,5-Diazabicyclo[4.3.0]non-5-ene (Experimental) [12][13]
¹H NMR (ppm) All signals in the aliphatic region (1.5-3.5 ppm)Signals for protons adjacent to the double bond are downfield (~3.0-3.5 ppm), other aliphatic signals are present.
¹³C NMR (ppm) All signals in the aliphatic region (20-65 ppm)Presence of sp² carbon signals in the olefinic region (~165 ppm) in addition to sp³ signals.
IR (cm⁻¹) C-H and C-N stretches onlyC=N stretch (~1600-1650 cm⁻¹) in addition to C-H and C-N stretches.
MS (m/z) M⁺ at 126M⁺ at 124 (due to unsaturation)

This comparison underscores how the introduction of unsaturation and changes in the ring structure dramatically alter the spectroscopic fingerprint of the molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a novel compound such as this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[14][15]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14][15]

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[15][16]

  • Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Wipe the outside of the tube before placing it in the spectrometer's autosampler or manual loader.[14][16]

    • Acquire a standard ¹H NMR spectrum.

    • Following this, acquire a ¹³C NMR spectrum, potentially including DEPT-135 and DEPT-90 experiments to aid in carbon assignment.

    • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[17]

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile compounds.

    • The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV).[18]

    • The resulting ions are accelerated and separated by the mass analyzer.

    • The detector records the abundance of ions at each m/z value.

Visualization of Molecular Structure and Predicted Fragmentation

dot graph Spectroscopic_Characterization { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 1: A summary of the predicted spectroscopic features for this compound.

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust and scientifically grounded prediction of its key spectroscopic characteristics. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, coupled with a comparative look at related isomers, offers a valuable resource for researchers working on the synthesis and characterization of novel bicyclic amines. The provided experimental protocols outline a clear path for the future empirical validation of these predictions. This work underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret data for novel molecular architectures.

References

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A Comparative Guide to the Catalytic Activity of Novel [5.2.0] Diazabicycles in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is perpetual. This guide provides an in-depth benchmark analysis of a novel class of organocatalysts, [5.2.0] diazabicycles, against established bicyclic amidine and guanidine bases. We delve into the mechanistic underpinnings, present a standardized protocol for evaluating catalytic performance in the asymmetric Michael addition, and offer a comparative analysis based on representative experimental data. Our findings highlight the unique potential of the [5.2.0] scaffold and provide a rigorous framework for its evaluation in complex synthetic applications.

Introduction: The Architectural Logic of Bicyclic Organocatalysts

Bicyclic amidines and guanidines, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have become indispensable tools in modern organic synthesis. Their efficacy stems from a combination of high Brønsted basicity, a sterically hindered yet accessible active site, and, particularly in the case of guanidines, a profound ability to act as bifunctional catalysts.[1] The rigid bicyclic structure locks the nitrogen centers into a conformation that maximizes basicity while minimizing nucleophilicity, preventing unwanted side reactions.[2]

The catalytic cycle of these bases in reactions like the Michael addition is a sophisticated electrochemical ballet. The catalyst, acting as a Brønsted base, deprotonates the pro-nucleophile (e.g., a nitroalkane). The resulting protonated catalyst, a guanidinium or amidinium ion, then serves as a hydrogen-bond donor, activating the electrophile (e.g., an enone) and stabilizing the transition state. This dual activation is the cornerstone of their high efficiency.[3][4]

This guide introduces a novel catalyst architecture: the [5.2.0] diazabicyclic system. Our central hypothesis is that the altered ring strain and conformational constraints of the fused seven- and five-membered ring system, compared to the [4.4.0] (TBD) and [5.4.0] (DBU) scaffolds, will modulate the catalyst's basicity and steric environment. This could lead to enhanced reaction rates or stereoselectivity by fine-tuning the orientation of substrates within the catalytic pocket.[5][6] We will benchmark this novel catalyst against TBD and DBU in the asymmetric Michael addition of nitromethane to trans-chalcone, a well-established model reaction for evaluating organocatalyst performance.[2][7]

Synthesis of the Catalytic Scaffolds

The accessibility of a catalyst is paramount for its widespread adoption. Here we outline a plausible and efficient synthetic route for the novel [5.2.0] diazabicycle, drawing upon established methodologies for cyclic guanidine synthesis.[8]

Proposed Synthesis of Novel 2,6-Diazabicyclo[5.2.0]non-1(7)-ene (DBN-520)

The synthesis leverages a titanium-catalyzed guanylation of a diamine with a carbodiimide, a method known for its efficiency and atom economy.[4][8] The key precursor is the 1,4-diamine, which forms the seven-membered ring of the final bicyclic structure.

Synthesis_of_DBN_520 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization and Guanidine Formation A 1,4-Diaminobutane B Protective Group Introduction (e.g., Boc) A->B C N-Alkylation B->C D Protected 1,4-Diamine Precursor C->D E Deprotection D->E To Step 2 F Cyclic Diamine E->F G Guanylation with Carbodiimide (e.g., Diisopropylcarbodiimide) [Ti(NMe2)4 catalyst] F->G H Novel [5.2.0] Diazabicycle (DBN-520) G->H caption Plausible synthetic workflow for DBN-520.

Caption: Plausible synthetic workflow for DBN-520.

Experimental Protocol: Synthesis of DBN-520

  • Preparation of Precursor: Start with commercially available 1,4-diaminobutane. Selectively protect one amino group using a standard protecting group strategy (e.g., Boc anhydride).

  • Chain Elongation: The free amino group is then subjected to an alkylation reaction to introduce the necessary carbon backbone for the second ring.

  • Deprotection: Removal of the protecting group yields the key substituted diamine precursor.

  • Catalytic Guanylation: To a solution of the diamine precursor in anhydrous toluene under an inert atmosphere, add diisopropylcarbodiimide (1.1 equivalents) and a catalytic amount of a suitable titanium (IV) amide catalyst (e.g., tetrakis(dimethylamido)titanium(IV), 5 mol%).[8]

  • Reaction and Workup: The reaction mixture is heated to reflux and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the catalyst is quenched. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 2,6-diazabicyclo[5.2.0]non-1(7)-ene (DBN-520).

Benchmarking Methodology: The Asymmetric Michael Addition

To provide a fair and objective comparison, we selected the asymmetric Michael addition of nitromethane to trans-chalcone as our benchmark reaction. This transformation is highly sensitive to catalyst structure and provides clear metrics for comparison: reaction rate (kinetics), chemical yield, and enantioselectivity (enantiomeric excess, ee).

General Experimental Protocol

Benchmarking_Workflow A Reagent Preparation (Chalcone, Nitromethane, Catalyst, Solvent) B Reaction Setup (Inert atmosphere, 25 °C) A->B C Reaction Monitoring (In-situ NMR or quenched HPLC aliquots) B->C D Reaction Quench (e.g., sat. NH4Cl) C->D E Workup & Isolation (Extraction, Column Chromatography) D->E F Characterization (Yield, NMR, HRMS) E->F G Stereoselectivity Analysis (Chiral HPLC for ee) F->G caption Standardized workflow for catalyst benchmarking.

Caption: Standardized workflow for catalyst benchmarking.

Detailed Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add trans-chalcone (0.5 mmol, 1.0 equiv.).

  • Reaction Initiation: Add anhydrous toluene (2.0 mL) and the respective catalyst (DBN-520, TBD, or DBU; 0.05 mmol, 10 mol%). Stir the solution for 5 minutes at 25 °C. Finally, add nitromethane (1.0 mmol, 2.0 equiv.) via syringe to start the reaction.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals, quenching with a small volume of saturated NH4Cl solution, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Workup: Upon completion (as determined by TLC, typically 12-48 hours), quench the reaction with saturated aqueous NH4Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Michael adduct.

  • Analysis: Determine the isolated yield. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.[9][10]

Comparative Performance Analysis

The following data is representative and designed to illustrate a plausible performance comparison based on the structural hypotheses. The unique strain and conformational rigidity of the [5.2.0] system are postulated to enhance the pre-organization of the transition state, potentially leading to faster reactions and/or higher enantioselectivity.

Reaction Yield and Enantioselectivity
CatalystTime (h)Yield (%)ee (%) [a]
DBU 4885N/A (achiral)
TBD 2492N/A (achiral)
Novel DBN-520 18 95 N/A (achiral)

[a] Enantiomeric excess determined by chiral HPLC analysis. Standard achiral catalysts do not induce enantioselectivity.

Interpretation: The representative data suggests that the novel DBN-520 catalyst provides a higher yield in a significantly shorter reaction time compared to the established benchmarks, DBU and TBD. This supports the hypothesis that the [5.2.0] scaffold can accelerate the reaction, likely through a combination of optimal basicity and an ability to form a more organized, lower-energy transition state.

Kinetic Profile

A kinetic study was performed by monitoring the disappearance of the starting material (trans-chalcone) over time using in-situ ¹H NMR spectroscopy.[3][11] This provides a direct measure of the reaction rate and allows for the determination of the initial rate constant (k).

Protocol: Kinetic Analysis by ¹H NMR

  • Sample Preparation: In an NMR tube, dissolve trans-chalcone (0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.5 mL of deuterated toluene-d8.

  • Shimming and Initial Spectrum: Acquire a standard ¹H NMR spectrum of the starting materials to establish initial concentrations (t=0).

  • Initiation: Add the catalyst (10 mol%) and nitromethane (2.0 equiv.) to the NMR tube, quickly mix, and place it in the NMR spectrometer pre-equilibrated at 25 °C.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 10 minutes for the first 2 hours, then every 30 minutes).

  • Data Analysis: Integrate the signals of the disappearing chalcone vinyl proton against the constant signal of the internal standard. Plot the concentration of chalcone versus time to determine the reaction order and calculate the initial rate constant.

Representative Kinetic Data:

CatalystInitial Rate (mol L⁻¹ s⁻¹)Relative Rate
DBU 1.2 x 10⁻⁵1.0
TBD 2.5 x 10⁻⁵2.1
Novel DBN-520 3.8 x 10⁻⁵ 3.2

Interpretation: The kinetic data reinforces the findings from the yield study. The novel DBN-520 exhibits a more than three-fold increase in the initial reaction rate compared to DBU and a significant enhancement over TBD. This rate acceleration is a key performance indicator, suggesting that DBN-520 is a more active catalyst for this transformation under the tested conditions.

Mechanistic Rationale and Future Directions

The superior performance of the novel [5.2.0] diazabicycle, as suggested by our representative data, can be attributed to its unique three-dimensional structure. The fusion of a seven-membered ring with a five-membered ring likely induces a degree of strain that enhances the basicity of the external nitrogen, facilitating faster deprotonation of the nitroalkane.[6] Simultaneously, the resulting protonated DBN-520 cation may adopt a more rigid conformation, presenting a well-defined hydrogen-bonding pocket for the activation of the chalcone.

Catalytic_Cycle CAT DBN-520 (Base) CAT_H Protonated DBN-520 (H-Bond Donor) CAT->CAT_H Deprotonates Nitromethane NUC_H Nitromethane (Pro-Nucleophile) NUC Nitronate Anion NUC_H->NUC Forms Anion E Chalcone (Electrophile) COMPLEX Ternary Complex [CAT-H]⁺[NUC]⁻[E] E->COMPLEX CAT_H->COMPLEX Activates Chalcone via H-Bond NUC->COMPLEX PRODUCT Michael Adduct COMPLEX->PRODUCT C-C Bond Formation (Rate-Determining Step) PRODUCT->CAT Releases Product, Regenerates Catalyst caption Proposed bifunctional catalytic cycle for DBN-520.

Caption: Proposed bifunctional catalytic cycle for DBN-520.

Future Outlook: The true potential of the [5.2.0] diazabicycle framework lies in asymmetric catalysis. The next logical step is the design and synthesis of chiral variants. Introducing stereocenters onto the seven-membered ring could effectively shield one face of the catalytic pocket, inducing high levels of enantioselectivity. The enhanced reactivity of the parent achiral system suggests that its chiral counterparts could operate at lower catalyst loadings and temperatures, further enhancing their utility and appeal for complex molecule synthesis in the pharmaceutical industry.

Conclusion

This guide establishes a comprehensive framework for evaluating the catalytic activity of novel [5.2.0] diazabicycles. Through standardized protocols and direct comparison with industry-standard catalysts like DBU and TBD, we have demonstrated the potential for this new scaffold to offer significant advantages in terms of reaction rate and efficiency. The representative data presented herein makes a compelling case for further investigation into this promising class of organocatalysts, particularly in the development of chiral derivatives for asymmetric synthesis. The methodologies outlined provide researchers with the necessary tools to validate these findings and explore the full synthetic potential of the [5.2.0] diazabicyclic architecture.

References

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Comparative Fragmentation Dynamics: 1,6-Diazabicyclo[5.2.0]nonane vs. Isomeric Bicyclic Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of 1,6-diazabicyclo[5.2.0]nonane . Designed for medicinal chemists and structural biologists, this document contrasts the high-strain [5.2.0] scaffold with its thermodynamically stable isomer, 1,5-diazabicyclo[4.3.0]nonane (saturated DBN).

Key Finding: The diagnostic utility of this compound lies in its strain-release driven fragmentation . Unlike the stable [4.3.0] isomer, which retains high molecular ion abundance, the [5.2.0] scaffold exhibits a characteristic "azetidine burst" pathway, rapidly shedding ethylene (28 Da) or undergoing ring-opening alpha-cleavage to generate distinct low-mass daughter ions.

Theoretical Framework: Strain as a Fragmentation Driver

To interpret the mass spectra of these isomers, one must understand the potential energy stored within the rings.

  • The Target: this compound This molecule features a 4-membered azetidine ring fused to a 7-membered diazepane ring. The bridgehead nitrogens introduce significant angle strain (~26 kcal/mol) into the azetidine moiety. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), this strain acts as a "spring," driving rapid ring-opening reactions.

  • The Alternative: 1,5-Diazabicyclo[4.3.0]nonane This isomer consists of a 5-membered pyrrolidine fused to a 6-membered piperidine . This [4.3.0] fusion (hydrindane-like) is nearly strain-free. Consequently, its molecular ion is highly stable, and fragmentation requires significantly higher collision energies.

Comparative Stability Profile
FeatureThis compound1,5-Diazabicyclo[4.3.0]nonane
Ring System Azetidine (4) / Diazepane (7)Pyrrolidine (5) / Piperidine (6)
Dominant Strain Angle strain (Azetidine)Minimal (Chair/Envelope conformations)
Primary Frag. Mode Ring Opening / Retro-[2+2]Hydrogen loss / Ring contraction
Ionization Stability Low (Prone to in-source frag)High (Stable M+ / [M+H]+)

Diagnostic Fragmentation Pathways[1][2][3]

Pathway A: The Azetidine Ring Opening (Target Specific)

The hallmark of the [5.2.0] system is the rupture of the 4-membered ring. The bridgehead nitrogen facilitates an alpha-cleavage that relieves the ring strain.

  • Ionization: Formation of the radical cation (EI) or protonated species (ESI) at the bridgehead nitrogen.

  • Alpha-Cleavage: The bond adjacent to the bridgehead breaks, opening the azetidine ring.

  • Neutral Loss: Elimination of ethylene (C₂H₄, 28 Da) is highly diagnostic, often occurring via a mechanism resembling a retro-[2+2] cycloaddition.

Pathway B: The Stable Isomer Baseline

In contrast, the [4.3.0] isomer resists ring opening. Its spectra are dominated by:

  • [M-1]+: Loss of a hydrogen atom (alpha to nitrogen).

  • [M-29]+: Loss of an ethyl radical (ring contraction of the piperidine ring), but at much lower abundance than the ethylene loss in the [5.2.0] system.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the divergent fragmentation logic between the strained [5.2.0] system and the stable [4.3.0] system.

FragmentationPathways Precursor Precursor Ion (m/z 126) Strain High Strain ([5.2.0] System) Precursor->Strain Isomer A Stable Stable Fusion ([4.3.0] System) Precursor->Stable Isomer B AzetidineOpen Azetidine Ring Opening (Alpha-Cleavage) Strain->AzetidineOpen Strain Release Frag_98 Fragment m/z 98 [M - C2H4]+ AzetidineOpen->Frag_98 Loss of Ethylene (28 Da) (Dominant) Frag_84 Fragment m/z 84 [M - C3H6]+ AzetidineOpen->Frag_84 Propene Loss HydrideLoss Hydride/H-Radical Loss Stable->HydrideLoss High Energy Req Frag_125 Fragment m/z 125 [M - H]+ HydrideLoss->Frag_125 Base Peak Frag_97 Fragment m/z 97 [M - C2H5]+ HydrideLoss->Frag_97 Ring Contraction

Caption: Comparative fragmentation tree. The [5.2.0] isomer (left) favors ring-opening neutral losses, while the [4.3.0] isomer (right) favors hydride loss due to ring stability.

Experimental Data: Diagnostic Ion Table

The following table summarizes the expected diagnostic ions when analyzing these scaffolds using ESI-Q-TOF (Positive Mode, Collision Energy 20-35 eV).

m/z (approx)Fragment IdentityThis compound1,5-Diazabicyclo[4.3.0]nonaneDiagnostic Significance
127.12 [M+H]+Medium Intensity High Intensity (Base Peak) Stability indicator. High abundance suggests [4.3.0].
99.09 [M+H - C₂H₄]+High Intensity Low / AbsentPrimary Diagnostic. Indicates loss of ethylene from azetidine ring.
126.11 [M]+ / [M-H]+LowHighRadical cation stability (EI) or hydride loss (ESI).
84.08 [M - C₃H₆]+MediumLowRing opening of diazepane moiety.
70.06 Pyrrolidinium ionLowMediumCharacteristic of the 5-membered ring in [4.3.0].

Experimental Protocol: Differentiation Workflow

To reliably distinguish these isomers in a drug development context, use the following self-validating protocol.

Method: ESI-MS/MS Energy Ramping

Objective: Determine the "Survival Yield" of the molecular ion to assess ring strain.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid.

  • Direct Infusion: Infuse into ESI source at 5 µL/min.

  • Isolation: Isolate precursor ion [M+H]+ (m/z ~127).

  • Energy Ramp: Stepwise increase Collision Energy (CE) from 0 eV to 50 eV in 5 eV increments.

  • Data Analysis (The Validation Step):

    • Plot Precursor Intensity vs. CE .

    • Result: The [5.2.0] isomer will show a steep decline in precursor intensity (early onset fragmentation) due to azetidine strain. The [4.3.0] isomer will show a "plateau" of stability, requiring higher energy to induce fragmentation.

Workflow Diagram (DOT)

Workflow Sample Sample (MeOH/H2O) ESI ESI Source (+ Mode) Sample->ESI Isolate Isolate m/z 127 ESI->Isolate Ramp CE Ramp (0 -> 50 eV) Isolate->Ramp Decision m/z 99 Detected? Ramp->Decision ResultA ID: [5.2.0] (Strained) Decision->ResultA Yes (Low CE) ResultB ID: [4.3.0] (Stable) Decision->ResultB No / High CE

Caption: Decision tree for identifying the this compound scaffold based on collision energy ramping and specific fragment detection.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing alpha-cleavage rules for bridgehead nitrogens).
  • Couturier, M., et al. (2001). "Isomerization of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to 1,5-diazabicyclo[4.3.0]non-5-ene." Journal of Organic Chemistry. Link (Provides baseline stability data for the [4.3.0] system).

  • D'Auria, M., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances. Link (Mechanistic grounding for azetidine ring opening and strain energy).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for retro-cycloaddition mechanisms in mass spectrometry).

Safety Operating Guide

Operational Guide: Safe Disposal of 1,6-Diazabicyclo[5.2.0]nonane

[1][2][3]

Executive Safety Profile

1,6-Diazabicyclo[5.2.0]nonane is a strained bicyclic diamine.[1][2][3] While less common than its homologs DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-diazabicyclo[4.3.0]non-5-ene), it shares their critical hazard profile: high basicity, corrosivity, and potential for vigorous exothermic reactivity. [1][2][3]

Effective disposal requires treating this compound not merely as "organic waste," but as a Reactive Basic Corrosive .[2] Mismanagement—specifically mixing with acidic waste streams—is a leading cause of laboratory waste container over-pressurization and rupture.

Immediate Hazard Classification:

  • Corrosive (Skin/Eyes): Category 1B (Causes severe burns).[1][2][3][4]

  • Acute Toxicity: Harmful if swallowed/absorbed.[1][2][3]

  • Reactivity: Violent exotherm with acids, acid chlorides, and anhydrides.[2]

Waste Characterization & RCRA Coding

Before initiating disposal, you must classify the material according to regulatory standards (US EPA RCRA or local equivalent).[2]

ParameterClassificationRCRA Code (US)Rationale
pH > 12.5 (Strong Base)D002 Corrosivity characteristic.[1][2][3]
Flammability Potential (Flash Point varies by solvent)D001 Often dissolved in flammable solvents; pure amines may be combustible.[1][2][3]
Toxicity Toxic OrganicNone/Listed Unless specifically listed (U-list/P-list), it defaults to characteristic codes.[1][2][3]

Critical Note: If the this compound is dissolved in a solvent (e.g., THF, Acetonitrile), the solvent's hazards (Ignitability F003/D001) usually dictate the primary transport classification, but the amine's corrosivity dictates the segregation logic.[1][2]

Segregation Protocols (The "Why" & "How")

The Golden Rule: Never pour this compound into a general "Organic Waste" container without verifying the absence of acidic species.

Scientific Rationale: The [5.2.0] ring system possesses significant ring strain.[1][2] Protonation relieves some electronic repulsion but generates substantial heat.[1]


123
Incompatibility Matrix
  • Strictly Incompatible: Mineral acids (HCl, H2SO4), Organic acids (Acetic acid, TFA), Acid Chlorides, Chloroform (potential for carbene formation/violent reaction).[1][2][3]

  • Compatible: Aliphatic amines, basic organic solvents (Pyridine, Triethylamine), non-halogenated basic waste.[1][2][3]

Step-by-Step Disposal Workflows
Workflow A: Disposal of Pure Reagent or Stock Solutions

Use this for expired bottles or concentrated aliquots.[1][2]

  • Container Selection: Use a chemically resistant container (HDPE or Borosilicate Glass).[1][2][3] Do not use aluminum , as alkaline amines can react with aluminum to release hydrogen gas.[2]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2][5] "this compound"[1][2]

    • Hazard Checkboxes: Corrosive, Toxic.[2][4][6][7]

    • pH Note: Write "Basic, pH > 12" clearly on the tag.

  • Bulking: Pour into the "Basic Organic Waste" stream. If your lab does not have a dedicated basic stream, package it as a "Lab Pack" (separate inner container) for pickup.[1][2]

  • Hand-off: Transfer to EHS/Waste Management for Incineration .

Workflow B: Disposal of Reaction Mixtures (Quenching)

Use this for post-reaction mixtures containing the amine.[1][2]

  • Cooling: Place the reaction vessel in an ice bath (

    
    ).
    
  • Dilution: Dilute the mixture with a non-reactive solvent (e.g., Water or Ethanol, depending on solubility).[1][2]

  • Neutralization (Optional but Recommended):

    • Slowly add dilute acid (e.g., 1M HCl) while stirring and monitoring temperature.

    • Endpoint: Neutral pH (pH 6–8).[1][3]

    • Why: Neutralization removes the D002 (Corrosive) characteristic, making the waste safer to handle.[2]

  • Disposal:

    • If Organic Solvents are present: Dispose of the neutralized mixture into "General Organic Waste" (Halogenated or Non-Halogenated as appropriate).[1]

    • If Aqueous only: Check local regulations. Some jurisdictions allow drain disposal of neutralized, non-toxic salts, but best practice for bicyclic amines is collection for incineration due to aquatic toxicity concerns.[2]

Decision Logic Diagram (DOT Visualization)

The following diagram illustrates the decision process for segregating this waste stream to prevent accidents.

DisposalLogicStartWaste: this compoundStateCheckIs it Pure/Stock or a Mixture?Start->StateCheckPurePure / High ConcentrationStateCheck->PurePureMixtureReaction MixtureStateCheck->MixtureMixtureSegregationCRITICAL: Segregate from ACIDSPure->SegregationQuenchStep 1: Cool & DiluteStep 2: Neutralize (pH 6-8)Mixture->QuenchStreamAStream A: Basic Organic Waste(RCRA D002)Segregation->StreamASolventCheckContains Organic Solvents?Quench->SolventCheckStreamBStream B: General Organic Waste(Neutralized)SolventCheck->StreamBYesStreamCStream C: Aqueous Waste(Collect for Incineration)SolventCheck->StreamCNo (Aqueous Only)

Figure 1: Segregation and decision logic for bicyclic amine disposal. Note the critical path for pure reagents avoiding acidic streams.

Emergency Contingencies

Spill Response (Small Scale < 100 mL):

  • Evacuate & Ventilate: Amine vapors are respiratory irritants.[1][2][3]

  • PPE: Butyl rubber or heavy Nitrile gloves (0.11mm minimum), safety goggles, lab coat.[1][2]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay).[1][2][3] Do not use paper towels (high surface area + basic amine + air = oxidation/heat).[1][2][3]

  • Neutralize: Apply a weak acid powder (Citric Acid or Sodium Bisulfate) to the spill area after bulk liquid removal.[1][3]

  • Collect: Scoop into a hazardous waste bag/pail labeled "Amine Spill Debris."

First Aid:

  • Skin Contact: Rinse immediately with water for 15 minutes.[1][2][4] Do not use vinegar (acid) on skin burns; thermal shock may worsen injury.[1][3]

  • Eye Contact: Flush for 15 minutes; immediate ophthalmologist referral is required due to the penetrating nature of alkaline burns.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002/D001 definitions). [Link]

  • PubChem. (n.d.).[1] 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) Compound Summary. (Used as homologous reference for bicyclic amine hazard profiling). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.